molecular formula C27H29N5 B126011 SC-26196

SC-26196

Cat. No.: B126011
M. Wt: 423.6 g/mol
InChI Key: QFYKXKMYVYOUNJ-JBASAIQMSA-N
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Description

SC-26196 is sC 26196 is a selective FADS2 (Delta6 desaturase) inhibitor that displays selectivity over Delta5 and Delta9 desaturases. It completely blocks the conversion of linoleic acid to arachidonic acid (AA). It also blocks aging-related increases in AA in myocardial cardiolipin in mice, attenuating contractile dysfunction without impacting mitochondrial oxidative stress.

Properties

IUPAC Name

2,2-diphenyl-5-[4-[(E)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYKXKMYVYOUNJ-JBASAIQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SC-26196: A Technical Guide to a Selective Delta-6 Desaturase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-26196 is a potent and selective small molecule inhibitor of Delta-6 desaturase (Δ6D), an enzyme formally known as fatty acid desaturase 2 (FADS2).[1][2] This enzyme plays a crucial role in the biosynthesis of polyunsaturated fatty acids (PUFAs) by catalyzing the initial desaturation step of linoleic acid and α-linolenic acid. By selectively targeting FADS2, this compound serves as a valuable research tool for investigating the physiological and pathological roles of specific PUFAs and their metabolites. Its anti-inflammatory properties and effects on cell proliferation have positioned it as a compound of interest in various research fields, including inflammation, immunology, and oncology.[2] This guide provides an in-depth technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols.

Physicochemical Properties and Inhibitory Activity

This compound, with the chemical name α,α-diphenyl-4-[(3-pyridinylmethylene)amino]-1-piperazinepentanenitrile, is a well-characterized compound with specific inhibitory activity against FADS2.

PropertyValueReference
Molecular Formula C₂₇H₂₉N₅
Molecular Weight 423.55 g/mol
CAS Number 218136-59-5
Purity ≥95% - ≥98% (HPLC)
Solubility Soluble to 25 mM in DMSO
Storage Store at -20°C
Inhibitory ActivityIC₅₀ ValueSelectivityReference
Delta-6 Desaturase (FADS2) 0.2 µM (rat liver microsomal assay)Highly selective
Delta-5 Desaturase (FADS1) >200 µM>1000-fold vs FADS2
Delta-9 Desaturase (SCD1) >200 µM>1000-fold vs FADS2

Mechanism of Action and Biological Effects

This compound exerts its biological effects through the direct and competitive inhibition of FADS2. This enzyme is the rate-limiting step in the conversion of the essential fatty acid linoleic acid (LA) into arachidonic acid (AA), a key precursor for pro-inflammatory eicosanoids. By blocking this conversion, this compound effectively reduces the cellular pool of AA.

The primary biological consequences of FADS2 inhibition by this compound include:

  • Anti-inflammatory Properties: By decreasing the availability of arachidonic acid, this compound reduces the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to decreased production of prostaglandins and leukotrienes, which are potent inflammatory mediators. This anti-inflammatory effect has been demonstrated in vivo in a mouse edema model.

  • Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). This effect is likely due to the alteration of membrane lipid composition and signaling pathways that are dependent on PUFAs. Interestingly, it did not significantly affect the proliferation of Jurkat cells, a human T lymphocyte cell line.

  • Modulation of Lipid Metabolism: In vivo studies have shown that administration of this compound leads to a decrease in the Δ6-desaturase index in both adipose tissue and liver.

  • Potential in Cancer Research: Emerging research suggests that FADS2 is a potential therapeutic target in certain cancers. This compound has been shown to reduce the sphere-forming efficiency of lung and ovarian cancer stem cells (CSCs). It has also been investigated for its potential to enhance the efficacy of radiation therapy in glioblastoma.

Experimental Protocols

Rat Liver Microsomal Assay for FADS2 Inhibition

This protocol is a standard method to determine the in vitro potency of FADS2 inhibitors.

Methodology:

  • Preparation of Rat Liver Microsomes:

    • Homogenize fresh rat liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in the assay buffer.

  • Inhibition Assay:

    • Pre-incubate the liver microsomes with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the desaturation reaction by adding the substrate, radiolabeled [1-¹⁴C]linoleic acid, and cofactors (e.g., NADH, ATP, coenzyme A).

    • Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding a strong base (e.g., KOH in ethanol).

    • Saponify the lipids by heating.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Separate the substrate and the desaturated product (γ-linolenic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity of the substrate and product spots to determine the percentage of conversion and calculate the IC₅₀ value.

Cell Proliferation Assay (PBMCs and Jurkat Cells)

This protocol assesses the effect of this compound on the proliferation of immune cells.

Methodology:

  • Cell Culture:

    • Culture human peripheral blood mononuclear cells (PBMCs) or Jurkat cells in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment:

    • Seed the cells in 96-well plates at a predetermined density.

    • Treat the cells with various concentrations of this compound (e.g., 200 nM) or vehicle control.

  • Proliferation Measurement:

    • Incubate the cells for a specified duration (e.g., 96 hours for PBMCs, 144 hours for Jurkat cells).

    • Assess cell proliferation using a standard method such as:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

      • Cell Counting: Directly counting the number of viable cells using a hemocytometer and trypan blue exclusion.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.

Visualizations

Signaling Pathway Diagram

FADS2_Inhibition_Pathway cluster_0 Polyunsaturated Fatty Acid (PUFA) Biosynthesis cluster_1 Inhibitory Action LA Linoleic Acid (Omega-6) GLA γ-Linolenic Acid LA->GLA FADS2 (Δ6D) ALA α-Linolenic Acid (Omega-3) SDA Stearidonic Acid ALA->SDA FADS2 (Δ6D) DGLA Dihomo-γ-linolenic Acid GLA->DGLA Elongase ETA Eicosatetraenoic Acid SDA->ETA Elongase AA Arachidonic Acid DGLA->AA FADS1 (Δ5D) EPA Eicosapentaenoic Acid ETA->EPA FADS1 (Δ5D) Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->Pro_inflammatory_Eicosanoids COX/LOX SC26196 This compound FADS2 (Δ6D) FADS2 (Δ6D) SC26196->FADS2 (Δ6D)

Caption: Inhibition of the FADS2 enzyme by this compound blocks the initial step in PUFA biosynthesis.

Experimental Workflow Diagram

In_Vitro_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., PBMCs) Seeding Seed Cells into Multi-well Plates Cell_Culture->Seeding SC26196_Prep Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with This compound or Vehicle SC26196_Prep->Treatment Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Proliferation Assay (e.g., MTT, BrdU) Incubation->Assay Data_Collection Collect Data (e.g., Absorbance) Assay->Data_Collection Data_Analysis Analyze Data & Calculate IC₅₀ Data_Collection->Data_Analysis

Caption: A typical workflow for an in vitro cell-based experiment using this compound.

References

SC-26196: A Selective Inhibitor of Fatty Acid Desaturase 2 (FADS2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SC-26196 is a potent and selective small-molecule inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. This enzyme plays a crucial role in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs), which are vital components of cell membranes and precursors to a wide array of signaling molecules. By targeting FADS2, this compound offers a valuable tool for investigating the physiological and pathological roles of these fatty acids and presents a potential therapeutic strategy for various diseases, including inflammatory disorders and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Concepts

Fatty Acid Desaturase 2 (FADS2) is the rate-limiting enzyme in the metabolic pathway that converts essential fatty acids, such as linoleic acid (LA) and α-linolenic acid (ALA), into more unsaturated fatty acids like arachidonic acid (AA) and eicosapentaenoic acid (EPA). These products are precursors for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation.[1][2] FADS2 is also implicated in the maintenance of cancer stem cell (CSC) properties, making it an attractive target for oncology research.[3][4]

This compound acts as a direct and selective inhibitor of FADS2.[5] Its inhibitory action blocks the desaturation of PUFAs, thereby reducing the production of downstream metabolites like arachidonic acid. This modulation of lipid metabolism underlies its observed anti-inflammatory and anti-cancer properties.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Parameter Value Assay Conditions Reference
IC50 (FADS2)0.2 µMRat liver microsomal assay

Table 1: Inhibitory Potency of this compound against FADS2

Enzyme IC50 (µM) Assay Conditions Reference
FADS2 (Δ6-desaturase)0.2In vitro
FADS1 (Δ5-desaturase)>200In vitro
SCD-1 (Δ9-desaturase)>200In vitro

Table 2: Selectivity Profile of this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.

FADS2 Signaling Pathway and Inhibition by this compound

FADS2_Signaling_Pathway cluster_upstream Upstream Substrates cluster_fads2 FADS2-Mediated Desaturation cluster_downstream Downstream Products & Signaling Linoleic Acid (LA)\n(Omega-6) Linoleic Acid (LA) (Omega-6) FADS2 FADS2 (Δ6-Desaturase) Linoleic Acid (LA)\n(Omega-6)->FADS2 α-Linolenic Acid (ALA)\n(Omega-3) α-Linolenic Acid (ALA) (Omega-3) α-Linolenic Acid (ALA)\n(Omega-3)->FADS2 Arachidonic Acid (AA) Arachidonic Acid (AA) FADS2->Arachidonic Acid (AA) Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) FADS2->Eicosapentaenoic Acid (EPA) Prostaglandins Prostaglandins Arachidonic Acid (AA)->Prostaglandins Leukotrienes Leukotrienes Arachidonic Acid (AA)->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->FADS2 Inhibition

Caption: FADS2 pathway and this compound inhibition.

Experimental Workflow: In Vitro FADS2 Inhibition Assay

FADS2_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Rat Liver\nMicrosomes Rat Liver Microsomes Incubate at 37°C Incubate at 37°C Rat Liver\nMicrosomes->Incubate at 37°C Radiolabeled\nSubstrate\n(e.g., [1-14C]18:2n-6) Radiolabeled Substrate (e.g., [1-14C]18:2n-6) Radiolabeled\nSubstrate\n(e.g., [1-14C]18:2n-6)->Incubate at 37°C This compound\n(Varying Concentrations) This compound (Varying Concentrations) This compound\n(Varying Concentrations)->Incubate at 37°C Lipid Extraction Lipid Extraction Incubate at 37°C->Lipid Extraction Separation by\nChromatography (e.g., HPLC) Separation by Chromatography (e.g., HPLC) Lipid Extraction->Separation by\nChromatography (e.g., HPLC) Quantify Radiolabeled\nProduct Quantify Radiolabeled Product Separation by\nChromatography (e.g., HPLC)->Quantify Radiolabeled\nProduct Calculate IC50 Calculate IC50 Quantify Radiolabeled\nProduct->Calculate IC50

Caption: Workflow for FADS2 inhibition assay.

Logical Workflow: Investigating this compound in Ovarian Cancer Stem Cells

Ovarian_Cancer_Stem_Cell_Workflow cluster_culture Cell Culture & Treatment cluster_assessment Assessment of Stemness cluster_outcome Outcome Ovarian Cancer\nCell Lines Ovarian Cancer Cell Lines Sphere Formation\nAssay Sphere Formation Assay Ovarian Cancer\nCell Lines->Sphere Formation\nAssay Treatment with\nthis compound (1.0 µM) Treatment with This compound (1.0 µM) Sphere Formation\nAssay->Treatment with\nthis compound (1.0 µM) Quantify Sphere\nFormation Efficiency Quantify Sphere Formation Efficiency Treatment with\nthis compound (1.0 µM)->Quantify Sphere\nFormation Efficiency Analyze CSC Marker\nExpression (qRT-PCR)\n(e.g., ALDH1A1, Sox2, Nanog, Oct-4) Analyze CSC Marker Expression (qRT-PCR) (e.g., ALDH1A1, Sox2, Nanog, Oct-4) Treatment with\nthis compound (1.0 µM)->Analyze CSC Marker\nExpression (qRT-PCR)\n(e.g., ALDH1A1, Sox2, Nanog, Oct-4) NF-κB Reporter\nAssay NF-κB Reporter Assay Treatment with\nthis compound (1.0 µM)->NF-κB Reporter\nAssay Reduced Sphere\nFormation Reduced Sphere Formation Quantify Sphere\nFormation Efficiency->Reduced Sphere\nFormation Decreased CSC\nMarker Expression Decreased CSC Marker Expression Analyze CSC Marker\nExpression (qRT-PCR)\n(e.g., ALDH1A1, Sox2, Nanog, Oct-4)->Decreased CSC\nMarker Expression Suppressed NF-κB\nActivity Suppressed NF-κB Activity NF-κB Reporter\nAssay->Suppressed NF-κB\nActivity

Caption: Investigating this compound in ovarian CSCs.

Experimental Protocols

In Vitro FADS2 Inhibition Assay (Rat Liver Microsomes)

This protocol is a generalized procedure based on standard microsomal stability assays and the reported IC50 determination for this compound.

1. Preparation of Reagents:

  • Rat Liver Microsomes: Prepare or obtain commercially. Determine protein concentration using a standard method (e.g., Lowry assay). Store at -80°C.
  • NADPH Regenerating System: Prepare a stock solution containing NADP+, glucose-6-phosphate, MgCl2, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
  • Radiolabeled Substrate: Use a radiolabeled FADS2 substrate, such as [1-14C]linoleic acid, at a stock concentration that allows for a final assay concentration of approximately 2 µM.
  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute to create a range of concentrations for IC50 determination.

2. Incubation:

  • In a 96-well plate, combine the phosphate buffer, NADPH regenerating system, and varying concentrations of this compound.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding the rat liver microsomes (final protein concentration of ~0.5 mg/mL) and the radiolabeled substrate.
  • Incubate at 37°C for a defined period (e.g., 15-30 minutes) with shaking.

3. Reaction Termination and Lipid Extraction:

  • Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis.

4. Analysis:

  • Separate the substrate and its desaturated product using high-performance liquid chromatography (HPLC).
  • Quantify the amount of radiolabeled product formed using a scintillation counter or other appropriate detector.
  • Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Calculation of Δ6-Desaturase Activity Index

The activity of FADS2 (Δ6-desaturase) in biological samples can be estimated by calculating the ratio of the product of the enzymatic reaction to its precursor fatty acid. This index is a valuable tool for assessing the in vivo effects of FADS2 inhibitors.

1. Sample Collection and Lipid Extraction:

  • Collect biological samples (e.g., plasma, liver tissue, adipose tissue).
  • Extract total lipids from the samples using a standard method, such as the Folch or Bligh-Dyer method.

2. Fatty Acid Methyl Ester (FAME) Preparation:

  • Saponify the extracted lipids to release the fatty acids.
  • Methylate the free fatty acids to form FAMEs, which are more volatile and suitable for gas chromatography (GC) analysis.

3. Gas Chromatography (GC) Analysis:

  • Analyze the FAMEs using a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or mass spectrometer (MS).
  • Identify and quantify the individual fatty acids by comparing their retention times and peak areas to those of known standards.

4. Calculation of the Δ6-Desaturase Index:

  • The Δ6-desaturase index is calculated as the ratio of the product fatty acid to the precursor fatty acid. A common ratio used is:
  • γ-Linolenic acid (GLA; 18:3n-6) / Linoleic acid (LA; 18:2n-6)

Sphere Formation Assay for Ovarian Cancer Stem Cells

This protocol is adapted from general sphere formation assays and studies investigating the effect of this compound on ovarian cancer stem cells.

1. Cell Culture:

  • Culture ovarian cancer cell lines (e.g., OVCAR5, COV362) in standard cell culture medium.
  • Harvest the cells and prepare a single-cell suspension.

2. Seeding in Non-Adherent Conditions:

  • Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.
  • Culture the cells in a serum-free sphere-forming medium supplemented with growth factors such as EGF and bFGF.

3. Treatment with this compound:

  • Treat the cells with this compound at a final concentration of 1.0 µM. Include a vehicle control (DMSO).
  • Incubate the cells for a period sufficient for sphere formation (e.g., 6-10 days).

4. Quantification and Analysis:

  • Count the number of spheres formed in each well using a microscope. Spheres are typically defined as cell aggregates with a diameter greater than a certain threshold (e.g., 50 µm).
  • Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
  • For further analysis, spheres can be collected and dissociated to assess the expression of cancer stem cell markers (e.g., ALDH1A1, Sox2, Nanog, Oct-4) by qRT-PCR.

Conclusion

This compound is a well-characterized, selective inhibitor of FADS2 that serves as an indispensable tool for researchers in the fields of lipid metabolism, inflammation, and oncology. Its ability to potently and selectively block the production of key polyunsaturated fatty acids allows for the detailed investigation of their downstream signaling pathways and their roles in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of studies utilizing this compound to further unravel the complexities of lipid biology and to explore novel therapeutic avenues.

References

The Selective Delta-6 Desaturase Inhibitor SC-26196: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SC-26196, a potent and selective inhibitor of delta-6 desaturase (Δ6D), also known as fatty acid desaturase 2 (FADS2). Delta-6 desaturase is a critical rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs), including arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). By inhibiting this enzyme, this compound offers a powerful tool to investigate the roles of these PUFAs in various physiological and pathological processes, and presents a potential therapeutic strategy for conditions driven by their metabolic products. This document summarizes the key quantitative data, details relevant experimental protocols, and provides visual representations of the associated pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Type/SystemSubstrateReference
IC₅₀ 0.2 µMIn vitro assayNot specified[1]
IC₅₀ 0.2-0.4 µMHuman skin fibroblasts2 µM [1-¹⁴C] 18:3n-3 and [3-¹⁴C] 24:5n-3[2]
Inhibition of Desaturation 87-95%Human skin fibroblasts, coronary artery smooth muscle cells, and astrocytes2 µM [1-¹⁴C] 18:2n-6[2]
Selectivity (IC₅₀) >200 µMIn vitro assay (FADS1 and SCD-1)Not specified[1]

Table 2: Effects of this compound on PUFA Metabolism and Downstream Processes

EffectModel SystemTreatment DetailsQuantitative ChangeReference
Conversion of 22:5n-3 to DHA Human cellsNot specified75% reduction[2]
Conversion of 24:5n-3 to DHA Human cellsNot specified84% reduction
Tumor Growth Inhibition (B16 Melanoma) MiceNot specified91 ± 6%
Tumor Growth Inhibition (LLC Tumors) MiceNot specified42 ± 5%
Arachidonic Acid Levels in Tumors B16 melanoma and LLC tumors in miceThis compound treatment47-69% decrease
AA-derived Eicosanoid Levels in Tumors B16 melanoma in miceThis compound treatment80-95% decrease
bFGF-induced Angiogenesis Matrigel plug assay in mice100 µM this compound64% inhibition
Tumor Reduction (Apc(Min/+) mice) Apc(Min/+) miceThis compound treatment36-37% fewer tumors
Primary Tumor Size Reduction Nude mice with HT-29 xenograftsThis compound treatment35% decrease

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway affected by this compound and a logical workflow for its investigation.

cluster_n6 Omega-6 Pathway cluster_n3 Omega-3 Pathway Linoleic Acid (LA, 18:2n-6) Linoleic Acid (LA, 18:2n-6) gamma-Linolenic Acid (GLA, 18:3n-6) gamma-Linolenic Acid (GLA, 18:3n-6) Linoleic Acid (LA, 18:2n-6)->gamma-Linolenic Acid (GLA, 18:3n-6) Delta-6 Desaturase (FADS2) Dihomo-gamma-Linolenic Acid (DGLA, 20:3n-6) Dihomo-gamma-Linolenic Acid (DGLA, 20:3n-6) gamma-Linolenic Acid (GLA, 18:3n-6)->Dihomo-gamma-Linolenic Acid (DGLA, 20:3n-6) Elongase Arachidonic Acid (AA, 20:4n-6) Arachidonic Acid (AA, 20:4n-6) Dihomo-gamma-Linolenic Acid (DGLA, 20:3n-6)->Arachidonic Acid (AA, 20:4n-6) Delta-5 Desaturase (FADS1) Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) Arachidonic Acid (AA, 20:4n-6)->Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) COX/LOX alpha-Linolenic Acid (ALA, 18:3n-3) alpha-Linolenic Acid (ALA, 18:3n-3) Stearidonic Acid (SDA, 18:4n-3) Stearidonic Acid (SDA, 18:4n-3) alpha-Linolenic Acid (ALA, 18:3n-3)->Stearidonic Acid (SDA, 18:4n-3) Delta-6 Desaturase (FADS2) Eicosatetraenoic Acid (ETA, 20:4n-3) Eicosatetraenoic Acid (ETA, 20:4n-3) Stearidonic Acid (SDA, 18:4n-3)->Eicosatetraenoic Acid (ETA, 20:4n-3) Elongase Eicosapentaenoic Acid (EPA, 20:5n-3) Eicosapentaenoic Acid (EPA, 20:5n-3) Eicosatetraenoic Acid (ETA, 20:4n-3)->Eicosapentaenoic Acid (EPA, 20:5n-3) Delta-5 Desaturase (FADS1) Docosahexaenoic Acid (DHA, 22:6n-3) Docosahexaenoic Acid (DHA, 22:6n-3) Eicosapentaenoic Acid (EPA, 20:5n-3)->Docosahexaenoic Acid (DHA, 22:6n-3) Elongases & Desaturases Anti-inflammatory Resolvins, Protectins Anti-inflammatory Resolvins, Protectins Eicosapentaenoic Acid (EPA, 20:5n-3)->Anti-inflammatory Resolvins, Protectins Docosahexaenoic Acid (DHA, 22:6n-3)->Anti-inflammatory Resolvins, Protectins This compound This compound This compound->Linoleic Acid (LA, 18:2n-6) This compound->alpha-Linolenic Acid (ALA, 18:3n-3)

Caption: PUFA biosynthetic pathway and the inhibitory action of this compound.

cluster_workflow Experimental Workflow for Investigating this compound cluster_assays Assay Types Start Start InVitro_Studies In Vitro Studies (e.g., Human Fibroblasts) Start->InVitro_Studies InVivo_Studies In Vivo Studies (e.g., Mouse Models) Start->InVivo_Studies Treatment Treat with this compound (Dose-Response and Time-Course) InVitro_Studies->Treatment InVivo_Studies->Treatment Sample_Collection Sample Collection (Cells, Tissues, Plasma) Treatment->Sample_Collection Biochemical_Assays Biochemical Assays Sample_Collection->Biochemical_Assays D6D_Activity_Assay Delta-6 Desaturase Activity Assay (Radioassay) Biochemical_Assays->D6D_Activity_Assay FA_Profile_Analysis Fatty Acid Profile Analysis (GC-MS) Biochemical_Assays->FA_Profile_Analysis Eicosanoid_Measurement Eicosanoid Measurement (LC-MS/MS) Biochemical_Assays->Eicosanoid_Measurement Data_Analysis Data Analysis and Interpretation Conclusion Conclusion Data_Analysis->Conclusion D6D_Activity_Assay->Data_Analysis FA_Profile_Analysis->Data_Analysis Eicosanoid_Measurement->Data_Analysis

Caption: Experimental workflow for studying the effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Delta-6 Desaturase Activity Assay (Radioassay)

This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on delta-6 desaturase activity in cell cultures.

a. Cell Culture and Treatment:

  • Culture human skin fibroblasts, coronary artery smooth muscle cells, or astrocytes in appropriate media until confluent.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

b. Desaturase Reaction:

  • Prepare the reaction mixture containing a radiolabeled substrate, such as [1-¹⁴C] linoleic acid (18:2n-6) or [1-¹⁴C] α-linolenic acid (18:3n-3), at a final concentration of approximately 2 µM.

  • Add the reaction mixture to the cultured cells and incubate for a defined period (e.g., 4 hours) at 37°C.

c. Lipid Extraction and Saponification:

  • Terminate the reaction by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into a mixture of chloroform and methanol (2:1, v/v) to extract the total lipids.

  • Saponify the lipid extract by adding a solution of methanolic KOH and heating at 80°C for 1 hour.

d. Fatty Acid Methylation and Analysis:

  • Acidify the saponified sample and extract the free fatty acids with hexane.

  • Methylate the fatty acids using a reagent such as boron trifluoride in methanol.

  • Separate the resulting fatty acid methyl esters (FAMEs) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the radioactivity in the substrate and product bands using a scintillation counter.

  • Calculate the percentage of substrate converted to product to determine delta-6 desaturase activity. The inhibitory effect of this compound is calculated relative to the vehicle-treated control.

In Vivo Delta-6 Desaturase Activity Assay in Mouse Liver Microsomes

This protocol describes the assessment of delta-6 desaturase activity in liver microsomes from mice treated with this compound.

a. Animal Treatment and Microsome Preparation:

  • Administer this compound or vehicle to mice via an appropriate route (e.g., oral gavage) for a specified duration.

  • Euthanize the animals and perfuse the liver with ice-cold saline.

  • Homogenize the liver tissue in a buffer solution and perform differential centrifugation to isolate the microsomal fraction.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

b. Desaturase Assay:

  • Perform the desaturase assay as described for the in vitro protocol, using the isolated liver microsomes as the enzyme source.

  • Incubate the microsomes with a radiolabeled substrate and necessary co-factors (e.g., NADH, ATP, coenzyme A).

  • Follow the steps for lipid extraction, saponification, methylation, and analysis as outlined above.

Fatty Acid Profile Analysis by Gas Chromatography (GC)

This protocol details the analysis of changes in the fatty acid composition of cells or tissues following treatment with this compound.

a. Sample Preparation:

  • Extract total lipids from cell pellets or tissue homogenates using a chloroform/methanol mixture.

  • Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification using a reagent like methanolic HCl or boron trifluoride in methanol.

b. Gas Chromatography Analysis:

  • Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).

  • Use a temperature program that allows for the separation of the different FAMEs. An example program could be: start at 140°C, hold for 5 minutes, then ramp to 240°C at a rate of 4°C/minute.

  • Identify the individual FAMEs by comparing their retention times with those of known standards.

  • Quantify the amount of each fatty acid by integrating the peak areas. The results are typically expressed as a percentage of the total fatty acids.

By following these detailed protocols, researchers can effectively investigate the impact of this compound on delta-6 desaturase activity and the broader landscape of fatty acid metabolism. The provided quantitative data and visual aids serve as a valuable reference for designing and interpreting such studies.

References

SC-26196 in Lipid Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SC-26196, a pivotal pharmacological tool for the investigation of lipid metabolism. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and illustrate its impact on critical signaling pathways.

Core Concepts: Introduction to this compound

This compound, with the chemical name 2,2-diphenyl-5-(4-[[(1E)-pyridin-3-yl-methylidene]amino]piperazin-1-yl)pentanenitrile, is a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase.[1] FADS2 is the rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs), which are crucial components of cell membranes and precursors for signaling molecules.[2] The selectivity of this compound for FADS2 over other key desaturases like FADS1 (Δ5-desaturase) and Stearoyl-CoA Desaturase-1 (SCD1, Δ9-desaturase) makes it an invaluable tool for dissecting the specific roles of the Δ6-desaturation pathway in various physiological and pathological processes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 423.55 g/mol
Formula C₂₇H₂₉N₅
CAS Number 218136-59-5
Solubility Soluble to 25 mM in DMSO
Purity ≥95%
Storage Store at -20°C

Mechanism of Action: Selective Inhibition of FADS2

This compound exerts its effects by directly inhibiting the enzymatic activity of FADS2. This enzyme introduces the first double bond in the conversion of essential fatty acids, such as linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), into their more unsaturated derivatives. By blocking this key step, this compound effectively decreases the downstream synthesis of crucial PUFAs like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).

Caption: PUFA synthesis pathways and the inhibitory action of this compound on FADS2 (Δ6-desaturase).

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in numerous studies. The following tables summarize key quantitative findings.

Table 2: Inhibitory Activity of this compound

Target EnzymeIC₅₀ (in vitro)NotesReference
FADS2 (Δ6-desaturase) 0.2 µMHighly potent inhibition.
FADS1 (Δ5-desaturase) >200 µMDemonstrates high selectivity.
SCD1 (Δ9-desaturase) >200 µMDemonstrates high selectivity.

Table 3: Effects of this compound on PUFA Metabolism in Human Cells

Substrate (Concentration)Cell Type% Inhibition / EffectReference
[1-¹⁴C] 18:2n-6 (2 µM) Fibroblasts, Smooth Muscle, Astrocytes87-95% inhibition of desaturation
[1-¹⁴C] 18:3n-3 (2 µM) FibroblastsIC₅₀ of 0.2-0.4 µM
[3-¹⁴C] 24:5n-3 FibroblastsIC₅₀ of 0.2-0.4 µM
[3-¹⁴C] 22:5n-3 to DHA Fibroblasts75% reduction in conversion
[3-¹⁴C] 24:5n-3 to DHA Fibroblasts84% reduction in conversion

Table 4: Concentrations of this compound Used in Various Cell-Based Assays

Cell Type / ModelConcentration RangeApplicationReference
Ovarian Cancer Cells 100 nM - 500 nMProliferation, Apoptosis, Stemness
Adrenocortical Carcinoma 10 µMLipidomics, Steroidogenesis
Melanoma Cells 50 µMCell Migration, Lipid Unsaturation
Triple-Negative Breast Cancer 10 µMFerroptosis Susceptibility

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments involving this compound.

This protocol is based on the methodology used to determine the inhibitory effect of this compound on the desaturation of radiolabeled fatty acids.

  • Cell Culture: Plate human cells (e.g., skin fibroblasts, HepG2) in appropriate growth medium and culture until they reach near-confluency.

  • Pre-incubation with Inhibitor: Replace the growth medium with a serum-free medium containing the desired concentration of this compound (dissolved in DMSO) or a vehicle control (DMSO alone). Incubate for a specified period (e.g., 30 minutes to 2 hours).

  • Substrate Addition: Add a radiolabeled substrate, such as [1-¹⁴C]linoleic acid (18:2n-6), to the medium at a final concentration of approximately 2 µM.

  • Incubation: Continue the incubation for a period sufficient for detectable substrate conversion (e.g., 4-6 hours).

  • Lipid Extraction: Terminate the reaction by washing the cells with PBS. Scrape the cells and extract total lipids using a chloroform:methanol (2:1, v/v) solution (Folch method).

  • Saponification & Methylation: Saponify the extracted lipids and methylate the resulting fatty acids to form fatty acid methyl esters (FAMEs).

  • Analysis: Separate the FAMEs using reverse-phase high-performance liquid chromatography (HPLC) equipped with a radioactivity detector.

  • Quantification: Calculate the desaturase activity by determining the percentage of radioactivity converted from the substrate (e.g., 18:2n-6) to the product (e.g., 18:3n-6).

This workflow outlines the steps to analyze global changes in the lipidome following this compound treatment.

cluster_workflow Experimental Workflow: Lipidomics A 1. Cell Culture & Treatment - Plate cells (e.g., NCI-H295R) - Treat with this compound or DMSO - Incubate for 18-48 hours B 2. Sample Collection & Quenching - Wash cells with cold PBS - Scrape cells in methanol - Quench metabolism A->B C 3. Lipid Extraction - Add methyl-tert-butyl ether (MTBE) - Vortex and phase separate - Collect organic (lipid) layer B->C D 4. LC-MS/MS Analysis - Inject sample into LC system - Separate lipids by chromatography - Detect and fragment ions in MS C->D E 5. Data Processing & Analysis - Peak identification - Lipid species annotation - Statistical analysis (PCA, heatmaps) D->E

Caption: A typical experimental workflow for studying the effect of this compound on the cellular lipidome.

This compound has been used in various mouse models to study its systemic effects.

  • Obesity Model: To study effects on steroidogenesis, C57BL/6J mice on a high-fat diet (HFD) were administered this compound mixed into the HFD at a concentration of 0.625 g/kg of food for 8 weeks. This corresponds to an approximate daily dose of 100 mg/kg of animal weight.

  • Ovarian Cancer Xenograft Model: For cancer studies, this compound was administered to SCID mice bearing GFP-ES-2 cell xenografts via intraperitoneal injection at a dose of 100 mg/kg, administered every two days (q.2d).

Applications and Downstream Effects

The inhibition of FADS2 by this compound triggers a cascade of downstream cellular events, making it a valuable probe in multiple research areas.

In cancer research, this compound has been instrumental in linking lipid metabolism to cancer cell stemness and survival.

  • Inhibition of Cancer Stem Cells (CSCs): this compound can eliminate CSCs from ovarian cancer cell lines and inhibit the formation of spheroids, a key characteristic of stemness. This is often associated with the downregulation of stemness markers like ALDH1A1, Sox2, and Nanog.

  • Induction of Ferroptosis: By altering the balance of polyunsaturated and monounsaturated fatty acids, FADS2 inhibition can sensitize cancer cells to ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. Treatment with this compound, particularly in combination with an SCD1 inhibitor, has been shown to increase intracellular ferrous ions (Fe²⁺) and reactive oxygen species (ROS), leading to cell death. However, in some contexts like triple-negative breast cancer, FADS2 inhibition can paradoxically prevent ferroptosis by reducing the pool of highly peroxidisable PUFAs.

SC26196 This compound FADS2 FADS2 Inhibition SC26196->FADS2 PUFA ↓ PUFA Synthesis (e.g., Arachidonic Acid) FADS2->PUFA Membrane Altered Membrane Composition & Fluidity PUFA->Membrane Signaling ↓ Pro-tumorigenic Signaling PUFA->Signaling Ferroptosis Modulation of Ferroptosis Susceptibility PUFA->Ferroptosis Stemness ↓ Cancer Stem Cell (CSC) Markers Signaling->Stemness

Caption: Downstream consequences of FADS2 inhibition by this compound in cancer cells.

This compound is also a powerful tool for investigating the role of FADS2 in systemic metabolism and endocrine function.

  • Steroidogenesis: Studies in adrenocortical cells have shown that FADS2 inhibition with this compound reprograms the mitochondrial lipidome. This leads to reduced mitochondrial cholesterol uptake and, consequently, diminished synthesis of corticosteroids like aldosterone and corticosterone. These findings highlight a direct link between PUFA synthesis and adrenal steroid production.

  • Inflammation: As PUFAs like arachidonic acid are precursors to pro-inflammatory eicosanoids, FADS2 inhibition has predictable anti-inflammatory effects. This compound has been shown to exhibit anti-inflammatory properties in a mouse edema model, underscoring the role of the Δ6-desaturation pathway in inflammation.

Conclusion

This compound is a highly selective and potent FADS2 inhibitor that has become an indispensable chemical probe in the field of lipid metabolism. Its ability to specifically block the Δ6-desaturation pathway enables researchers to precisely investigate the multifaceted roles of PUFAs in health and disease. From dissecting fundamental biochemical pathways to uncovering novel therapeutic vulnerabilities in cancer and metabolic disorders, this compound provides a clear and quantifiable method for modulating cellular lipid composition and studying the functional consequences. This guide serves as a foundational resource for professionals seeking to leverage this powerful tool in their research and development endeavors.

References

SC-26196: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties, Mechanism of Action, and Experimental Applications of SC-26196 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a potent and selective inhibitor of Delta-6 Desaturase (D6D), also known as Fatty Acid Desaturase 2 (FADS2).[1][2] This enzyme plays a crucial rate-limiting role in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), from their dietary precursors.[3][4] By blocking this key step, this compound has emerged as a valuable tool for investigating the physiological and pathological roles of D6D and its downstream metabolic products. Its anti-inflammatory properties and potential applications in cancer research have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a synthetic, small-molecule inhibitor with well-defined chemical and physical characteristics. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 218136-59-5
Molecular Formula C₂₇H₂₉N₅
Molecular Weight 423.55 g/mol
IUPAC Name α,α-diphenyl-4-[(3-pyridinylmethylene)amino]-1-piperazinepentanenitrile
Synonyms This compound, a,a-diphenyl-4-[(3-pyridinylmethylene)amino]-1-piperazinepentanenitrile
Appearance White to tan powder
Solubility Soluble in DMSO (≥10 mg/mL)
Storage Temperature 2-8°C

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the selective inhibition of Delta-6 Desaturase (FADS2). This enzyme is responsible for introducing a double bond at the delta-6 position of linoleic acid (LA) and α-linolenic acid (ALA), the initial and rate-limiting step in the synthesis of arachidonic acid (AA) and docosahexaenoic acid (DHA), respectively.

Inhibitory Activity:

ParameterValueAssay SystemReference
IC₅₀ (D6D/FADS2) 0.2 µMRat liver microsomal assay
IC₅₀ (D5D/FADS1) >200 µMIn vitro
IC₅₀ (SCD-1/Δ9 Desaturase) >200 µMIn vitro

The high selectivity of this compound for D6D over other fatty acid desaturases makes it a precise tool for studying the specific roles of this enzyme and its metabolic products. By inhibiting D6D, this compound effectively blocks the conversion of linoleic acid to arachidonic acid, a precursor for pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This mechanism underpins its observed anti-inflammatory properties.

Signaling Pathway

The primary signaling pathway affected by this compound is the biosynthesis of long-chain polyunsaturated fatty acids. The following diagram illustrates the central role of Delta-6 Desaturase and the inhibitory action of this compound.

SC26196_Pathway LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Delta-6 Desaturase (FADS2) DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Delta-5 Desaturase (FADS1) Prostaglandins Pro-inflammatory Prostaglandins & Leukotrienes AA->Prostaglandins ALA α-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA Delta-6 Desaturase (FADS2) ETA Eicosatetraenoic Acid (ETA) (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA->EPA Delta-5 Desaturase (FADS1) DHA Docosahexaenoic Acid (DHA) (22:6n-3) EPA->DHA Elongation & Desaturation Steps SC26196 This compound FADS2_target Delta-6 Desaturase (FADS2) SC26196->FADS2_target

This compound inhibits the initial step in PUFA biosynthesis.

Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo experimental models to probe the function of Delta-6 Desaturase. Below are summaries of methodologies based on cited literature.

In Vitro Inhibition of Delta-6 Desaturase in Rat Liver Microsomes

This assay is fundamental for determining the inhibitory potency of compounds against D6D.

Methodology:

  • Preparation of Rat Liver Microsomes: Liver microsomes are prepared from rats through differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer and protein concentration is determined.

  • Assay Components: The reaction mixture typically contains rat liver microsomes, a radiolabeled substrate such as [1-¹⁴C]linoleic acid, and necessary cofactors like NADH in a buffered solution.

  • Inhibition Assay: this compound, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations. The reaction is initiated by the addition of the substrate.

  • Incubation: The reaction is incubated at 37°C for a specific duration.

  • Extraction and Analysis: The reaction is stopped, and fatty acids are extracted. The radiolabeled substrate and its desaturated product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of product formed is quantified by scintillation counting, and the IC₅₀ value is calculated.

Cell-Based Assays

This compound has been used in various cell lines to study its effects on cellular processes.

General Cell Culture Protocol:

  • Cell Lines: this compound has been used in cell lines such as human skin fibroblasts, coronary artery smooth muscle cells, astrocytes, HepG2, IMCD3, and HEK293 cells.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment with this compound: A stock solution of this compound is prepared in DMSO and then diluted to the desired final concentration in the culture medium. A vehicle control (DMSO alone) should be run in parallel.

  • Assay-Specific Procedures:

    • Fatty Acid Metabolism: To study the effect on PUFA metabolism, cells are often incubated with a radiolabeled precursor fatty acid (e.g., [1-¹⁴C]18:2n-6) in the presence or absence of this compound. The cellular lipids are then extracted, and the fatty acid profile is analyzed.

    • Cell Proliferation: The effect of this compound on cell proliferation can be assessed using standard assays like MTT or by direct cell counting.

    • Gene Expression Analysis: Changes in the expression of genes related to lipid metabolism and inflammation can be analyzed by quantitative PCR (qPCR) or Western blotting.

In Vivo Animal Studies

This compound has been evaluated in animal models to assess its in vivo efficacy and mechanism of action.

Mouse Carrageenan-Induced Paw Edema Model:

  • Animals: Male mice are typically used for this model of acute inflammation.

  • Administration of this compound: this compound is administered orally. For example, it can be suspended in a vehicle like 0.5% methylcellulose for intragastric injection.

  • Induction of Edema: A subcutaneous injection of carrageenan into the plantar surface of the mouse hind paw is used to induce localized inflammation and edema.

  • Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The anti-inflammatory effect of this compound is determined by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Experimental Workflow for In Vivo Anti-inflammatory Study:

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis Animal_Acclimation Animal Acclimation Oral_Admin Oral Administration of this compound or Vehicle Animal_Acclimation->Oral_Admin Compound_Prep This compound Formulation (e.g., in 0.5% Methylcellulose) Compound_Prep->Oral_Admin Carrageenan_Injection Subcutaneous Injection of Carrageenan in Paw Oral_Admin->Carrageenan_Injection Paw_Volume Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume Data_Analysis Data Analysis and Comparison Paw_Volume->Data_Analysis

Workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Delta-6 Desaturase. Its ability to specifically block the initial step in the biosynthesis of key polyunsaturated fatty acids makes it an indispensable research tool. The data and protocols summarized in this guide provide a solid foundation for scientists and researchers to effectively utilize this compound in their studies to further elucidate the roles of D6D in health and disease. As with any experimental work, it is crucial to consult the primary literature for detailed methodologies and to optimize protocols for specific experimental systems.

References

SC-26196: A Technical Guide for Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-26196 is a potent and selective inhibitor of delta-6-desaturase (Δ6D), also known as fatty acid desaturase 2 (FADS2). This enzyme plays a crucial role in the biosynthesis of pro-inflammatory mediators, specifically arachidonic acid (AA). By inhibiting FADS2, this compound effectively reduces the production of AA and its downstream metabolites, such as prostaglandins and leukotrienes, which are key drivers of inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of its role in signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting the FADS2 enzyme. FADS2 is the rate-limiting enzyme in the metabolic pathway that converts linoleic acid (LA) into arachidonic acid (AA). AA is a precursor to a wide range of eicosanoids, including prostaglandins (PGs) and leukotrienes (LTs), which are potent inflammatory mediators. By blocking FADS2, this compound effectively depletes the cellular pool of AA, leading to a significant reduction in the synthesis of these pro-inflammatory molecules.[1][2] This targeted approach offers a distinct advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes further down the inflammatory cascade.

dot

cluster_pathway Arachidonic Acid Biosynthesis Pathway cluster_inhibition Inhibition by this compound LA Linoleic Acid (LA) GLA γ-Linolenic Acid (GLA) LA->GLA FADS2 (Δ6D) DGLA Dihomo-γ-linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA FADS1 (Δ5D) PGs_LTs Prostaglandins (PGs) & Leukotrienes (LTs) AA->PGs_LTs COX/LOX SC26196 This compound SC26196->LA Inhibits

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeAssay SystemIC50 ValueSelectivityReference
Delta-6-Desaturase (FADS2)Rat liver microsomal assay0.2 µM>1000-fold vs. FADS1 and SCD-1[3]
Delta-5-Desaturase (FADS1)In vitro assay>200 µM-
Stearoyl-CoA Desaturase-1 (SCD-1)In vitro assay>200 µM-
Table 2: In Vivo Anti-Inflammatory and Anti-Angiogenic Effects of this compound
Experimental ModelSpeciesThis compound TreatmentOutcome% Inhibition / ReductionReference
Carrageenan-induced Paw EdemaMouseDiet containing 0.07-0.7 mg/kgReduction in paw edemaDose-dependent[4]
B16 Melanoma GrowthMouseNot specifiedInhibition of tumor growth91 ± 6%[1]
Lewis Lung Carcinoma (LLC) GrowthMouseNot specifiedInhibition of tumor growth42 ± 5%
bFGF-induced Angiogenesis (Matrigel Plug)Mouse100 µMInhibition of angiogenesis64%
B16 Melanoma AngiogenesisMouseNot specifiedReduction in microvessel densitySignificant (P<0.01)
LLC Tumor AngiogenesisMouseNot specifiedReduction in microvessel densitySignificant (P<0.01)
Table 3: Effects of this compound on Fatty Acid and Eicosanoid Levels in Tumor Tissue
Tumor ModelTreatmentAnalyte% Reduction (compared to control)Reference
B16 MelanomaThis compoundArachidonic Acid (AA)47-69%
B16 MelanomaThis compoundProstaglandin D2 (PGD2)80-95%
B16 MelanomaThis compoundProstaglandin E2 (PGE2)80-95%
B16 MelanomaThis compound12-HETE80-95%
B16 MelanomaThis compound15-HETE80-95%
LLC TumorThis compoundArachidonic Acid (AA)47-69%

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Delta-6-Desaturase (FADS2) Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound on FADS2.

Objective: To determine the IC50 value of this compound for the inhibition of FADS2.

Materials:

  • Rat liver microsomes (source of FADS2)

  • [1-14C]-Linoleic acid (substrate)

  • This compound

  • Coenzyme A (CoA)

  • ATP

  • NADH

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Solvents for extraction (e.g., hexane, isopropanol)

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, CoA, ATP, NADH, and BSA in the reaction buffer.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [1-14C]-Linoleic acid to the mixture.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the fatty acids from the reaction mixture using an organic solvent system (e.g., hexane:isopropanol).

  • Separate the substrate ([1-14C]-Linoleic acid) from the product ([1-14C]-γ-Linolenic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radioactivity in the substrate and product bands/peaks using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

start Start prep_mix Prepare Reaction Mixture (Microsomes, CoA, ATP, NADH, BSA) start->prep_mix add_inhibitor Add this compound (or vehicle) prep_mix->add_inhibitor pre_incubate Pre-incubate (15 min, 37°C) add_inhibitor->pre_incubate add_substrate Add [1-14C]-Linoleic Acid pre_incubate->add_substrate incubate Incubate (20 min, 37°C) add_substrate->incubate stop_reaction Stop Reaction (add acid) incubate->stop_reaction extract Extract Fatty Acids stop_reaction->extract separate Separate Substrate & Product (TLC/HPLC) extract->separate quantify Quantify Radioactivity separate->quantify calculate Calculate % Inhibition quantify->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end End determine_ic50->end

Caption: In Vitro FADS2 Inhibition Assay Workflow.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard method for evaluating the anti-inflammatory properties of compounds.

Objective: To assess the ability of this compound to reduce acute inflammation.

Materials:

  • Male BALB/c mice (or other suitable strain)

  • This compound

  • Carrageenan solution (1% in sterile saline)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Plethysmometer or calipers for paw volume/thickness measurement

Procedure:

  • Acclimatize mice to the experimental conditions for at least one week.

  • Administer this compound orally (or via another appropriate route) at various doses. A control group should receive the vehicle only.

  • After a specific time post-drug administration (e.g., 1 hour), induce inflammation by injecting a small volume (e.g., 50 µL) of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.

  • Measure the paw volume or thickness of both the carrageenan-injected and contralateral paws at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or calipers.

  • Calculate the increase in paw volume (edema) for each mouse at each time point by subtracting the initial paw volume from the post-injection volume.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

dot

start Start acclimatize Acclimatize Mice start->acclimatize administer_drug Administer this compound (or vehicle) acclimatize->administer_drug induce_inflammation Inject Carrageenan (into paw) administer_drug->induce_inflammation measure_paw Measure Paw Volume/Thickness (at time intervals) induce_inflammation->measure_paw calculate_edema Calculate Edema measure_paw->calculate_edema calculate_inhibition Calculate % Inhibition calculate_edema->calculate_inhibition end End calculate_inhibition->end

Caption: Carrageenan-Induced Paw Edema Workflow.

Matrigel Plug Angiogenesis Assay

This in vivo assay is used to evaluate the pro- or anti-angiogenic potential of compounds.

Objective: To determine the effect of this compound on angiogenesis.

Materials:

  • C57BL/6 mice (or other suitable strain)

  • Matrigel (growth factor reduced)

  • Basic fibroblast growth factor (bFGF) or other angiogenic stimulus

  • This compound

  • Heparin

  • Sterile, ice-cold syringes and needles

Procedure:

  • Thaw Matrigel on ice overnight.

  • On the day of the experiment, mix Matrigel with bFGF and heparin on ice. For the treatment group, also add this compound to the Matrigel mixture. A control group should receive Matrigel with bFGF, heparin, and the vehicle for this compound.

  • Anesthetize the mice.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

  • After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

  • Quantify angiogenesis by one of the following methods:

    • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a colorimetric assay (e.g., Drabkin's reagent).

    • Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) and quantify the microvessel density.

  • Compare the angiogenic response in the this compound-treated group to the control group.

Conclusion

This compound is a valuable research tool for investigating the role of the FADS2 pathway in inflammation and related pathologies. Its high selectivity for FADS2 allows for targeted inhibition of arachidonic acid synthesis, providing a powerful means to dissect the downstream effects of eicosanoid signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further research into the therapeutic potential of FADS2 inhibitors like this compound is warranted, particularly in the context of chronic inflammatory diseases.

References

An In-depth Technical Guide to SC-26196

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of SC-26196, a selective inhibitor of Delta-6 desaturase. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its biochemical properties, mechanism of action, and experimental applications.

Core Properties of this compound

This compound is a potent and selective, orally active inhibitor of Delta-6 desaturase (D6D), also known as Fatty Acid Desaturase 2 (FADS2).[1][2] Its systematic name is α,α-diphenyl-4-[(3-pyridinylmethylene)amino]-1-piperazinepentanenitrile.[2][3]

PropertyValueCitations
Molecular Formula C27H29N5
Molecular Weight 423.55 g/mol
CAS Number 218136-59-5

Mechanism of Action and Signaling Pathways

This compound selectively targets and inhibits the enzymatic activity of Delta-6 desaturase (FADS2), a key enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs). The inhibitory concentration (IC50) for FADS2 is approximately 0.2 µM in a rat liver microsomal assay. This inhibition is highly selective, as the IC50 values for Delta-5 (FADS1) and Delta-9 (SCD-1) desaturases are significantly higher, exceeding 200 µM.

The primary role of FADS2 is to introduce a double bond at the delta-6 position of fatty acids. This is a critical rate-limiting step in the biosynthesis of long-chain PUFAs. By inhibiting FADS2, this compound effectively blocks the conversion of linoleic acid (LA) to gamma-linolenic acid (GLA) and alpha-linolenic acid (ALA) to stearidonic acid (SDA). This, in turn, prevents the downstream synthesis of crucial signaling molecules such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).

The inhibition of this pathway has significant downstream effects, including anti-inflammatory properties and the modulation of cancer cell proliferation and metastasis.

SC_26196_Pathway LA Linoleic Acid (ω-6) FADS2 Delta-6 Desaturase (FADS2) LA->FADS2 ALA α-Linolenic Acid (ω-3) ALA->FADS2 GLA γ-Linolenic Acid FADS2->GLA SDA Stearidonic Acid FADS2->SDA Elongase Elongase GLA->Elongase SDA->Elongase DGLA Dihomo-γ-Linolenic Acid FADS1 Delta-5 Desaturase (FADS1) DGLA->FADS1 AA Arachidonic Acid (AA) Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins EPA Eicosapentaenoic Acid (EPA) DHA Docosahexaenoic Acid (DHA) EPA->DHA SC26196 This compound SC26196->FADS2 Elongase->DGLA Elongase->EPA FADS1->AA

Inhibition of the FADS2-mediated fatty acid desaturation pathway by this compound.

Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo experimental settings to probe the function of FADS2. Below are summaries of key experimental methodologies.

  • Objective: To determine the IC50 of this compound on FADS2 activity.

  • Methodology: The assay is typically performed using rat liver microsomes as a source of the FADS2 enzyme.

    • Radiolabeled [1-14C] 18:2n-6 (linoleic acid) is used as the substrate.

    • Microsomes are incubated with the substrate in the presence of varying concentrations of this compound.

    • The reaction is stopped, and the fatty acids are extracted and methylated to form fatty acid methyl esters (FAMEs).

    • The FAMEs are separated using reverse-phase high-performance liquid chromatography (HPLC), and the radioactivity of the substrate and the product (gamma-linolenic acid) is quantified.

    • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the conversion of linoleic acid to gamma-linolenic acid.

  • Objective: To assess the effect of FADS2 inhibition on cell behavior.

  • Cell Lines: A variety of cell lines have been used, including human peripheral blood mononuclear cells (PBMCs), Jurkat cells, and various cancer cell lines (e.g., melanoma, ovarian).

  • Proliferation Assay:

    • Cells are seeded in multi-well plates and treated with this compound (e.g., 200 nM) or a vehicle control (DMSO).

    • Cell proliferation is measured after a set incubation period (e.g., 48-72 hours) using standard methods such as XTT assays or by quantifying cell division through flow cytometry.

  • Migration Assay (Transwell):

    • Cells are pre-treated with this compound (e.g., 50 µM for 48 hours) or a vehicle control.

    • The treated cells are seeded into the upper chamber of a transwell insert. The lower chamber contains a chemoattractant.

    • After incubation, non-migrated cells in the upper chamber are removed.

    • Cells that have migrated to the underside of the insert are fixed, stained, and counted.

  • Objective: To evaluate the anti-tumor and anti-angiogenic effects of this compound in animal models.

  • Animal Models: Typically, immunodeficient mice (e.g., nude mice) are used for xenograft studies.

  • Tumor Growth Inhibition:

    • Cancer cells (e.g., B16 melanoma or Lewis Lung Carcinoma) are injected subcutaneously into mice.

    • Once tumors are palpable, mice are treated with this compound, often administered through diet or oral gavage. Dosages can range from 10 to 100 mg/kg per day.

    • Tumor volume is measured regularly over the course of the study. At the end of the study, tumors are excised and weighed.

  • Matrigel Plug Angiogenesis Assay:

    • Mice are injected subcutaneously with Matrigel mixed with a pro-angiogenic factor (e.g., basic fibroblast growth factor, bFGF) and this compound (e.g., 100 µM) or a control.

    • After a period (e.g., 7-10 days), the Matrigel plugs are harvested.

    • The extent of new blood vessel formation within the plug is quantified, often by measuring hemoglobin content.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies microsomes Rat Liver Microsomes assay Measure IC50 microsomes->assay FADS2 Activity Assay cells Cancer Cell Lines (e.g., Melanoma, Ovarian) proliferation Assess Cell Growth cells->proliferation Proliferation Assay migration Quantify Cell Motility cells->migration Migration Assay mice Mouse Models tumor_model tumor_model mice->tumor_model Tumor Xenograft angio_model angio_model mice->angio_model Matrigel Plug tumor_growth Evaluate Anti-Tumor Effect tumor_model->tumor_growth Measure Tumor Volume angiogenesis Assess Anti-Angiogenic Effect angio_model->angiogenesis Quantify Hemoglobin SC26196 This compound Treatment SC26196->microsomes SC26196->cells SC26196->mice

Workflow of common in vitro and in vivo experiments involving this compound.

References

SC-26196: A Technical Overview of its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-26196 is a potent and selective small-molecule inhibitor of Delta-6 desaturase (FADS2), a key enzyme in the metabolic pathway of polyunsaturated fatty acids. This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound. It includes a summary of its inhibitory activity, experimental protocols for key assays, and a visualization of its role in relevant signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and inflammation.

Discovery and Development

This compound was identified as a novel, selective inhibitor of Delta-6 desaturase (FADS2) through research aimed at discovering anti-inflammatory agents. The initial discovery and characterization were reported by researchers at Searle/Monsanto, which was later acquired by Pfizer. The compound was part of a series of diphenylacetonitrile derivatives designed to target the fatty acid desaturation pathway.

While this compound has been extensively used as a research tool in preclinical studies, particularly in the areas of inflammation and oncology, there is no publicly available information to suggest that it has progressed into formal clinical trials. Its primary utility has been in elucidating the role of FADS2 in various disease models.

Chemical Properties
PropertyValue
Molecular Formula C₂₇H₂₉N₅
Molecular Weight 423.55 g/mol
CAS Number 218136-59-5
Solubility Soluble to 25 mM in DMSO
Purity ≥95%
Storage Store at -20°C

Mechanism of Action

This compound is a direct and selective inhibitor of fatty acid desaturase 2 (FADS2), also known as Delta-6 desaturase. FADS2 is the rate-limiting enzyme in the biosynthesis of arachidonic acid (AA) from linoleic acid (LA). By inhibiting FADS2, this compound blocks the conversion of LA to gamma-linolenic acid (GLA), a crucial step in the AA synthesis pathway. This leads to a reduction in the cellular pool of AA and its downstream metabolites, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.

The inhibitory effect of this compound is highly selective for FADS2. It shows significantly less activity against other fatty acid desaturases, such as FADS1 (Delta-5 desaturase) and Stearoyl-CoA desaturase-1 (SCD1 or Delta-9 desaturase).

Inhibitory Activity
TargetIC₅₀Assay Condition
FADS2 (Δ6-desaturase) 0.2 µMRat liver microsomal assay
FADS2 (Δ6-desaturase) 0.2-0.4 µMCultured human skin fibroblasts (desaturation of [1-¹⁴C]18:2n-6, [1-¹⁴C]18:3n-3, and [3-¹⁴C]24:5n-3)
FADS1 (Δ5-desaturase) >200 µMIn vitro
SCD-1 (Δ9-desaturase) >200 µMIn vitro

Preclinical Data

This compound has demonstrated significant efficacy in various preclinical models of inflammation and cancer.

Anti-inflammatory Effects

In a mouse edema model, this compound exhibited anti-inflammatory properties. The mechanism is attributed to the reduction of pro-inflammatory eicosanoids derived from arachidonic acid.

Anti-cancer Effects

This compound has shown anti-tumor activity in several cancer models. It has been reported to:

  • Reduce the number of tumors in Apc(Min/+) mice, a model of intestinal tumorigenesis.

  • Decrease the size of HT-29 human colon cancer cell xenografts in nude mice.

  • Suppress the growth of B16 melanoma and Lewis Lung Carcinoma (LLC) tumors in mice.

  • Eliminate cancer stem cells (CSCs) from ovarian cancer cell lines and inhibit sphere formation in vitro.

  • Inhibit angiogenesis in a Matrigel plug assay and in tumors.

In Vivo Efficacy of this compound in Mouse Models
ModelDosageEffect
Apc(Min/+) mice (Intestinal Tumorigenesis) Not specified36-37% fewer tumors
HT-29 Xenografts (Colon Cancer) Not specified35% decrease in primary tumor size
B16 Melanoma Not specified91±6% inhibition of tumor growth (based on tumor weight)
Matrigel Plug Assay (Angiogenesis) 100 µM64% inhibition of bFGF-induced angiogenesis

Signaling Pathways

The primary signaling pathway affected by this compound is the polyunsaturated fatty acid (PUFA) metabolic pathway. By inhibiting FADS2, it disrupts the synthesis of key signaling molecules.

PUFA_Metabolic_Pathway LA Linoleic Acid (LA) (Omega-6) GLA Gamma-Linolenic Acid (GLA) LA->GLA FADS2 DGLA Dihomo-gamma-linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA FADS1 Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids COX/LOX ALA Alpha-Linolenic Acid (ALA) (Omega-3) SDA Stearidonic Acid (SDA) ALA->SDA FADS2 EPA_DHA EPA & DHA SDA->EPA_DHA Elongase, FADS1 SC26196 This compound FADS2 FADS2 (Δ6-desaturase) SC26196->FADS2 FADS1 FADS1 (Δ5-desaturase) Elongase Elongase COX_LOX COX/LOX

Caption: PUFA metabolic pathway showing the inhibitory action of this compound on FADS2.

In the context of cancer, FADS2 inhibition by this compound has been shown to impact the Wnt/β-catenin signaling pathway, which is crucial for cancer cell migration and metastasis.

Wnt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin Degradation Degradation Beta_Catenin->Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Wnt Wnt Ligand Wnt->Frizzled FADS2 FADS2 PUFA Unsaturated Fatty Acids FADS2->PUFA SC26196 This compound SC26196->FADS2 PUFA->Wnt Promotes secretion and membrane binding

Caption: Wnt/β-catenin signaling pathway and the role of FADS2-mediated fatty acid metabolism.

Experimental Protocols

FADS2 (Δ6-desaturase) Inhibition Assay (Rat Liver Microsomes)

Objective: To determine the in vitro inhibitory activity of this compound on FADS2.

Materials:

  • Rat liver microsomes

  • [1-¹⁴C]linoleoyl-CoA (substrate)

  • This compound

  • Assay buffer (e.g., phosphate buffer, pH 7.4, containing ATP, CoA, NADH, and niacinamide)

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing rat liver microsomes, assay buffer, and varying concentrations of this compound (or vehicle control).

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes).

  • Initiate the reaction by adding [1-¹⁴C]linoleoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., methanolic KOH).

  • Saponify the lipids by heating.

  • Acidify the mixture and extract the fatty acids with a nonpolar solvent (e.g., hexane).

  • Separate the substrate and the desaturated product (gamma-linolenic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the radioactivity of the substrate and product bands/peaks using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Migration Assay (Transwell)

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line (e.g., 1205Lu melanoma cells)

  • Transwell inserts (e.g., 8 µm pore size)

  • Cell culture medium (with and without chemoattractant, e.g., FBS)

  • This compound

  • Crystal violet stain

  • Microscope

Protocol:

  • Culture cancer cells to sub-confluency.

  • Pre-treat the cells with this compound (e.g., 50 µM) or vehicle control for a specified duration (e.g., 48 hours).

  • Harvest the cells and resuspend them in a serum-free medium.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 24 hours).

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the insert with a fixative (e.g., methanol).

  • Stain the migrated cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

  • Compare the migration of this compound-treated cells to the control.

In Vivo Tumor Growth Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., HT-29)

  • This compound

  • Vehicle for administration

  • Calipers

Protocol:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups. Administration can be through various routes, such as oral gavage or inclusion in the diet.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

  • Calculate the tumor volume using the formula: (length × width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FADS2. Its ability to modulate the polyunsaturated fatty acid metabolic pathway has made it an invaluable tool for investigating the roles of FADS2 in inflammation and cancer. The preclinical data strongly support its anti-inflammatory and anti-tumorigenic properties. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting fatty acid metabolism in disease.

Biological Effects of FADS2 Inhibition by SC-26196: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fatty Acid Desaturase 2 (FADS2) is the rate-limiting enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs), which are critical components of cellular membranes and precursors for signaling molecules. Dysregulation of FADS2 activity is implicated in various pathologies, including cancer and inflammatory diseases. SC-26196 is a potent and selective small-molecule inhibitor of FADS2, also known as Delta-6 Desaturase (Δ6D). This document provides a comprehensive technical overview of the biological effects of FADS2 inhibition by this compound, summarizing its mechanism of action, impact on lipid metabolism, and therapeutic potential in oncology and inflammation. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways.

Mechanism of Action and Selectivity

This compound acts as a direct, selective, and competitive inhibitor of the FADS2 enzyme. It specifically targets the Δ6-desaturase activity, which is the first and rate-limiting step in converting essential fatty acids like linoleic acid (LA) and alpha-linolenic acid (ALA) into long-chain PUFAs such as arachidonic acid (AA) and eicosapentaenoic acid (EPA). Its high selectivity for FADS2 over other key desaturases like FADS1 (Δ5 desaturase) and Stearoyl-CoA Desaturase-1 (SCD-1, Δ9 desaturase) makes it a precise tool for studying the specific roles of the Δ6-desaturation pathway.

Table 1: Inhibitory Activity and Selectivity of this compound
Target EnzymeCommon NameThis compound IC50 (in vitro)Reference
FADS2 Δ6 Desaturase0.2 µM
FADS1 Δ5 Desaturase>200 µM
SCD-1 Δ9 Desaturase>200 µM

Core Biological Effects

Alteration of Lipid Metabolism

The primary biochemical effect of this compound is the significant alteration of cellular fatty acid profiles. By blocking FADS2, it prevents the desaturation of 18- and 24-carbon PUFAs. This leads to:

  • Accumulation of Precursors: A notable increase in the levels of FADS2 substrates, particularly linoleic acid (LA, 18:2n-6).

  • Depletion of Products: A significant decrease in the synthesis and levels of arachidonic acid (AA, 20:4n-6), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). In human cells, this compound at 2 µM inhibited the desaturation of linoleic acid by 87-95%. It also reduced the conversion of 22:5n-3 to DHA by 75%.

FADS2_PUFA_Pathway cluster_n6 Omega-6 Pathway cluster_n3 Omega-3 Pathway LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA FADS2 (Δ6-desaturase) DGLA Dihomo-γ-linolenic Acid (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA FADS1 (Δ5-desaturase) Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) AA->Prostaglandins COX Enzymes ALA α-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA FADS2 (Δ6-desaturase) ETA Eicosatetraenoic Acid (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA->EPA FADS1 (Δ5-desaturase) AntiInflammatory Anti-inflammatory Resolvins EPA->AntiInflammatory SC26196 This compound SC26196->GLA SC26196->SDA Anti_Tumor_Mechanisms cluster_effects Downstream Biological Effects cluster_outcomes Anti-Tumor Outcomes SC26196 This compound FADS2 FADS2 Enzyme SC26196->FADS2 Inhibition AA_PGE2 ↓ Arachidonic Acid (AA) & Prostaglandin E2 (PGE2) Synthesis FADS2->AA_PGE2 Sapienate ↓ Sapienate Synthesis FADS2->Sapienate Redox Redox Imbalance (↓ GPX4, ↑ Lipid ROS) FADS2->Redox Proliferation ↓ Proliferation & Survival AA_PGE2->Proliferation Reduces mitogenic signaling Angiogenesis ↓ Angiogenesis AA_PGE2->Angiogenesis Reduces pro-angiogenic factors Membrane Altered Membrane Fluidity Sapienate->Membrane Migration ↓ Migration & Metastasis Membrane->Migration Impairs cell motility Ferroptosis ↑ Ferroptosis Redox->Ferroptosis Induces iron-dependent cell death TumorGrowth Tumor Growth Suppression Proliferation->TumorGrowth Angiogenesis->TumorGrowth Migration->TumorGrowth Ferroptosis->TumorGrowth Ferroptosis_Pathway cluster_redox Cellular Redox State cluster_ferroptosis Ferroptosis Induction SC26196 This compound FADS2 FADS2 Enzyme SC26196->FADS2 Inhibition GPX4 GPX4 Protein (Glutathione Peroxidase 4) FADS2->GPX4 Downregulates GSH_Ratio GSH/GSSG Ratio FADS2->GSH_Ratio Decreases Peroxidation Lipid Peroxidation GPX4->Peroxidation Neutralizes PUFA_PL PUFA-Phospholipids (in membrane) GSH_Ratio->Peroxidation Prevents PUFA_PL->Peroxidation Substrate for Lipid_ROS Lipid ROS Accumulation Lipid_ROS->Peroxidation Initiates Cell_Death Ferroptotic Cell Death Peroxidation->Cell_Death Leads to Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Select Cancer Cell Line culture Culture Cells to Optimal Confluency start->culture treatment Treat with this compound (vs. Vehicle Control) culture->treatment prolif Proliferation Assay (e.g., MTS/XTT) treatment->prolif apop Apoptosis Assay (e.g., Annexin V) treatment->apop mig Migration Assay (e.g., Transwell) treatment->mig ferro Ferroptosis Assay (e.g., Lipid ROS) treatment->ferro quantify Quantify Results (e.g., IC50, % Inhibition) prolif->quantify apop->quantify mig->quantify ferro->quantify pathway Mechanism Analysis (e.g., Western Blot) quantify->pathway end Conclusion on Biological Effect pathway->end

SC-26196: A Potent and Selective Inhibitor of Delta-6 Desaturase in Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-26196 is a potent and selective, orally active inhibitor of delta-6 desaturase (FADS2), a key enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs).[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and its role within the broader context of fatty acid synthesis. FADS2 catalyzes the initial desaturation step in the conversion of essential fatty acids, such as linoleic acid (LA) and alpha-linolenic acid (ALA), into long-chain PUFAs like arachidonic acid (AA) and docosahexaenoic acid (DHA).[4] By inhibiting this crucial step, this compound effectively modulates the lipid landscape within cells, presenting significant therapeutic potential in various disease models, including inflammation and cancer.[1]

Mechanism of Action

This compound functions as a direct and selective inhibitor of FADS2. The compound exhibits a competitive inhibition pattern, indicating that it likely interacts with the enzyme's active site, thereby preventing the binding and desaturation of its fatty acid substrates. Its high selectivity for FADS2 over other desaturases, such as delta-5 desaturase (FADS1) and stearoyl-CoA desaturase (SCD1), makes it a valuable tool for studying the specific roles of FADS2 in various physiological and pathological processes.

Quantitative Data

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSystemSubstrateValueReference
IC50Rat Liver Microsomal Assay-0.2 µM
IC50Human Skin Fibroblasts2 µM [1-14C] 18:3n-30.2-0.4 µM
IC50Human Skin Fibroblasts2 µM [3-14C] 24:5n-30.2-0.4 µM
Inhibition %Cultured Human Skin Fibroblasts2 µM [1-14C] 18:2n-687-95%
Inhibition %Coronary Artery Smooth Muscle Cells2 µM [1-14C] 18:2n-687-95%
Inhibition %Astrocytes2 µM [1-14C] 18:2n-687-95%
Inhibition %Conversion of [3-14C]22:5n-3 to DHA-75%
Inhibition %Conversion of [3-14C]24:5n-3 to DHA-84%

Table 2: In Vivo Effects of this compound

Animal ModelDosageEffectReference
Mouse100 mg/kg per day (in diet)Decrease in the calculated Δ6-desaturase index in adipose tissue and liver.

Signaling Pathways and Experimental Workflows

Fatty Acid Desaturation Pathway

The following diagram illustrates the key steps in the polyunsaturated fatty acid synthesis pathway, highlighting the central role of FADS2 and the inhibitory action of this compound.

Caption: Inhibition of FADS2 by this compound in PUFA Synthesis.

Experimental Workflow: In Vitro FADS2 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on FADS2 in a cell-based assay.

cluster_workflow Experimental Workflow start Cell Culture (e.g., Fibroblasts, HepG2) treatment Incubate with this compound (various concentrations) start->treatment substrate Add Radiolabeled Substrate (e.g., [1-14C]18:2n-6) treatment->substrate incubation Incubate for a defined period substrate->incubation extraction Lipid Extraction incubation->extraction separation Fatty Acid Methyl Ester (FAME) preparation and separation (e.g., HPLC, TLC) extraction->separation quantification Quantify Radiolabeled Substrate and Product separation->quantification analysis Calculate % Inhibition and IC50 Value quantification->analysis

Caption: Workflow for FADS2 inhibition assay.

Experimental Protocols

Based on the methodologies described in the cited literature, the following provides an overview of key experimental protocols.

In Vitro FADS2 Activity Assay (Rat Liver Microsomes)

This assay is a common method for determining the direct inhibitory effect of a compound on FADS2.

  • Preparation of Microsomes:

    • Homogenize fresh rat liver tissue in a suitable buffer (e.g., phosphate buffer with sucrose).

    • Centrifuge the homogenate at a low speed to remove cell debris and nuclei.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a buffer and determine the protein concentration.

  • Inhibition Assay:

    • In a reaction tube, combine the liver microsomes, a buffer containing co-factors (e.g., NADH, ATP, CoA), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding a radiolabeled substrate, such as [1-14C]linoleic acid.

    • Incubate the reaction at 37°C for a specific duration.

    • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

  • Analysis:

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Separate the substrate and the desaturated product (e.g., γ-linolenic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity in the spots corresponding to the substrate and product using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based FADS2 Activity Assay

This assay measures the effect of this compound on FADS2 activity in a cellular context.

  • Cell Culture:

    • Culture human cells, such as skin fibroblasts, coronary artery smooth muscle cells, or astrocytes, in appropriate growth media.

    • Seed the cells in culture plates and allow them to adhere and grow to a desired confluency.

  • Treatment and Substrate Addition:

    • Treat the cells with varying concentrations of this compound for a predetermined time.

    • Add a radiolabeled fatty acid substrate (e.g., 2 µM [1-14C] 18:2n-6) to the culture medium.

    • Incubate the cells for a specific period to allow for substrate uptake and metabolism.

  • Lipid Extraction and Analysis:

    • Wash the cells to remove excess radiolabeled substrate.

    • Harvest the cells and extract the total lipids using a method such as the Bligh-Dyer extraction.

    • Prepare fatty acid methyl esters (FAMEs) from the extracted lipids.

    • Separate and quantify the FAMEs using gas chromatography (GC) coupled with a mass spectrometer (MS) or a radioactivity detector.

    • Calculate the conversion of the radiolabeled substrate to its desaturated product and determine the inhibitory effect of this compound.

In Vivo Study in Mice

This protocol outlines a general approach to evaluating the in vivo efficacy of this compound.

  • Animal Model and Diet:

    • Use a suitable mouse strain for the study.

    • Prepare a specialized diet containing this compound at different concentrations (e.g., 0, 0.07, 0.21, or 0.7 mg/kg of diet) to achieve target dosages (e.g., 0, 10, 30, and 100 mg/kg of body weight per day).

  • Treatment Period:

    • Feed the mice the respective diets for a specified duration.

  • Sample Collection and Analysis:

    • At the end of the study, collect blood and tissue samples (e.g., liver, adipose tissue).

    • Extract lipids from the tissues and plasma.

    • Analyze the fatty acid composition of the different lipid fractions by GC-MS.

    • Calculate the Δ6-desaturase index (e.g., the ratio of product to substrate, such as γ-linolenic acid to linoleic acid) in the tissues to assess the in vivo inhibition of FADS2.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FADS2. Its ability to modulate the synthesis of long-chain polyunsaturated fatty acids makes it an invaluable research tool for dissecting the roles of FADS2 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers interested in utilizing this compound in their studies of fatty acid metabolism and its implications for drug development.

References

Methodological & Application

SC-26196: Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-26196 is a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Δ6 desaturase. This enzyme plays a crucial role in the biosynthesis of polyunsaturated fatty acids, which are essential components of cell membranes and signaling molecules. Dysregulation of FADS2 activity has been implicated in various diseases, including cancer, where it contributes to altered lipid metabolism, cell proliferation, migration, and the maintenance of cancer stem cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of FADS2, which catalyzes the introduction of a double bond at the delta-6 position of fatty acyl-CoAs. This is a rate-limiting step in the synthesis of long-chain polyunsaturated fatty acids such as arachidonic acid (AA) and eicosapentaenoic acid (EPA). By blocking this step, this compound alters the cellular lipid profile, leading to a decrease in the levels of downstream polyunsaturated fatty acids. This disruption of lipid metabolism has been shown to inhibit the growth and survival of cancer cells, particularly those that are dependent on de novo lipogenesis.

The FADS2 signaling pathway is intricately linked with key regulators of cellular metabolism and growth, such as the mammalian target of rapamycin (mTOR) and sterol regulatory element-binding proteins (SREBPs).[1][2] The mTOR pathway, when activated, can promote the activity of SREBPs, which in turn upregulate the expression of lipogenic enzymes, including FADS2. Inhibition of FADS2 by this compound can therefore counteract the pro-proliferative and pro-survival signals driven by these pathways.

Data Presentation

This compound Inhibitory Activity
TargetOrganismAssayIC50
FADS2 (Δ6 desaturase)RatLiver Microsomal Assay0.2 µM
FADS1 (Δ5 desaturase)In vitroEnzyme Assay>200 µM
SCD-1 (Δ9 desaturase)In vitroEnzyme Assay>200 µM
Reported Cellular Effects of this compound
Cell LineCancer TypeEffectConcentrationReference
Ovarian Cancer CellsOvarianElimination of Cancer Stem Cells, Inhibition of Sphere FormationNot Specified
Cholangiocarcinoma CellsBile DuctReduced Cell Proliferation, Migration, and Sphere Formation; Increased Apoptosis2 µM
Melanoma Cells (1205Lu)SkinSuppression of Cell Migration50 µM
Ovarian Cancer Cells (OVCA433, ES-2)OvarianSynergistic effect with cisplatin to retard cell viability100 nM
Cancer Cell Lines (various)VariousInhibition of proliferation (as NP-SC26196)Not Specified
Human Peripheral Blood Mononuclear Cells (PBMCs)N/A (Normal Cells)Inhibition of Proliferation200 nM

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in DMSO up to 25 mM. To prepare a 10 mM stock solution, dissolve 4.24 mg of this compound (Molecular Weight: 423.55 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Cell Viability/Cytotoxicity Assay

This protocol is a general guideline for determining the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT or XTT). The optimal cell number and incubation time should be determined empirically for each cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting range of concentrations is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Measurement:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cancer Stem Cell Sphere Formation Assay

This assay assesses the ability of cancer stem cells to form spherical colonies in non-adherent conditions. This compound has been shown to inhibit sphere formation in ovarian cancer cell lines.

Materials:

  • Cancer cell line with known or suspected cancer stem cell population

  • Ultra-low attachment plates or flasks

  • Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound stock solution

  • Trypsin-EDTA

  • Cell strainer (e.g., 40 µm)

Procedure:

  • Cell Preparation: Culture the cells to 70-80% confluency. Harvest the cells using trypsin-EDTA and prepare a single-cell suspension by passing the cells through a cell strainer.

  • Cell Seeding: Count the viable cells and resuspend them in serum-free sphere-forming medium at a low density (e.g., 1,000-5,000 cells/mL).

  • Treatment: Add this compound to the cell suspension at the desired final concentrations (e.g., 100 nM, 500 nM). Include a vehicle control.

  • Plating: Plate the cell suspension into ultra-low attachment 6-well or 24-well plates.

  • Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO2. Add fresh medium with this compound every 2-3 days.

  • Sphere Counting and Analysis: After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using an inverted microscope. The sphere formation efficiency can be calculated as (Number of spheres formed / Number of cells seeded) x 100%.

Cell Migration (Wound Healing) Assay

This assay measures the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips or a wound-healing insert

  • Complete cell culture medium

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

    • Alternatively, use a commercially available wound-healing insert to create a uniform cell-free gap.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh complete cell culture medium containing different concentrations of this compound or a vehicle control.

  • Imaging: Immediately after adding the treatment, capture images of the wound at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time relative to the initial wound area. Compare the migration rate between this compound-treated and control cells.

Mandatory Visualization

FADS2_Signaling_Pathway mTOR mTORC1 SREBP SREBP-1/2 mTOR->SREBP activates FADS2_gene FADS2 Gene SREBP->FADS2_gene upregulates transcription FADS2_protein FADS2 (Δ6 Desaturase) FADS2_gene->FADS2_protein translates to PUFAs Arachidonic Acid (AA) Eicosapentaenoic Acid (EPA) FADS2_protein->PUFAs catalyzes desaturation SC26196 This compound SC26196->FADS2_protein inhibits PUFA_precursors Linoleic Acid (ω-6) α-Linolenic Acid (ω-3) PUFA_precursors->FADS2_protein Cancer_phenotypes Cancer Cell Phenotypes (Proliferation, Migration, Stemness) PUFAs->Cancer_phenotypes promotes Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_seeding 1. Seed Cells in 96-well plate Compound_prep 2. Prepare this compound serial dilutions Treatment 3. Treat cells with This compound Compound_prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Viability_assay 5. Add Viability Reagent (e.g., MTT/XTT) Incubation->Viability_assay Readout 6. Measure Absorbance Viability_assay->Readout Data_analysis 7. Calculate IC50 Readout->Data_analysis

References

Application Notes and Protocols for SC-26196 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of SC-26196, a selective inhibitor of Fatty Acid Desaturase 2 (FADS2), in mouse models. The provided methodologies are based on currently available data and are intended to serve as a comprehensive guide for preclinical research.

Mechanism of Action

This compound is a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Delta-6 Desaturase (D6D). FADS2 is a critical enzyme in the endogenous synthesis of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and eicosapentaenoic acid (EPA). By inhibiting FADS2, this compound blocks the conversion of linoleic acid (LA) and alpha-linolenic acid (ALA) into their respective long-chain PUFAs. This modulation of lipid metabolism underlies its observed anti-inflammatory and anti-tumorigenic effects.[1]

The expression and activity of FADS2 are regulated by upstream signaling pathways, including the mTOR and SREBP pathways, which are central regulators of lipid metabolism. Inhibition of FADS2 by this compound disrupts the production of downstream signaling lipids.

FADS2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_enzyme Target Enzyme cluster_inhibitor Inhibitor cluster_downstream Downstream Effects mTOR mTOR SREBP-1 SREBP-1 mTOR->SREBP-1 FADS2 (Delta-6 Desaturase) FADS2 (Delta-6 Desaturase) SREBP-1->FADS2 (Delta-6 Desaturase) Upregulates Arachidonic Acid (AA) Arachidonic Acid (AA) FADS2 (Delta-6 Desaturase)->Arachidonic Acid (AA) Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) FADS2 (Delta-6 Desaturase)->Eicosapentaenoic Acid (EPA) This compound This compound This compound->FADS2 (Delta-6 Desaturase) Inhibits Linoleic Acid (LA) Linoleic Acid (LA) Linoleic Acid (LA)->FADS2 (Delta-6 Desaturase) Substrate Alpha-Linolenic Acid (ALA) Alpha-Linolenic Acid (ALA) Alpha-Linolenic Acid (ALA)->FADS2 (Delta-6 Desaturase) Substrate Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid (AA)->Pro-inflammatory Eicosanoids

Caption: FADS2 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of this compound in mouse models.

Parameter Mouse Model Dosage Administration Route Treatment Duration Result
Tumor Growth Inhibition B16-F0 Melanoma100 mg/kg/dayIntragastric Gavage15 days91 ± 6% inhibition of tumor growth
Anti-inflammatory Effect Mouse Edema ModelNot SpecifiedNot SpecifiedNot SpecifiedExhibits anti-inflammatory properties

Further dose-response studies are recommended to fully characterize the anti-inflammatory effects of this compound in vivo.

Experimental Protocols

This compound can be administered to mice via oral gavage or by incorporation into the diet.

3.1.1. Oral Gavage Suspension

For oral gavage, this compound can be prepared as a suspension in 0.5% methyl cellulose.

  • Materials:

    • This compound powder

    • 0.5% (w/v) methyl cellulose in sterile water

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Protocol:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

    • Weigh the appropriate amount of this compound powder and place it in a sterile tube.

    • Add the required volume of 0.5% methyl cellulose solution to achieve the final desired concentration.

    • Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

    • Visually inspect the suspension for homogeneity before each administration. Vortex briefly before drawing each dose.

3.1.2. In-Diet Formulation

This compound can be incorporated into standard rodent chow. It is crucial to ensure homogenous mixing to provide a consistent dose.

  • Materials:

    • This compound powder

    • Powdered rodent diet

    • A suitable mixer (e.g., V-blender or planetary mixer)

    • Pelleting machine (optional)

  • Protocol:

    • Calculate the amount of this compound needed based on the average daily food consumption of the mice and the target daily dose. It is advisable to conduct a pilot study to determine the actual food intake, accounting for spillage.

    • Thoroughly mix the this compound powder with a small portion of the powdered diet.

    • Gradually add this pre-mix to the bulk of the powdered diet and mix until a homogenous blend is achieved.

    • If pelleted food is required, the mixed powder can be pelleted using a standard laboratory pelleting machine. This may involve the addition of a small amount of water as a binding agent.

    • Store the medicated diet in airtight containers at 4°C, protected from light.

3.2.1. Oral Gavage

This method ensures accurate dosing of individual animals.

  • Materials:

    • Prepared this compound suspension

    • Appropriately sized gavage needles (18-22 gauge for adult mice) with a rounded tip.

    • 1 mL syringes

  • Protocol:

    • Weigh each mouse to calculate the precise volume of the this compound suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle.

    • Once the needle is in the stomach, slowly administer the suspension.

    • Gently remove the needle along the same path of insertion.

    • Monitor the mouse for a few minutes post-administration for any signs of distress.

3.2.2. In-Diet Administration

This method is less stressful for the animals and is suitable for long-term studies.

  • Protocol:

    • Provide the mice with ad libitum access to the this compound-medicated diet.

    • Monitor food consumption and body weight regularly to ensure the desired dose is being administered and to check for any adverse effects.

    • Replace the medicated diet every 2-3 days to maintain freshness and potency of the compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound in a mouse model.

Experimental_Workflow Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Randomization Randomization Acclimatization->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration This compound Preparation This compound Preparation This compound Preparation->Treatment Administration Vehicle Control Preparation Vehicle Control Preparation Vehicle Control Preparation->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis

Caption: In Vivo Efficacy Study Workflow for this compound.

Safety and Handling

  • Follow standard laboratory safety procedures when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

These application notes and protocols are intended as a guide. Researchers should adapt these methodologies to their specific experimental design and institutional guidelines.

References

SC-26196: Comprehensive Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of SC-26196, a potent and selective inhibitor of Delta-6-desaturase (D6D), and protocols for its use in research settings.

Chemical Properties

This compound is a small molecule with the following chemical properties:

PropertyValueReference
Molecular Formula C₂₇H₂₉N₅[1][2][3]
Molecular Weight 423.55 g/mol [1]
CAS Number 218136-59-5

Solubility Data

This compound exhibits varying solubility in different solvent systems. It is crucial to select the appropriate solvent for your specific experimental needs, whether for in vitro or in vivo studies.

SolventConcentrationRemarksReference
DMSO 5 mg/mL (~11.80 mM)Requires sonication for dissolution.
10.59 mg/mL (25 mM)Soluble.
≥10 mg/mL
20 mg/mLClear solution.
30 mg/mLClear solution.
DMF 12 mg/mL
DMF:PBS (pH 7.2) (1:4) 0.2 mg/mL
0.5% CMC-Na in Saline 5 mg/mL (~11.80 mM)Suspended solution. Requires sonication and warming to 40°C.
15% Cremophor EL in Saline 10 mg/mL (~23.61 mM)Suspended solution. Requires sonication.

Note: The hygroscopic nature of DMSO can affect the solubility of this compound. It is recommended to use a fresh, unopened vial of DMSO for the preparation of stock solutions.

Biological Activity

This compound is a potent and selective inhibitor of Delta-6-desaturase (D6D), an enzyme also known as fatty acid desaturase 2 (FADS2). D6D is the rate-limiting enzyme in the metabolic pathway that converts linoleic acid (LA) into arachidonic acid (AA). By inhibiting D6D, this compound effectively blocks this conversion. Due to its role in fatty acid metabolism, this compound has been investigated for its anti-inflammatory properties.

Signaling Pathway Inhibition

The following diagram illustrates the inhibitory effect of this compound on the arachidonic acid synthesis pathway.

SC26196_Pathway LA Linoleic Acid (Omega-6) D6D Delta-6-Desaturase (D6D) (FADS2) LA->D6D GLA γ-Linolenic Acid (GLA) Elongase Elongase GLA->Elongase DGLA Dihomo-γ-linolenic Acid (DGLA) D5D Delta-5-Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) PGs_LTs Pro-inflammatory Prostaglandins & Leukotrienes AA->PGs_LTs D6D->GLA Elongase->DGLA D5D->AA SC26196 This compound SC26196->D6D

This compound inhibits the D6D enzyme in the arachidonic acid pathway.

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Experiments (e.g., cell culture):

  • To prepare a 10 mM stock solution in DMSO, add 2.36 mL of DMSO to 10 mg of this compound.

  • If the compound does not fully dissolve, sonicate the solution for several minutes.

  • Store the stock solution in aliquots at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles.

For In Vivo Experiments (e.g., animal models):

The preparation of this compound for in vivo administration requires the creation of a suspension.

Protocol 1: Carboxymethylcellulose (CMC) Formulation

  • Weigh the required amount of this compound.

  • Prepare a 0.5% solution of CMC-Na in saline.

  • Gradually add the CMC-Na solution to the this compound powder to achieve a final concentration of 5 mg/mL.

  • Sonicate the suspension to ensure homogeneity.

  • Gently warm the solution to 40°C to aid in suspension.

Protocol 2: Cremophor EL Formulation

  • Weigh the required amount of this compound.

  • Prepare a vehicle solution of 15% Cremophor EL in 85% saline.

  • Add the vehicle solution to the this compound powder to a final concentration of 10 mg/mL.

  • Sonicate the mixture until a uniform suspension is achieved.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for testing the efficacy of this compound in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HepG2, IMCD3) prepare_sc26196 2. Prepare this compound Stock (e.g., 10 mM in DMSO) seed_cells 3. Seed Cells in Plates prepare_sc26196->seed_cells treat_cells 4. Treat Cells with this compound (and vehicle control) seed_cells->treat_cells incubation 5. Incubate for a Defined Period treat_cells->incubation harvest_cells 6. Harvest Cells/Supernatant incubation->harvest_cells downstream_assay 7. Perform Downstream Assay (e.g., Proliferation, Lipidomics) harvest_cells->downstream_assay data_analysis 8. Analyze and Interpret Data downstream_assay->data_analysis

A general workflow for in vitro experiments using this compound.

Applications in Research

This compound has been utilized as a research tool in various cell lines to study the effects of D6D inhibition. Documented applications include its use in:

  • Mouse inner medullary collecting duct (IMCD3) cells.

  • Human embryonic kidney (HEK) 293 cells.

  • Human liver cancer (HepG2) cells.

  • Glioblastoma cell lines to investigate its effects post-radiation treatment.

These studies leverage this compound to elucidate the role of D6D in various cellular processes and disease models.

References

Application Notes and Protocols: SC-26196 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and recommended storage conditions for SC-26196, a selective inhibitor of fatty acid desaturase 2 (FADS2). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Compound Information

PropertyValueSource
Chemical Name α,α-Diphenyl-4-[(3-pyridinylmethylene)amino]-1-piperazinepentanenitrile[1]
CAS Number 218136-59-5[2][3]
Molecular Formula C₂₇H₂₉N₅[2][3]
Molecular Weight 423.55 g/mol
Appearance White to tan or off-white to yellow solid powder
Purity ≥95% to ≥98% (HPLC)

Storage Conditions and Stability

Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

Solid Form
Storage TemperatureShelf LifeNotes
-20°C≥ 4 yearsRecommended for long-term storage.
4°CUp to 2 yearsSuitable for shorter-term storage.
2-8°CNot specifiedOne supplier suggests this range.
Room TemperatureNot specifiedShipped at room temperature in the continental US.
In Solvent

It is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at low temperatures to avoid repeated freeze-thaw cycles.

Storage TemperatureShelf LifeRecommended Solvents
-80°CUp to 2 yearsDMSO
-20°CUp to 1 yearDMSO

Note: Due to the hygroscopic nature of DMSO, it is recommended to use freshly opened solvent for preparing solutions.

Handling and Solution Preparation

This compound is soluble in DMSO. For other solvent systems, consult the supplier's datasheet.

Preparation of a 10 mM DMSO Stock Solution
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 423.55 g/mol ). For example, to prepare a 10 mM stock solution from 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (L) = (0.001 g / 423.55 g/mol ) / 0.010 mol/L = 0.0002361 L = 236.1 µL

  • Add the calculated volume of fresh, high-purity DMSO to the vial.

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Mechanism of Action: FADS2 Inhibition

This compound is a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Δ6 desaturase. FADS2 is a key enzyme in the metabolic pathway of long-chain polyunsaturated fatty acids. It catalyzes the introduction of a double bond at the Δ6 position of fatty acids like linoleic acid and α-linolenic acid. By inhibiting FADS2, this compound blocks the synthesis of downstream metabolites, including arachidonic acid.

FADS2_Inhibition cluster_pathway Polyunsaturated Fatty Acid Synthesis LA Linoleic Acid (Omega-6) GLA γ-Linolenic Acid LA->GLA FADS2 (Δ6-desaturase) DGLA Dihomo-γ-linolenic Acid GLA->DGLA Elongase AA Arachidonic Acid DGLA->AA FADS1 (Δ5-desaturase) SC26196 This compound SC26196->LA Inhibits

Figure 1. Inhibition of the FADS2 enzyme by this compound in the omega-6 fatty acid synthesis pathway.

Protocol: Assessment of this compound Stability in DMSO Solution

This protocol outlines a general method for assessing the stability of this compound in a DMSO stock solution under different storage conditions. The primary analytical technique used is High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound over time.

Materials
  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled storage chambers/incubators

  • Light-protective storage containers (e.g., amber vials)

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound Stock Solution in DMSO Aliquot Aliquot into Amber Vials Prep_Stock->Aliquot Temp_Minus80 -80°C (Control) Aliquot->Temp_Minus80 Temp_Minus20 -20°C Aliquot->Temp_Minus20 Temp_4 4°C Aliquot->Temp_4 Temp_RT Room Temperature (25°C) Aliquot->Temp_RT Temp_40 40°C (Accelerated) Aliquot->Temp_40 Timepoints Collect Samples at Timepoints (T=0, 1, 2, 4, 8, 12 weeks) Temp_Minus80->Timepoints Temp_Minus20->Timepoints Temp_4->Timepoints Temp_RT->Timepoints Temp_40->Timepoints HPLC Analyze by HPLC-UV Timepoints->HPLC Quantify Quantify this compound Concentration HPLC->Quantify Data Calculate % Recovery vs. T=0 Quantify->Data

Figure 2. Experimental workflow for assessing the stability of this compound in solution.
Procedure

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in section 3.1.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration (e.g., 100 µM) with the mobile phase, and analyze it by HPLC to determine the initial concentration and purity. This will serve as the T=0 reference.

  • Storage: Aliquot the remaining stock solution into multiple amber vials to protect from light. Store the vials under the following conditions:

    • -80°C (control for maximum stability)

    • -20°C

    • 4°C

    • Room Temperature (~25°C)

    • 40°C (accelerated stability testing)

  • Time Points: At designated time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

  • HPLC Analysis:

    • Allow the vial to equilibrate to room temperature.

    • Dilute an aliquot of the sample to the same concentration as the T=0 sample using the mobile phase.

    • Inject the sample onto the HPLC system.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions. The exact gradient should be optimized.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms for each time point and storage condition.

    • Calculate the percentage of this compound remaining compared to the T=0 sample:

      • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Analyze the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Expected Results

The results can be tabulated to show the percentage of this compound remaining under each storage condition over time. A compound is generally considered stable if the amount remaining is >90%. The data from the 40°C condition can be used to predict long-term stability at lower temperatures.

Time (Weeks)% Remaining at -80°C% Remaining at -20°C% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100100100100100
1
2
4
8
12

This table is a template for data presentation. Actual results will vary.

Disclaimer

The information provided in these application notes is for research use only and is not intended for human or veterinary use. The stability data and protocols are provided as a guide. It is recommended that users perform their own stability studies for their specific experimental conditions and applications.

References

Application Notes and Protocols for SC-26196: A Potent Inhibitor of Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-26196 is a selective inhibitor of Fatty Acid Desaturase 2 (FADS2), a key enzyme in the biosynthesis of polyunsaturated fatty acids. Contrary to some initial classifications, this compound does not primarily target Stearoyl-CoA Desaturase 1 (SCD1). FADS2, also known as Δ6 desaturase, plays a crucial role in the conversion of linoleic acid to arachidonic acid (AA), a precursor for various signaling molecules implicated in cancer progression.[1] Elevated FADS2 expression has been observed in multiple cancer types and is associated with poor prognosis.[2] By inhibiting FADS2, this compound disrupts vital lipid signaling pathways, leading to the suppression of cancer cell proliferation, migration, and the induction of apoptosis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate and inhibit cancer cell proliferation.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of FADS2, which catalyzes the rate-limiting step in the conversion of linoleic acid (an omega-6 fatty acid) into arachidonic acid.[1] Arachidonic acid is a precursor to a variety of bioactive lipids, including prostaglandins and leukotrienes, which are known to promote inflammation, angiogenesis, and cell proliferation in the tumor microenvironment.[3] By blocking FADS2, this compound depletes the cellular pool of arachidonic acid and its downstream metabolites, thereby attenuating pro-tumorigenic signaling pathways.

FADS2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linoleic_Acid Linoleic Acid (Omega-6) FADS2 FADS2 (Δ6 Desaturase) Linoleic_Acid->FADS2 Substrate Arachidonic_Acid Arachidonic Acid (AA) COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins Gene_Expression Gene Expression (Proliferation, Angiogenesis, Inflammation) Prostaglandins->Gene_Expression Leukotrienes Leukotrienes Leukotrienes->Gene_Expression FADS2->Arachidonic_Acid Product SC_26196 This compound SC_26196->FADS2 Inhibition COX->Prostaglandins LOX->Leukotrienes

Caption: FADS2 Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: In Vitro IC50 Values of this compound

Cell LineCancer TypeIC50 (µM)Reference
Ovarian Cancer CellsOvarian Cancer0.2
T24Bladder CancerLower than control
SW780 (EMT-induced)Bladder CancerLower than control
BXPC3Pancreatic CancerLower than control

Table 2: Effects of this compound on Cancer Cell Proliferation, Apoptosis, and Migration

Cancer Cell LineAssayTreatment ConcentrationObserved EffectReference
OVCA433XTT Proliferation100 nMSignificant inhibition of OCM-mediated cell growth
OVCA433Apoptosis (Annexin V/PI)100 nM (with Cisplatin)3.28-fold increase in apoptosis
OVCA433Transwell Migration100 nMSignificant reduction in cell migration
Patient-derived SpheroidsCell Number500 nMSignificant decrease in number and size

Experimental Protocols

Note: Optimal conditions (e.g., cell seeding density, inhibitor concentration, and incubation time) should be determined empirically for each cell line.

Cell Proliferation Assay (MTT/XTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

Cell_Proliferation_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT/XTT reagent D->E F Incubate for 2-4 hours E->F G Measure absorbance at appropriate wavelength F->G H Calculate cell viability G->H

Caption: Workflow for Cell Proliferation Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight in the dark.

    • For XTT assay: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Transwell Migration Assay

This protocol assesses the effect of this compound on the migratory capacity of cancer cells.

Migration_Assay_Workflow A Pre-coat Transwell inserts (optional) B Seed cells in serum-free medium in the upper chamber A->B D Treat cells in the upper chamber with this compound B->D C Add chemoattractant to the lower chamber E Incubate for 12-48 hours D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Count migrated cells G->H

Caption: Workflow for Transwell Migration Assay.

Materials:

  • Cancer cell line of interest

  • Serum-free and serum-containing culture medium

  • This compound

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain (0.5% in 25% methanol)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium and incubate overnight.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of serum-containing medium (chemoattractant) to the lower chamber of each well.

  • Cell Seeding and Treatment: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add the desired concentrations of this compound or vehicle control to the cell suspension. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate for 12-48 hours at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells by immersing the insert in crystal violet solution for 15 minutes.

  • Washing and Visualization: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification: Visualize and count the stained cells in several random fields under a microscope. Calculate the average number of migrated cells per field.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Apoptosis_Assay_Workflow A Seed cells in a 6-well plate B Treat cells with this compound A->B C Incubate for 24-48 hours B->C D Harvest cells (including supernatant) C->D E Wash cells with PBS D->E F Resuspend in Annexin V binding buffer E->F G Add Annexin V-FITC and Propidium Iodide (PI) F->G H Incubate in the dark G->H I Analyze by flow cytometry H->I

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control and incubate for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each tube.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Conclusion

This compound is a valuable research tool for investigating the role of FADS2 in cancer biology. Its ability to selectively inhibit this key enzyme provides a powerful means to dissect the downstream effects on cancer cell proliferation, migration, and survival. The protocols and data presented here offer a starting point for researchers to explore the therapeutic potential of targeting the FADS2 pathway in various cancer models. As with any experimental system, optimization of the provided protocols for specific cell lines and experimental conditions is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for SC-26196 Treatment of Peripheral Blood Mononuclear Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-26196 is a potent and selective inhibitor of fatty acid desaturase 2 (FADS2), also known as Δ6 desaturase.[1] FADS2 is a key enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs), which are critical components of cell membranes and precursors for various signaling molecules, including those involved in inflammation. By inhibiting FADS2, this compound can modulate the production of these inflammatory mediators, giving it significant anti-inflammatory properties.[1] These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on human peripheral blood mononuclear cells (PBMCs).

Peripheral blood mononuclear cells (PBMCs) are a critical component of the immune system and are often used in immunological and drug discovery research. This population includes lymphocytes (T cells, B cells, and NK cells) and monocytes, which play central roles in both innate and adaptive immunity. Studying the effects of compounds like this compound on PBMCs can provide valuable insights into their immunomodulatory potential.

Mechanism of Action

This compound selectively inhibits the FADS2 enzyme, which is responsible for the desaturation of linoleic acid to gamma-linolenic acid and alpha-linolenic acid to stearidonic acid. These are rate-limiting steps in the synthesis of arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively. AA and EPA are precursors to potent inflammatory mediators such as prostaglandins and leukotrienes. By blocking FADS2, this compound is hypothesized to reduce the cellular pool of these pro-inflammatory precursors, thereby exerting its anti-inflammatory effects.

cluster_0 Cellular Fatty Acid Metabolism Linoleic Acid Linoleic Acid FADS2 FADS2 Linoleic Acid->FADS2 Substrate Alpha-Linolenic Acid Alpha-Linolenic Acid Alpha-Linolenic Acid->FADS2 Substrate Gamma-Linolenic Acid Gamma-Linolenic Acid FADS2->Gamma-Linolenic Acid Stearidonic Acid Stearidonic Acid FADS2->Stearidonic Acid This compound This compound This compound->FADS2 Inhibition Arachidonic Acid Arachidonic Acid Gamma-Linolenic Acid->Arachidonic Acid Eicosapentaenoic Acid Eicosapentaenoic Acid Stearidonic Acid->Eicosapentaenoic Acid Pro-inflammatory Mediators Pro-inflammatory Mediators Arachidonic Acid->Pro-inflammatory Mediators Eicosapentaenoic Acid->Pro-inflammatory Mediators

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

I. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[2]

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS or Histopaque-1077

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 3 mL of Ficoll-Paque into a new 15 mL conical tube.

  • Slowly overlay 4 mL of the diluted blood onto the Ficoll-Paque, minimizing mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding 10 mL of PBS and centrifuging at 300 x g for 10 minutes at 4°C. Discard the supernatant.

  • Repeat the wash step.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion. Cell viability should be >95%.

II. Treatment of PBMCs with this compound

This protocol outlines the treatment of isolated PBMCs with this compound, with or without a pro-inflammatory stimulus such as Lipopolysaccharide (LPS).

Materials:

  • Isolated PBMCs in complete RPMI-1640 medium

  • This compound (dissolved in DMSO, soluble to 25 mM)[1]

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical starting concentration range could be 0.1 µM to 10 µM. Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

  • Pre-incubate the cells with this compound for 1-2 hours in a cell culture incubator.

  • Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 100 ng/mL is commonly used to stimulate cytokine production.[3]

  • Add 50 µL of the LPS solution (or medium for unstimulated controls) to the appropriate wells. The final volume in each well will be 200 µL.

  • Incubate the plate for 24-48 hours at 37°C with 5% CO2.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine analysis. The cell pellets can be used for viability or apoptosis assays.

cluster_workflow Experimental Workflow Isolate PBMCs Isolate PBMCs Seed Cells Seed Cells Isolate PBMCs->Seed Cells Pre-treat with this compound Pre-treat with this compound Seed Cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant & Cells Collect Supernatant & Cells Incubate->Collect Supernatant & Cells Cytokine Analysis Cytokine Analysis Collect Supernatant & Cells->Cytokine Analysis Viability/Apoptosis Assay Viability/Apoptosis Assay Collect Supernatant & Cells->Viability/Apoptosis Assay

Caption: Workflow for this compound treatment of PBMCs.

III. Cell Viability and Apoptosis Assays

A. Cell Viability (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After collecting the supernatant, add 20 µL of MTT solution to each well containing the cell pellet.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Gently resuspend the cell pellets in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

IV. Cytokine Analysis (ELISA)

Materials:

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Use the collected cell culture supernatants.

  • Perform the ELISA for each target cytokine according to the manufacturer's protocol.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Data Presentation

The following tables provide a template for presenting quantitative data from the described experiments.

Table 1: Effect of this compound on PBMC Viability

Treatment GroupThis compound (µM)LPS (100 ng/mL)Cell Viability (%)
Unstimulated Control0-100 ± 5.2
Vehicle Control0 (DMSO)+98 ± 4.8
This compound0.1+97 ± 5.1
This compound1+95 ± 6.3
This compound10+92 ± 7.0

Table 2: Effect of this compound on PBMC Apoptosis

Treatment GroupThis compound (µM)LPS (100 ng/mL)Early Apoptosis (%)Late Apoptosis (%)
Unstimulated Control0-3.1 ± 1.21.5 ± 0.8
Vehicle Control0 (DMSO)+4.5 ± 1.52.0 ± 1.1
This compound0.1+4.8 ± 1.62.2 ± 1.0
This compound1+5.2 ± 1.82.5 ± 1.3
This compound10+6.0 ± 2.13.1 ± 1.5

Table 3: Effect of this compound on Cytokine Production by LPS-stimulated PBMCs

Treatment GroupThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Unstimulated Control0<10<20<5
Vehicle Control0 (DMSO)1500 ± 1202500 ± 200300 ± 25
This compound0.11250 ± 1102100 ± 180250 ± 20
This compound1800 ± 951500 ± 150150 ± 15
This compound10450 ± 60900 ± 11080 ± 10

Troubleshooting and Considerations

  • Cell Viability: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is kept low (typically <0.5%). Cryopreservation can also affect PBMC viability and function. It is recommended to use fresh PBMCs whenever possible.

  • Donor Variability: Immune responses can vary significantly between individuals. It is advisable to use PBMCs from multiple donors to ensure the reproducibility of the results.

  • LPS Stimulation: The response to LPS can vary depending on the source and purity of the LPS. It is important to use a consistent source and lot of LPS for all experiments.

  • Data Interpretation: A dose-dependent inhibition of pro-inflammatory cytokines, without a significant impact on cell viability, would suggest a specific anti-inflammatory effect of this compound.

Conclusion

These application notes provide a framework for investigating the effects of the FADS2 inhibitor this compound on peripheral blood mononuclear cells. The detailed protocols for PBMC isolation, treatment, and subsequent analysis of viability, apoptosis, and cytokine production will enable researchers to explore the immunomodulatory properties of this compound. The provided templates for data presentation and troubleshooting tips will further aid in the successful execution and interpretation of these experiments.

References

Application Notes and Protocols for Determining the Dose-Response Curve of SC-26196

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-26196 is a potent and selective inhibitor of delta-6-desaturase (Δ6D), also known as fatty acid desaturase 2 (FADS2).[1][2] This enzyme plays a crucial role in the endogenous synthesis of polyunsaturated fatty acids (PUFAs) by catalyzing the introduction of a double bond at the delta-6 position of linoleic acid and α-linolenic acid. These PUFAs are precursors to important signaling molecules such as arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1] The inhibition of Δ6D can therefore significantly impact cellular processes involving these molecules, including inflammation and cell proliferation.[3] Determining the dose-response curve of this compound is essential for understanding its potency (IC50) and optimizing its concentration for in vitro and in vivo studies. This document provides a detailed protocol for establishing the dose-response relationship of this compound in a cell-based assay.

Signaling Pathway of Delta-6-Desaturase

Delta6_Desaturase_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Downstream Products Linoleic_Acid Linoleic Acid (ω-6) D6D Delta-6-Desaturase (FADS2) Linoleic_Acid->D6D Substrate alpha_Linolenic_Acid α-Linolenic Acid (ω-3) alpha_Linolenic_Acid->D6D Substrate GLA γ-Linolenic Acid (GLA) D6D->GLA SDA Stearidonic Acid (SDA) D6D->SDA SC26196 This compound SC26196->D6D Inhibition Arachidonic_Acid Arachidonic Acid (AA) GLA->Arachidonic_Acid Further Elongation & Desaturation EPA_DHA EPA & DHA SDA->EPA_DHA Further Elongation & Desaturation

Caption: Delta-6-Desaturase (FADS2) metabolic pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical data from a dose-response experiment with this compound. The data represents the percentage of inhibition of delta-6-desaturase activity at various concentrations of the inhibitor. The IC50 value is calculated from this data.

This compound Concentration (µM)% Inhibition of Δ6D Activity (Mean ± SD)
0.018.2 ± 2.1
0.0525.6 ± 3.5
0.141.3 ± 4.2
0.255.1 ± 3.9
0.472.8 ± 2.8
0.885.4 ± 2.3
1.091.7 ± 1.9
5.098.5 ± 0.8
Calculated IC50 ~0.18 µM

Experimental Protocol: Determination of this compound IC50 in a Cell-Based Assay

This protocol describes a method to determine the dose-response curve and IC50 value of this compound by measuring the conversion of a radiolabeled substrate, [1-14C]-linoleic acid, in cultured human skin fibroblasts.

Materials and Reagents
  • Human skin fibroblast cell line (e.g., ATCC CRL-2522)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound (CAS 218136-59-5)

  • [1-14C]-linoleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Cell scrapers

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter and vials

  • DMSO (for dissolving this compound)

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed human skin fibroblasts in 6-well plates B Incubate until 80-90% confluent A->B C Prepare serial dilutions of this compound D Pre-incubate cells with this compound or vehicle (DMSO) for 1 hour C->D E Add [1-14C]-linoleic acid-BSA complex to each well D->E F Incubate for 4 hours E->F G Wash cells with PBS H Harvest cells and extract total lipids G->H I Separate fatty acids by TLC H->I J Quantify radioactivity of substrate and product bands using a scintillation counter I->J K Calculate % inhibition and determine IC50 J->K

Caption: Experimental workflow for determining the dose-response of this compound.

Step-by-Step Procedure
  • Cell Culture:

    • Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 6-well plates at a density that will allow them to reach 80-90% confluency on the day of the experiment.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the final desired concentrations (e.g., 0.01 µM to 5 µM). Include a vehicle control (DMSO only).

    • Prepare a [1-14C]-linoleic acid-BSA complex by dissolving the radiolabeled fatty acid in a small amount of ethanol and then complexing it with fatty acid-free BSA in serum-free medium.

  • Cell Treatment:

    • When cells are 80-90% confluent, remove the growth medium and wash the cells once with warm PBS.

    • Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

    • Add the [1-14C]-linoleic acid-BSA complex to each well to a final concentration of approximately 2 µM.

    • Incubate the cells for 4 hours at 37°C.

  • Lipid Extraction and Analysis:

    • After the incubation period, wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping them in PBS and pellet them by centrifugation.

    • Extract the total lipids from the cell pellet using a suitable method, such as the Bligh-Dyer method.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).

    • Spot the lipid extract onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system to separate the different fatty acid species (e.g., hexane:diethyl ether:acetic acid).

    • Visualize the fatty acid bands (e.g., using iodine vapor) and identify the bands corresponding to linoleic acid (substrate) and γ-linolenic acid (product).

    • Scrape the silica from the identified bands into separate scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent conversion of [1-14C]-linoleic acid to [1-14C]-γ-linolenic acid for each concentration of this compound.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This application note provides a comprehensive framework for determining the dose-response curve of the delta-6-desaturase inhibitor, this compound. The provided protocol offers a robust method for quantifying the inhibitory potency of this compound, which is a critical step in its pharmacological characterization. The methodologies and data presentation formats outlined here are intended to facilitate reproducible and high-quality research in the field of lipid metabolism and drug development.

References

Long-Term Storage of SC-26196 Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-26196 is a potent and selective inhibitor of Delta-6-desaturase (Δ6D), also known as fatty acid desaturase 2 (FADS2).[1][2][3] This enzyme plays a crucial role in the biosynthesis of polyunsaturated fatty acids by catalyzing the conversion of linoleic acid to arachidonic acid. Due to its anti-inflammatory properties and its ability to modulate lipid metabolism, this compound is a valuable tool in various research areas, including cancer biology and inflammation studies. Proper long-term storage of this compound, both in its solid form and in solution, is critical to ensure its stability and the reproducibility of experimental results. These application notes provide detailed protocols and guidelines for the effective long-term storage of this compound solutions.

Data Presentation: Storage Conditions and Stability

The following table summarizes the recommended long-term storage conditions for this compound in both solid and solution forms, based on information from various suppliers.

FormStorage TemperatureRecommended DurationSupplier/Source
Solid (Powder) -20°C≥ 4 yearsCayman Chemical
-20°C3 yearsMedchemExpress
4°C2 yearsMedchemExpress
2-8°CNot specifiedSigma-Aldrich
Solution (in DMSO) -80°C2 yearsMedchemExpress
-20°C1 yearMedchemExpress
-20°CUp to 1 month (general recommendation for aliquots)MedchemExpress, Tocris Bioscience

Signaling Pathway of this compound Action

This compound exerts its biological effects by inhibiting the enzymatic activity of Delta-6-desaturase. This enzyme is a key rate-limiting step in the metabolic pathway that converts essential fatty acids into important signaling molecules. The diagram below illustrates the pathway and the point of inhibition by this compound.

SC26196_Pathway cluster_pathway Arachidonic Acid Biosynthesis Pathway LA Linoleic Acid (Omega-6) GLA γ-Linolenic Acid (GLA) LA->GLA Delta-6-Desaturase (FADS2) DGLA Dihomo-γ-linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Delta-5-Desaturase (FADS1) SC26196 This compound SC26196->inhibition

Caption: Inhibition of Delta-6-Desaturase by this compound in the arachidonic acid pathway.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be aliquoted for long-term storage.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile, filter-barrier pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. This compound has a molecular weight of 423.55 g/mol . For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * 1 L/1000 mL * 423.55 g/mol * 1000 mg/g = 4.2355 mg

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Final Concentration Check: Confirm the final concentration of the stock solution.

Protocol 2: Aliquoting and Long-Term Storage of this compound Stock Solutions

To avoid repeated freeze-thaw cycles that can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Sterile, low-binding polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, filter-barrier pipette tips

  • -20°C and -80°C freezers

Procedure:

  • Aliquoting: Dispense small, single-use volumes (e.g., 10-50 µL) of the this compound stock solution into the sterile microcentrifuge tubes. The aliquot volume should be based on the typical working concentration and the volume required for a single experiment.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number.

  • Storage:

    • For storage up to one year, place the aliquots in a freezer at -20°C.

    • For storage up to two years, place the aliquots in a freezer at -80°C.

  • Inventory: Maintain a detailed inventory of the stored aliquots, including the storage location and date.

Experimental Workflow for Long-Term Storage and Use

The following diagram outlines the logical workflow from receiving the solid compound to its use in an experiment after long-term storage.

SC26196_Workflow receive Receive this compound (Solid Powder) store_solid Store Solid at -20°C or 2-8°C receive->store_solid prepare_stock Prepare Concentrated Stock Solution in DMSO store_solid->prepare_stock aliquot Aliquot into Single-Use Volumes prepare_stock->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution retrieve Retrieve Single Aliquot store_solution->retrieve thaw Thaw at Room Temperature retrieve->thaw dilute Prepare Working Solution in Assay Medium thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Recommended workflow for the long-term storage and use of this compound solutions.

Concluding Remarks

The stability of this compound solutions is paramount for obtaining reliable and reproducible experimental data. By following these detailed protocols for the preparation, aliquoting, and storage of this compound, researchers can minimize compound degradation and ensure the integrity of their studies. It is always recommended to refer to the manufacturer's specific instructions provided with the compound for any lot-specific storage information.

References

Application Notes and Protocols for Studying Fatty-Acid Metabolism with SC-26196

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-26196 is a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase.[1] FADS2 is a key enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs), catalyzing the rate-limiting step in the synthesis of arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[2][3] By inhibiting FADS2, this compound provides a powerful tool for investigating the roles of these essential fatty acids and their downstream metabolites in various physiological and pathological processes, including inflammation, cancer, and metabolic disorders. These application notes provide detailed protocols for utilizing this compound to study fatty acid metabolism in both in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a quick reference for experimental design.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/SystemReference
IC₅₀0.2 µMRat liver microsomal assay
Inhibition of 18:2n-6 desaturation87-95%Human skin fibroblasts, coronary artery smooth muscle cells, and astrocytes (at 2 µM)
Inhibition of 22:5n-3 and 24:5n-3 to DHA conversion75% and 84%, respectivelyHuman skin fibroblasts

Table 2: In Vivo Dosage of this compound

Animal ModelDosageAdministration RouteEffectReference
Apc(Min/+) mice100 mg/kg/dayIntragastric36-37% reduction in tumors
Nude mice with HT-29 xenografts100 mg/kg/dayIntragastric35% decrease in primary tumor size

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a general experimental workflow for its use.

FADS2_Pathway cluster_upstream Upstream Regulation cluster_pathway PUFA Synthesis Pathway cluster_inhibitor Inhibition SREBP1 SREBP-1 FADS2 FADS2 (Δ6-Desaturase) SREBP1->FADS2 Activates Transcription LA Linoleic Acid (ω-6) LA->FADS2 ALA α-Linolenic Acid (ω-3) ALA->FADS2 GLA γ-Linolenic Acid FADS2->GLA SDA Stearidonic Acid FADS2->SDA Elongation_Desaturation Further Elongation & Desaturation Steps GLA->Elongation_Desaturation SDA->Elongation_Desaturation AA Arachidonic Acid (AA) Elongation_Desaturation->AA EPA Eicosapentaenoic Acid (EPA) Elongation_Desaturation->EPA DHA Docosahexaenoic Acid (DHA) Elongation_Desaturation->DHA SC26196 This compound SC26196->FADS2 Inhibits

FADS2 signaling pathway and inhibition by this compound.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture / Animal Model Preparation start->cell_culture treatment Treatment with this compound (and controls) cell_culture->treatment assay Perform Fatty Acid Metabolism Assays (e.g., Uptake, Oxidation, Profiling) treatment->assay data_collection Data Collection assay->data_collection analysis Data Analysis and Interpretation data_collection->analysis conclusion Conclusion analysis->conclusion

General experimental workflow for using this compound.

Experimental Protocols

Here are detailed protocols for key experiments to study fatty acid metabolism using this compound.

In Vitro FADS2 Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on FADS2 activity in a cell-based assay.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]linoleic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

  • Thin Layer Chromatography (TLC) system or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • This compound Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (DMSO). Pre-incubate the cells for 1-2 hours.

  • Substrate Addition: Prepare the radiolabeled fatty acid substrate by complexing it with fatty acid-free BSA. Add the substrate to each well to a final concentration of 2 µM.

  • Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Lipid Extraction: After incubation, wash the cells with ice-cold PBS and then extract the total lipids using a suitable method like the Bligh and Dyer method.

  • Analysis: Separate the fatty acid metabolites using TLC or GC-MS. Quantify the amount of radiolabeled product (e.g., γ-linolenic acid) using a scintillation counter or by mass spectrometry.

  • Data Analysis: Calculate the percentage of FADS2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.

Fatty Acid Uptake Assay

This protocol measures the effect of this compound on the uptake of fatty acids into cells using a fluorescently labeled fatty acid analog.

Materials:

  • Cell line of interest

  • Black, clear-bottom 96-well plates

  • This compound

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C₁₂)

  • Fatty acid-free BSA

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • This compound Pre-treatment: Remove the culture medium and wash the cells with HBSS. Add HBSS containing this compound at the desired concentration (e.g., 10 µM) or vehicle control and incubate for 1 hour.

  • Uptake Measurement: Prepare the fluorescent fatty acid analog complexed with fatty acid-free BSA in HBSS. Add this solution to the wells.

  • Kinetic Reading: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes (Excitation/Emission ~485/515 nm for BODIPY FL).

  • Data Analysis: Plot the fluorescence intensity over time. The initial rate of uptake can be calculated from the slope of the linear portion of the curve. Compare the uptake rates between this compound treated and control cells.

Fatty Acid Oxidation Assay

This protocol assesses the impact of this compound on the mitochondrial β-oxidation of fatty acids.

Materials:

  • Cell line of interest

  • 24-well plates

  • This compound

  • Radiolabeled long-chain fatty acid (e.g., [1-¹⁴C]palmitic acid)

  • Fatty acid-free BSA

  • L-carnitine

  • Perchloric acid (PCA)

  • Scintillation vials and fluid

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate. On the day of the assay, treat the cells with this compound or vehicle for a predetermined time.

  • Oxidation Reaction: Prepare the reaction medium containing [1-¹⁴C]palmitic acid complexed to BSA and L-carnitine. Remove the treatment medium and add the reaction medium to the cells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Stopping the Reaction: Stop the reaction by adding ice-cold perchloric acid to each well to precipitate macromolecules.

  • Separation of Soluble Products: Centrifuge the plate to pellet the precipitate. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.

  • Quantification: Transfer the supernatant to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Compare the fatty acid oxidation rates in this compound-treated cells to control cells.

Lipid Profiling by GC-MS

This protocol details the analysis of cellular fatty acid composition changes induced by this compound treatment.

Materials:

  • Cells or tissues treated with this compound

  • Internal standard (e.g., C17:0)

  • Lipid extraction solvents (chloroform, methanol)

  • Transesterification reagent (e.g., 14% BF₃ in methanol)

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Collection and Lipid Extraction: Harvest cells or tissues and add an internal standard. Perform lipid extraction using a method such as the Folch or Bligh and Dyer method.

  • Transesterification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add the transesterification reagent and heat at 100°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

  • FAME Extraction: After cooling, add water and hexane to the sample, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject an aliquot of the hexane layer into the GC-MS system. Use a suitable capillary column (e.g., DB-225ms) and a temperature gradient to separate the FAMEs. The mass spectrometer will be used to identify and quantify individual fatty acids based on their retention times and mass spectra.

  • Data Analysis: Identify and quantify the different fatty acids by comparing their retention times and mass spectra to known standards. Calculate the relative abundance of each fatty acid and compare the fatty acid profiles of this compound-treated samples to controls. Pay close attention to the levels of FADS2 substrates (e.g., linoleic acid) and products (e.g., arachidonic acid).

References

Application of SC-26196 in Melanoma Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-26196 is a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Δ6 desaturase. Emerging research has identified a critical role for FADS2 in the metabolic reprogramming of melanoma, particularly in promoting cell migration and metastasis.[1][2] This document provides detailed application notes and protocols for the use of this compound in melanoma research, based on currently available scientific literature.

Mechanism of Action in Melanoma

In metastatic melanoma, a metabolic shift occurs, leading to the accumulation of lipid droplets rich in unsaturated fatty acids. FADS2 is a key enzyme in this process, responsible for the synthesis of monounsaturated fatty acids like sapienate from saturated fatty acids.[1] The incorporation of these unsaturated fatty acids into the plasma membrane is thought to increase membrane fluidity, a biophysical property that facilitates cell motility and invasion.[1]

This compound specifically inhibits FADS2, thereby reducing the levels of unsaturated fatty acids in melanoma cells. This leads to a decrease in membrane fluidity, which in turn suppresses melanoma cell migration and metastasis.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₂₇H₂₉N₅
Molecular Weight 423.55 g/mol
CAS Number 218136-59-5
Appearance White to tan powderSigma-Aldrich
Solubility Soluble to 25 mM in DMSO
Storage Store at -20°C
Purity ≥95%

Quantitative Data on the Effects of this compound in Melanoma

The following table summarizes the available quantitative data on the biological effects of this compound in melanoma research. It is important to note that published data is currently limited, and further dose-response and multi-cell line studies are warranted.

ParameterCell LineConcentrationTreatment DurationEffectReference
Inhibition of Cell Migration 1205Lu50 µM48 hours1.5-fold suppression compared to control
FADS2 Inhibition (in vitro) Rat Liver MicrosomesIC₅₀ = 0.2 µMN/A50% inhibition of FADS2 activity

Note: The IC₅₀ value for FADS2 inhibition was determined in a cell-free microsomal assay and may not directly translate to cellular potency in melanoma cell lines. Further studies are required to determine the IC₅₀ of this compound for cell viability and migration in various melanoma cell lines.

Signaling Pathway

The signaling pathway affected by this compound in melanoma is centered on the inhibition of FADS2 and its downstream consequences on lipid metabolism and cell motility.

SC26196_Signaling_Pathway SC26196 This compound FADS2 FADS2 (Δ6 Desaturase) SC26196->FADS2 Inhibition UFA Unsaturated Fatty Acids (e.g., Sapienate) FADS2->UFA Production SFA Saturated Fatty Acids (e.g., Palmitic Acid) SFA->FADS2 Substrate Membrane Plasma Membrane Fluidity UFA->Membrane Increases Migration Melanoma Cell Migration & Invasion Membrane->Migration Promotes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis MelanomaCells 1. Culture Melanoma Cells (e.g., 1205Lu) TreatCells 3. Treat Cells with this compound (e.g., 50 µM for 48h) MelanomaCells->TreatCells PrepareSC26196 2. Prepare this compound Stock (in DMSO) PrepareSC26196->TreatCells MigrationAssay 4. Perform Transwell Migration Assay TreatCells->MigrationAssay StainAndImage 5. Stain and Image Migrated Cells MigrationAssay->StainAndImage Quantify 6. Quantify Migration (Cell Counting) StainAndImage->Quantify DataAnalysis 7. Statistical Analysis Quantify->DataAnalysis

References

Troubleshooting & Optimization

potential off-target effects of SC-26196

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving SC-26196, a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Δ6 desaturase. It blocks the rate-limiting step in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1]

Q2: What is the IC50 of this compound?

The reported IC50 value for this compound against FADS2 is approximately 0.2 μM in a rat liver microsomal assay.[2]

Q3: How selective is this compound?

This compound displays high selectivity for FADS2 over other desaturases. The IC50 values for FADS1 (Δ5 desaturase) and Stearoyl-CoA Desaturase-1 (SCD-1/Δ9 desaturase) are greater than 200 μM. This represents a selectivity of over 1000-fold for FADS2.

Q4: Are there any known off-target effects for this compound?

While comprehensive screening data from broad kinase or safety panels are not publicly available, this compound is noted for its high selectivity against the closely related desaturases FADS1 and SCD-1. The primary effects observed in cellular and in vivo models are consistent with the inhibition of FADS2 and the subsequent depletion of downstream PUFAs. Researchers should always consider the possibility of uncharacterized off-target effects and include appropriate controls in their experiments.

Q5: What are the downstream cellular effects of FADS2 inhibition by this compound?

Inhibition of FADS2 by this compound leads to a decrease in the production of key PUFAs, including arachidonic acid (AA), EPA, and DHA. This can impact various cellular processes, including:

  • Inflammation: Reduced AA levels can lead to decreased production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.

  • Cancer Cell Proliferation: this compound has been shown to inhibit the growth of various cancer cells, potentially by altering lipid metabolism, reducing signaling lipids, and inhibiting tumor angiogenesis.

  • Cancer Stem Cells: The compound has been observed to eliminate cancer stem cells and inhibit sphere formation in ovarian cancer cell lines.

Q6: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -20°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on cell proliferation in my cancer cell line. Cell line may not be dependent on the FADS2 pathway for proliferation.Confirm FADS2 expression in your cell line. Consider using a positive control cell line known to be sensitive to FADS2 inhibition.
Insufficient concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your cell line. The effective concentration can vary between cell types.
Poor compound stability in culture media.Prepare fresh stock solutions of this compound in DMSO and add directly to the media immediately before use. Minimize freeze-thaw cycles of the stock solution.
Unexpected cell toxicity at low concentrations. Potential uncharacterized off-target effect in your specific cell model.Perform a thorough literature search for any reported off-target effects. Consider using a structurally different FADS2 inhibitor as a control to see if the effect is target-specific.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in your culture media is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (media with DMSO only).
Variability in experimental results. Inconsistent compound activity.Ensure proper storage of this compound at -20°C to prevent degradation.
Cell passage number and confluency can affect metabolic pathways.Use cells within a consistent passage number range and seed at a consistent density for all experiments.

Data and Protocols

Selectivity Profile of this compound
Target IC50 (μM) Reference
FADS2 (Δ6 desaturase)0.2
FADS1 (Δ5 desaturase)>200
SCD-1 (Δ9 desaturase)>200
Experimental Protocols

In Vitro FADS2 Inhibition Assay (Microsomal Assay)

This protocol is a generalized representation based on commonly used methods.

  • Preparation of Rat Liver Microsomes:

    • Homogenize fresh rat liver in ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in the desired buffer.

  • Assay Reaction:

    • In a reaction tube, combine the microsomal preparation, a source of reducing equivalents (e.g., NADH or NADPH), and the fatty acid substrate (e.g., [1-14C]-linoleic acid).

    • Add varying concentrations of this compound (or vehicle control).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Extraction and Analysis:

    • Stop the reaction by adding a solution of potassium hydroxide in methanol.

    • Saponify the lipids by heating.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Separate the substrate and the desaturated product using reverse-phase high-performance liquid chromatography (HPLC) with a radioactivity detector.

  • Data Analysis:

    • Calculate the percentage of conversion of the substrate to the product.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Cell-Based Assay for FADS2 Activity

  • Cell Culture:

    • Culture cells (e.g., HepG2) in appropriate media.

  • Treatment:

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Fatty Acid Supplementation:

    • Supplement the culture media with a stable isotope-labeled fatty acid precursor (e.g., D5-linoleic acid).

  • Lipid Extraction:

    • Harvest the cells and extract total lipids using a method such as the Bligh-Dyer or Folch extraction.

  • Analysis by Mass Spectrometry:

    • Analyze the fatty acid composition of the lipid extract by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Determine the ratio of the desaturated product to the precursor to assess FADS2 activity.

Visualizations

FADS2_Pathway LA Linoleic Acid (Omega-6) FADS2 FADS2 (Δ6 Desaturase) LA->FADS2 ALA α-Linolenic Acid (Omega-3) ALA->FADS2 GLA γ-Linolenic Acid FADS2->GLA SDA Stearidonic Acid FADS2->SDA SC26196 This compound SC26196->FADS2 Elongase Elongase GLA->Elongase SDA->Elongase DGLA Dihomo-γ-linolenic Acid Elongase->DGLA ETA Eicosatetraenoic Acid Elongase->ETA FADS1 FADS1 (Δ5 Desaturase) DGLA->FADS1 ETA->FADS1 AA Arachidonic Acid FADS1->AA EPA Eicosapentaenoic Acid FADS1->EPA Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins Leukotrienes Pro-inflammatory Leukotrienes AA->Leukotrienes

Caption: The role of FADS2 in the biosynthesis of long-chain polyunsaturated fatty acids and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with this compound (Dose-Response) Cell_Culture->Treatment Proliferation_Assay 3a. Proliferation Assay (e.g., MTT, Cell Counting) Treatment->Proliferation_Assay Lipid_Extraction 3b. Lipid Extraction Treatment->Lipid_Extraction GC_MS 4. Fatty Acid Analysis (GC-MS or LC-MS) Lipid_Extraction->GC_MS Animal_Model 1. Animal Model (e.g., Tumor Xenograft) Drug_Administration 2. Administration of this compound Animal_Model->Drug_Administration Tumor_Measurement 3a. Tumor Growth Monitoring Drug_Administration->Tumor_Measurement Tissue_Harvest 3b. Tissue Harvest at Endpoint Drug_Administration->Tissue_Harvest Lipid_Analysis 4. Lipidomic Analysis of Tissues Tissue_Harvest->Lipid_Analysis

References

SC-26196 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC-26196. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues related to the solubility of this compound.

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?

A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO up to 25 mM.[1] It is advisable to use freshly opened, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can significantly impact the solubility of the product.[4]

Q2: I am having difficulty dissolving this compound in DMSO. What can I do?

A2: If you are encountering issues with dissolving this compound in DMSO, we recommend the following troubleshooting steps:

  • Sonication: Use of an ultrasonic bath can aid in the dissolution of this compound. Sonicate the solution for short intervals until the compound is fully dissolved.

  • Warming: Gently warming the solution to 37°C can also help improve solubility. Be cautious not to overheat the solution, as it may affect the stability of the compound.

  • Vortexing: Vigorous vortexing can assist in the dissolution process.

Data Presentation: this compound Solubility

Solvent/Vehicle SystemMaximum ConcentrationApplicationNotes
DMSO25 mMIn Vitro Stock SolutionUse of sonication is recommended.
DMSO5 mg/mL (11.80 mM)In Vitro Stock SolutionRequires sonication.
0.5% CMC-Na in saline5 mg/mL (11.80 mM)In Vivo FormulationSuspended solution; requires sonication and warming to 40°C.
15% Cremophor EL in saline10 mg/mL (23.61 mM)In Vivo FormulationSuspended solution; requires sonication.

Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium while gently vortexing, and then add this intermediate dilution to the final volume.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, preferably below 0.1% and not exceeding 0.5%, to minimize both solvent toxicity and precipitation.

  • Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

  • Serum Concentration: The presence of serum in the culture medium can aid in solubilizing hydrophobic compounds. If you are using a low-serum or serum-free medium, you may face more significant solubility challenges.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. For long-term storage (up to 2 years), -80°C is recommended.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (using CMC-Na)
  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile saline.

  • Weigh the required amount of this compound.

  • Add a small amount of the 0.5% CMC-Na solution to the this compound powder to create a paste.

  • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously vortexing or stirring.

  • Sonicate the suspension in a water bath to ensure a uniform particle size.

  • Gently warm the solution to 40°C while stirring to aid in suspension.

  • Administer the formulation to the animals immediately after preparation.

Mandatory Visualizations

Troubleshooting_Solubility start Start: Dissolving this compound solvent Select Solvent: In Vitro: DMSO In Vivo: CMC-Na or Cremophor EL start->solvent dissolve Add solvent to this compound powder solvent->dissolve check_sol Is the compound fully dissolved? dissolve->check_sol vortex Vortex Vigorously check_sol->vortex No dilution Proceed with Dilution for Experiment check_sol->dilution Yes sonicate Apply Sonication warm Gently Warm (e.g., 37°C) sonicate->warm recheck_sol Is it dissolved now? warm->recheck_sol vortex->sonicate recheck_sol->dilution Yes fail Consult further technical support recheck_sol->fail No precipitation Precipitation upon aqueous dilution? dilution->precipitation stepwise Use Stepwise Dilution precipitation->stepwise Yes end Solution Ready for Use precipitation->end No dmso_conc Check final DMSO concentration (<0.5%) stepwise->dmso_conc prewarm_media Pre-warm aqueous media dmso_conc->prewarm_media prewarm_media->end

Caption: Troubleshooting workflow for this compound solubility issues.

FADS2_Signaling_Pathway cluster_pathway Polyunsaturated Fatty Acid (PUFA) Synthesis LA Linoleic Acid (Omega-6) FADS2 FADS2 (Δ6 Desaturase) LA->FADS2 GLA Gamma-Linolenic Acid (GLA) ELOVL5 ELOVL5 GLA->ELOVL5 DGLA Dihomo-gamma-linolenic Acid (DGLA) FADS1 FADS1 (Δ5 Desaturase) DGLA->FADS1 AA Arachidonic Acid (AA) COX COX Enzymes AA->COX Prostaglandins Pro-inflammatory Prostaglandins FADS2->GLA ELOVL5->DGLA FADS1->AA COX->Prostaglandins SC26196 This compound SC26196->FADS2

Caption: this compound inhibits FADS2 in the arachidonic acid pathway.

References

Technical Support Center: SC-26196 Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-26196. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of fatty acid desaturase 2 (FADS2), also known as Δ6 desaturase.[1][2] Its primary mechanism of action is to block the conversion of linoleic acid to arachidonic acid (AA).[3] This inhibition of FADS2 leads to decreased synthesis of downstream inflammatory mediators like prostaglandins.[4]

Q2: What are the recommended storage conditions and solubility of this compound?

  • Storage: Store this compound at -20°C for long-term stability.[1]

  • Solubility: this compound is soluble in DMSO up to 25 mM. It is insoluble in water. For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q3: What are the typical working concentrations for in vitro and in vivo experiments?

Working concentrations can vary depending on the cell type, experimental duration, and specific research question. However, based on published studies, here are some general guidelines:

  • In Vitro : Concentrations ranging from 2 µM to 50 µM have been used in cell culture experiments. Treatment durations are typically between 24 and 72 hours.

  • In Vivo : A common dosage used in mouse models is 100 mg/kg body weight per day, administered intragastrically. The compound is often suspended in a vehicle like 0.5% methylcellulose for oral administration.

Troubleshooting Guide

Issue 1: No observable effect of this compound in my experiment.

Possible Cause 1: Incorrect dosage or concentration.

  • Recommendation: Verify the calculations for your working concentration. For in vitro studies, consider performing a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. Start with a range of concentrations (e.g., 1 µM to 50 µM).

Possible Cause 2: Insufficient treatment duration.

  • Recommendation: The effects of inhibiting FADS2 may take time to manifest, as it involves altering cellular lipid composition. Consider extending the treatment duration (e.g., up to 72 hours for in vitro experiments), ensuring to replenish the media with fresh inhibitor if necessary.

Possible Cause 3: Low FADS2 expression in the experimental model.

  • Recommendation: Confirm the expression of FADS2 in your cell line or tissue model using techniques like qRT-PCR or Western blotting. If FADS2 expression is low, the effect of the inhibitor may be minimal.

Possible Cause 4: Compound instability.

  • Recommendation: Ensure that the this compound stock solution has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. The stability of this compound in cell culture medium over long incubation periods should be considered; for incubations longer than 24-48 hours, replenishing the medium with fresh inhibitor may be necessary.

Possible Cause 5: High levels of arachidonic acid in the culture medium.

  • Recommendation: Standard cell culture media supplemented with fetal bovine serum (FBS) can contain significant amounts of arachidonic acid, which could mask the effects of FADS2 inhibition. Consider using charcoal-stripped FBS to reduce the levels of lipids and other small molecules in your culture medium.

Issue 2: Unexpected cytotoxicity or cell death observed.

Possible Cause 1: Concentration is too high.

  • Recommendation: High concentrations of this compound or its vehicle (DMSO) can be toxic to cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell line. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%).

Possible Cause 2: Off-target effects.

  • Recommendation: While this compound is a selective FADS2 inhibitor, off-target effects can occur at high concentrations. If you suspect off-target effects, consider using a structurally different FADS2 inhibitor as a control to see if the same phenotype is observed. Additionally, siRNA-mediated knockdown of FADS2 can be used to confirm that the observed phenotype is indeed due to FADS2 inhibition.

Possible Cause 3: Cell line is highly dependent on de novo fatty acid synthesis.

  • Recommendation: Some cell lines, particularly certain cancer cells, are highly reliant on de novo fatty acid synthesis for proliferation and survival. Inhibiting this pathway with this compound could lead to significant cytotoxicity. This may be the intended effect in cancer studies.

Issue 3: Inconsistent or variable results between experiments.

Possible Cause 1: Inconsistent cell culture conditions.

  • Recommendation: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. Variations in these parameters can affect cellular metabolism and response to inhibitors.

Possible Cause 2: Variability in compound preparation.

  • Recommendation: Prepare a large batch of the this compound stock solution to be used for a series of experiments to minimize variability between preparations. Ensure the stock solution is thoroughly mixed before each use.

Possible Cause 3: Biological variability.

  • Recommendation: Ensure you have an adequate number of biological replicates for each experimental condition to account for inherent biological variability.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (FADS2/Δ6 desaturase) 0.2 µMIn vitro (rat liver microsomes)
IC50 (FADS1/Δ5 desaturase) >200 µMIn vitro
IC50 (SCD-1/Δ9 desaturase) >200 µMIn vitro
In Vitro Concentration (Cell Proliferation) 2 µMCholangiocarcinoma cell lines
In Vitro Concentration (Migration Assay) 50 µMMelanoma cell line (1205Lu)
In Vivo Dosage (Tumor Growth) 100 mg/kg/dayMouse models (B16-F0, LLC)

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Cell Adhesion: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adhesion.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Assess cell viability using a suitable method, such as the MTT assay. Add 15 µL of MTT reagent to each well and incubate for 1-4 hours. Then, add 100 µL of solubilization buffer and incubate for 1-2 hours before reading the absorbance at 570 nm.

In Vivo Tumor Growth Study (Mouse Model)
  • Tumor Cell Implantation: Inject tumor cells (e.g., 2 x 10^6 B16-F0 or LLC cells in 50 µL of PBS) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size.

  • Treatment Administration: Prepare a suspension of this compound in 0.5% methylcellulose. Administer this compound (e.g., 100 mg/kg body weight/day) or the vehicle control via intragastric injection.

  • Tumor Measurement: Measure tumor volume every other day using calipers.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

Visualizations

SC26196_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Linoleic_Acid Linoleic Acid FADS2 FADS2 (Δ6 Desaturase) Linoleic_Acid->FADS2 Substrate SC26196 This compound SC26196->FADS2 Inhibits Arachidonic_Acid Arachidonic Acid FADS2->Arachidonic_Acid Catalyzes conversion Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Precursor for Cell_Proliferation Cell Proliferation Arachidonic_Acid->Cell_Proliferation Affects Cell_Migration Cell Migration Arachidonic_Acid->Cell_Migration Affects Inflammation Inflammation Prostaglandins->Inflammation Promotes

Caption: this compound inhibits FADS2, blocking the conversion of linoleic acid to arachidonic acid.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells Prepare Cells/Animal Model Treatment Treat with this compound or Vehicle Control Prepare_Cells->Treatment Prepare_SC26196 Prepare this compound Stock & Working Solutions Prepare_SC26196->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Data_Collection Collect Data (e.g., Viability, Tumor Size) Incubation->Data_Collection Biochemical_Assays Perform Biochemical Assays (e.g., Western Blot, Lipidomics) Incubation->Biochemical_Assays Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: A general workflow for conducting experiments with this compound.

References

ensuring complete dissolution of SC-26196 powder

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC-26196. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the complete dissolution and successful application of this compound.

Troubleshooting Guide: Dissolving this compound Powder

This guide addresses common issues encountered when dissolving this compound powder.

Q1: My this compound powder is not fully dissolving in DMSO. What should I do?

A1: If you are experiencing difficulty dissolving this compound in DMSO, please follow these troubleshooting steps:

  • Verify Solvent Quality: Ensure you are using a fresh, unopened container of hygroscopic DMSO. The presence of water in DMSO can significantly impact the solubility of the product.[1]

  • Apply Sonication: Use an ultrasonic bath to aid dissolution.[1][2] This is a recommended step for preparing solutions of this compound in DMSO.[2]

  • Gentle Warming: If sonication alone is insufficient, gentle warming can be applied. For some formulations, warming to 40°C is suggested.[2]

  • Check Concentration: Re-verify your calculations to ensure you are not exceeding the known solubility limits of this compound in DMSO. Different sources report solubility up to 30 mg/mL.

Q2: I see precipitation in my stock solution after storage. How can I resolve this?

A2: Precipitation upon storage can occur, especially after freeze-thaw cycles. To resolve this:

  • Re-dissolve: Warm the vial to room temperature and sonicate until the precipitate is fully dissolved.

  • Aliquot Solutions: To prevent repeated freeze-thaw cycles which can affect product stability and solubility, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.

  • Proper Storage: Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).

Q3: Can I use solvents other than DMSO for in vitro experiments?
Q4: How do I prepare this compound for in vivo administration?

A4: For in vivo studies, this compound is typically prepared as a suspension. Two common protocols are:

  • Protocol 1: A suspension in a solution of 0.5% CMC-Na in saline water. This may require sonication and warming to 40°C to achieve a concentration of 5 mg/mL.

  • Protocol 2: A suspension in a solution of 15% Cremophor EL in 85% Saline. This method can achieve a concentration of 10 mg/mL and requires sonication.

It is important to note that these are suspended solutions, not clear solutions.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound?

A1: The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 218136-59-5
Molecular Formula C₂₇H₂₉N₅
Molecular Weight 423.55 g/mol
Appearance White to tan powder
Purity ≥95% to ≥98% (HPLC)
Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of Delta-6 desaturase (D6D), also known as fatty acid desaturase 2 (FADS2). It has an IC₅₀ of 0.2 µM in a rat liver microsomal assay. It shows high selectivity for D6D over Delta-5 (FADS1) and Delta-9 (SCD-1) desaturases, with IC₅₀ values for these enzymes exceeding 200 µM. By inhibiting D6D, this compound blocks the conversion of linoleic acid to arachidonic acid (AA).

Q3: What are the recommended storage conditions for this compound?

A3: The recommended storage conditions depend on whether the compound is in powder form or in a solvent.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (in vitro)

This protocol provides instructions for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 423.55)

  • Anhydrous, hygroscopic DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the Powder: Accurately weigh a specific amount of this compound powder. For example, to prepare a 10 mM stock solution, you can weigh 1 mg of the powder.

  • Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol )) For 1 mg of this compound to make a 10 mM solution: Volume (L) = 0.001 g / (0.010 mol/L * 423.55 g/mol ) = 0.0002361 L = 236.1 µL

  • Dissolve the Powder: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex: Vortex the solution thoroughly for 1-2 minutes.

  • Sonicate: Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. The solution should become clear.

  • Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Stock Solution Preparation Table (for various concentrations):

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg2.361 mL
5 mM1 mg0.4722 mL
10 mM1 mg0.2361 mL
1 mM5 mg11.805 mL
5 mM5 mg2.361 mL
10 mM5 mg1.1805 mL
Protocol 2: Preparation of an in vivo Suspension

This protocol describes the preparation of a 5 mg/mL suspension of this compound for in vivo use.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Saline solution (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Ultrasonic water bath with heating capability

Procedure:

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in saline.

  • Weigh Powder: Weigh the required amount of this compound powder to achieve a final concentration of 5 mg/mL.

  • Add Vehicle: Add the 0.5% CMC-Na/saline solution to the powder.

  • Vortex: Vortex the mixture vigorously.

  • Sonicate and Warm: Place the tube in an ultrasonic water bath and heat to 40°C. Continue sonication until a uniform suspension is formed.

  • Administration: Administer the freshly prepared suspension as per your experimental design.

Visualizations

Dissolution_Troubleshooting start Start: this compound powder not dissolving check_solvent Is the DMSO fresh and anhydrous? start->check_solvent use_sonicator Apply sonication for 10-15 mins check_solvent->use_sonicator Yes replace_dmso Use a new, unopened bottle of DMSO check_solvent->replace_dmso No check_dissolution1 Is the powder dissolved? use_sonicator->check_dissolution1 gentle_warming Warm gently to 40°C with sonication check_dissolution1->gentle_warming No end_success Success: Complete dissolution achieved check_dissolution1->end_success Yes check_dissolution2 Is the powder dissolved? gentle_warming->check_dissolution2 verify_concentration Verify concentration is within solubility limits (e.g., ≤ 25 mM) check_dissolution2->verify_concentration No check_dissolution2->end_success Yes end_fail Issue persists: Contact technical support verify_concentration->end_fail replace_dmso->use_sonicator

Caption: Troubleshooting workflow for dissolving this compound powder.

SC26196_Pathway cluster_pathway Fatty Acid Desaturation Pathway LA Linoleic Acid (Omega-6) GLA γ-Linolenic Acid LA->GLA Δ6-Desaturase (FADS2) DGLA Dihomo-γ-linolenic Acid GLA->DGLA Elongase AA Arachidonic Acid DGLA->AA Δ5-Desaturase (FADS1) inhibitor This compound inhibitor->LA Inhibits

Caption: Mechanism of action of this compound in the fatty acid desaturation pathway.

References

SC-26196 selectivity for FADS2 over FADS1/SCD-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the FADS2 inhibitor, SC-26196. Here you will find data on its selectivity, experimental protocols, troubleshooting guides, and frequently asked questions to support your research endeavors.

Selectivity Profile of this compound

This compound is a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Δ6 desaturase.[1][2][3] It displays significant selectivity for FADS2 over other fatty acid desaturases, such as FADS1 (Δ5 desaturase) and Stearoyl-CoA Desaturase-1 (SCD-1 or Δ9 desaturase).[1][2]

Data Summary: Inhibitory Potency of this compound

Target EnzymeIC50 (in vitro)Reference
FADS2 (Δ6 desaturase) 0.2 µM
FADS1 (Δ5 desaturase)>200 µM
SCD-1 (Δ9 desaturase)>200 µM

The IC50 value for FADS2 was determined in a rat liver microsomal assay. This high degree of selectivity makes this compound a valuable tool for studying the specific roles of FADS2 in various biological processes.

Experimental Protocols

Protocol 1: In Vitro FADS2 Inhibition Assay using Liver Microsomes

This protocol outlines a general procedure for measuring the enzymatic activity of FADS2 in the presence of an inhibitor, using liver microsomes as the enzyme source.

Materials:

  • Rat liver microsomes (prepared or commercially available)

  • Radiolabeled fatty acid substrate (e.g., [1-14C]-linoleic acid)

  • This compound

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Cofactors (e.g., NADH, ATP, Coenzyme A)

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system for product separation

  • Scintillation counter

Procedure:

  • Microsome Preparation: If not commercially sourced, prepare liver microsomes from fresh rat liver tissue by differential centrifugation.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a series of dilutions to be tested.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, and the desired concentration of this compound or vehicle control (DMSO).

  • Enzyme Addition: Add the liver microsome preparation to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the radiolabeled fatty acid substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture like chloroform/methanol. Vortex to extract the lipids.

  • Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases.

  • Product Analysis: Carefully collect the organic phase containing the lipids. Separate the substrate and the desaturated product using TLC or HPLC.

  • Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based FADS2 Activity Assay

This protocol describes a method to assess the effect of this compound on FADS2 activity within a cellular context by analyzing the fatty acid profile of the cells.

Materials:

  • Human cell line expressing FADS2 (e.g., HepG2, OVCA433)

  • Cell culture medium and supplements

  • This compound

  • Fatty acid-free bovine serum albumin (BSA)

  • Unlabeled fatty acid substrate (e.g., linoleic acid)

  • Reagents for lipid extraction and derivatization (e.g., methanol, acetyl chloride)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Culture: Culture the cells in standard conditions until they reach the desired confluency.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Substrate Supplementation: Supplement the culture medium with the fatty acid substrate bound to fatty acid-free BSA.

  • Cell Harvesting: After incubation, wash the cells with PBS and harvest them.

  • Lipid Extraction: Extract the total lipids from the cell pellet using an appropriate solvent system.

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to form FAMEs.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the different fatty acid species.

  • Data Analysis: Determine the ratio of the FADS2 product (e.g., gamma-linolenic acid) to the substrate (linoleic acid). Calculate the inhibition of FADS2 activity at different concentrations of this compound to estimate the IC50.

Troubleshooting and FAQs

Q1: I am having trouble dissolving this compound.

A1: this compound is soluble in DMSO up to 25 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous medium. Be aware that high concentrations of DMSO may affect your experimental system.

Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay.

A2: There could be several reasons for this:

  • Presence of exogenous fatty acids: Standard cell culture media containing fetal bovine serum (FBS) can have significant amounts of polyunsaturated fatty acids. These can compete with the substrate you are adding and mask the inhibitory effect. Consider using charcoal-stripped FBS or a serum-free medium.

  • Cell type: The expression and activity of FADS2 can vary significantly between different cell lines. Confirm that your chosen cell line has sufficient FADS2 activity.

  • Compensatory mechanisms: Some cancer cells can upregulate other desaturases or fatty acid uptake pathways to compensate for FADS2 inhibition.

  • Inhibitor concentration and incubation time: You may need to optimize the concentration of this compound and the incubation time for your specific cell line and experimental conditions.

Q3: Is this compound toxic to cells?

A3: Like many small molecule inhibitors, this compound can exhibit cytotoxicity at high concentrations. It has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). It is advisable to perform a dose-response curve to determine the optimal non-toxic working concentration for your cell line.

Q4: What is the mechanism of action of this compound?

A4: this compound acts as a competitive inhibitor of FADS2. This means it directly binds to the active site of the enzyme, preventing the substrate from binding and being converted to its product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inhibitor This compound Dilutions incubation Incubation inhibitor->incubation enzyme FADS2 Source (Microsomes/Cells) enzyme->incubation substrate Fatty Acid Substrate substrate->incubation extraction Lipid Extraction incubation->extraction separation Product Separation (TLC/HPLC/GC-MS) extraction->separation quantification Quantification separation->quantification ic50 IC50 Determination quantification->ic50

Caption: Experimental workflow for determining FADS2 inhibition.

signaling_pathway cluster_pathway Fatty Acid Desaturation Pathway Linoleic_Acid Linoleic Acid (Omega-6) FADS2 FADS2 (Δ6-desaturase) Linoleic_Acid->FADS2 alpha_Linolenic_Acid α-Linolenic Acid (Omega-3) alpha_Linolenic_Acid->FADS2 GLA γ-Linolenic Acid FADS2->GLA SDA Stearidonic Acid FADS2->SDA SC26196 This compound SC26196->FADS2

References

minimizing SC-26196 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC-26196. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity and optimizing the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase-2 (SCD2), also known as Fatty Acid Desaturase 2 (FADS2) or Delta-6 Desaturase (D6D).[1][2] Its primary mechanism of action is to block the enzymatic activity of FADS2, which is a key enzyme in the biosynthesis of polyunsaturated fatty acids.[3] Specifically, it inhibits the conversion of linoleic acid (LA) to arachidonic acid (AA) and alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA).[3] This disruption of fatty acid metabolism can impact various cellular processes, including membrane fluidity, signaling pathways, and the production of inflammatory mediators.[4]

Q2: In which cell lines has this compound been used and at what concentrations?

This compound has been utilized in a variety of cancer cell lines to study the effects of FADS2 inhibition. The effective concentration can vary depending on the cell line and the experimental endpoint. Below is a summary of reported concentrations:

Cell LineCancer TypeEffective ConcentrationReference
OVCA433, ES-2Ovarian Cancer10 nM - 100 nM
Patient-derived spheroidsOvarian Cancer500 nM
T24, SW780Bladder Cancer10 µM
1205LuMelanoma50 µM
Human skin fibroblastsNon-cancerousIC50 ~0.2-0.4 µM
Coronary artery smooth muscle cellsNon-cancerousInhibited desaturation by 87-95% at 2 µM
AstrocytesNon-cancerousInhibited desaturation by 87-95% at 2 µM

Q3: What are the known cellular effects of this compound?

This compound has been shown to induce several cellular effects, primarily in cancer cells, including:

  • Induction of Apoptosis and Ferroptosis: Inhibition of FADS2 can lead to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, triggering these forms of programmed cell death.

  • Inhibition of Cell Proliferation: By altering fatty acid metabolism, this compound can suppress the growth of cancer cells.

  • Reduction of Cell Migration and Invasion: The inhibitor has been observed to decrease the migratory capabilities of melanoma cells.

  • Alteration of Membrane Fluidity: FADS2 inhibition can lead to decreased membrane fluidity.

Troubleshooting Guide: Minimizing this compound Toxicity

While this compound has shown a good safety profile in some studies, particularly in vivo, researchers may encounter unexpected cytotoxicity in cell culture. This guide provides troubleshooting steps to mitigate these effects.

Problem 1: Excessive Cell Death Observed at Expected Effective Concentrations

Possible Causes:

  • Cell Line Sensitivity: Non-cancerous or specific cancer cell lines might be more sensitive to FADS2 inhibition.

  • Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) may be at a toxic concentration.

  • Incorrect Concentration: Errors in calculating the final concentration of the inhibitor.

  • Off-Target Effects: At high concentrations, the inhibitor might have off-target effects.

Solutions:

  • Perform a Dose-Response Curve: Always begin by determining the optimal concentration for your specific cell line. Test a wide range of concentrations (e.g., from 10 nM to 50 µM) to find the lowest concentration that achieves the desired biological effect with minimal toxicity.

  • Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is consistent across all treatments, including a vehicle-only control, and is below the toxic threshold for your cells (typically <0.1%).

  • Verify Stock Solution Concentration: Double-check all calculations and consider having the concentration of your stock solution verified if issues persist.

  • Monitor for Signs of Toxicity: Observe cells for morphological changes characteristic of necrosis, such as swelling and membrane rupture, which differ from the controlled cell shrinkage seen in apoptosis.

Problem 2: Difficulty Distinguishing Between Intended Apoptosis and Unintended Necrotic Toxicity

Possible Cause:

  • The observed cell death could be a mix of programmed cell death (apoptosis/ferroptosis) and necrosis due to cytotoxicity.

Solutions:

  • Utilize Specific Cell Death Assays: Employ a combination of assays to differentiate between apoptosis and necrosis.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3/7) can confirm the induction of apoptosis.

    • Morphological Analysis: Use microscopy to observe cellular morphology. Apoptotic cells typically show membrane blebbing and chromatin condensation, while necrotic cells exhibit swelling and loss of membrane integrity.

  • Assess Mitochondrial Health: Since FADS1, a related desaturase, is localized in mitochondria, and this compound can induce oxidative stress, assessing mitochondrial function can provide insights. Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining). A loss of membrane potential is an early indicator of apoptosis.

  • Measure Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. An increase in ROS is consistent with the mechanism of action of this compound in inducing ferroptosis.

Problem 3: Inconsistent Results or Lack of Expected Effect

Possible Causes:

  • Inhibitor Instability: Improper storage or handling of the this compound stock solution.

  • Cell Culture Conditions: Variations in cell density, passage number, or media composition.

  • Lipid Content in Serum: The presence of exogenous lipids in the fetal bovine serum (FBS) can compensate for the inhibition of endogenous fatty acid synthesis, masking the effect of the inhibitor.

Solutions:

  • Proper Inhibitor Handling: Store the this compound stock solution at -20°C or -80°C as recommended by the supplier. Aliquot the stock to avoid repeated freeze-thaw cycles.

  • Standardize Experimental Conditions: Maintain consistency in cell seeding density, passage number, and media formulation for all experiments.

  • Consider Lipid-Depleted Serum: For certain experiments, using charcoal-stripped FBS, which has reduced levels of lipids, can enhance the cellular dependency on de novo fatty acid synthesis and potentiate the effects of this compound.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

2. Apoptosis/Necrosis Differentiation using Annexin V/PI Staining

This flow cytometry-based protocol distinguishes between different stages of cell death.

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Induce cell death by treating cells with this compound for the desired time.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

SC26196_Pathway cluster_membrane Cell Membrane Linoleic_Acid Linoleic Acid FADS2 FADS2 (Delta-6 Desaturase) Linoleic_Acid->FADS2 Substrate Arachidonic_Acid Arachidonic Acid Prostaglandins_Leukotrienes Prostaglandins, Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Cell_Proliferation Cell Proliferation & Survival Arachidonic_Acid->Cell_Proliferation FADS2->Arachidonic_Acid Product SC26196 This compound SC26196->FADS2 Inhibition Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation

Caption: Mechanism of action of this compound.

troubleshooting_workflow Start Excessive Cell Death Observed Check_Concentration Verify this compound and Solvent Concentrations Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Toxicity_Confirmed Toxicity Still Present at Desired Concentration Dose_Response->Toxicity_Confirmed Differentiate_Death Differentiate Apoptosis from Necrosis Toxicity_Confirmed->Differentiate_Death Yes Endpoint Refined Protocol Toxicity_Confirmed->Endpoint No Apoptosis_Necrosis_Assay Annexin V/PI Staining, Caspase Assays Differentiate_Death->Apoptosis_Necrosis_Assay Optimize_Conditions Optimize Culture Conditions Differentiate_Death->Optimize_Conditions Lipid_Depleted_Serum Use Lipid-Depleted Serum Optimize_Conditions->Lipid_Depleted_Serum Optimize_Conditions->Endpoint

Caption: Troubleshooting workflow for this compound toxicity.

References

interpreting unexpected results with SC-26196

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC-26196. This guide is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot experiments involving this selective FADS2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing a decrease in cell viability or proliferation after treating my cancer cell line with this compound?

A1: This is a common observation and can be attributed to the specific mechanism of action of this compound. Unlike classical cytotoxic agents, this compound primarily exerts its anti-tumor effects indirectly rather than by directly killing cancer cells.

Key Considerations:

  • Indirect Mechanism of Action: this compound inhibits Fatty Acid Desaturase 2 (FADS2), the rate-limiting enzyme in the synthesis of arachidonic acid (AA).[1] The anti-tumor effects are often mediated by reducing the downstream production of pro-inflammatory and pro-angiogenic eicosanoids (e.g., prostaglandins) in the tumor microenvironment.[2] In standard 2D cell culture, these microenvironmental factors are absent, so a direct anti-proliferative effect may not be seen. One study found that this compound at concentrations up to 128 µM did not show significant growth suppression in B16 melanoma and Lewis Lung Carcinoma (LLC) cells in vitro.[2]

  • Cell-Type Specificity: The dependence of a cell line on the FADS2 pathway for proliferation varies. For example, this compound has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) but not Jurkat cells.[3] Your cell line may not rely heavily on de novo synthesis of arachidonic acid for its proliferation under your culture conditions.

  • Nutrient Availability: The presence of arachidonic acid in the culture medium (e.g., from fetal bovine serum) can mask the effect of FADS2 inhibition. The anti-tumorigenic effects of this compound in mice were completely abrogated when the animals were fed a diet supplemented with arachidonic acid.[1]

Troubleshooting Unexpected Proliferation Results

Potential CauseRecommended Solution
Indirect Mechanism Assess endpoints more relevant to the mechanism, such as cell migration, invasion, or angiogenesis (in vitro tube formation assay).
Cell-Type Independence Use a positive control cell line known to be sensitive to FADS2 inhibition (e.g., PBMCs).
Media Composition Culture cells in media with charcoal-stripped serum to reduce exogenous lipids, which may unmask the effect of the inhibitor.
Compound Inactivity Confirm the activity of this compound in your system by measuring the levels of linoleic acid and arachidonic acid via GC-MS (see Protocol 2). A successful inhibition should lead to an increase in the substrate (linoleic acid) and a decrease in the product (arachidonic acid).
Q2: My experimental results with this compound are inconsistent. What are the potential causes?

A2: Inconsistent results often stem from issues with compound solubility and preparation. This compound has limited aqueous solubility, and improper handling can lead to variability in the effective concentration.

Key Considerations:

  • Solubility: this compound is soluble up to 25 mM in DMSO. However, when preparing aqueous solutions for in vivo or in vitro use, it often forms a suspension.

  • Preparation of Working Solutions: Manufacturers recommend specific protocols for preparing suspensions, which may involve heating and sonication to ensure uniformity. If the compound precipitates out of solution, the actual concentration delivered to the cells will be lower than intended and variable between experiments.

Troubleshooting Inconsistent Results

Potential CauseRecommended Solution
Poor Solubility / Precipitation Always prepare stock solutions in 100% DMSO. For working solutions, prepare them fresh and use them promptly. If precipitation occurs, use sonication or gentle warming (e.g., to 40°C) to aid dissolution. Visually inspect the solution for any precipitate before adding it to your cells.
Storage Store DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot the stock solution into smaller, single-use volumes.

Experimental Workflow for Preparing this compound

G cluster_prep Preparation of this compound cluster_use Experimental Use start Weigh this compound Powder dissolve Dissolve in 100% DMSO to create stock (e.g., 10 mM) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute stock into culture medium to final concentration thaw->dilute check Precipitate? dilute->check sonicate Sonicate / Warm gently to redissolve check->sonicate Yes apply Add to cells immediately check->apply No sonicate->apply

Caption: Recommended workflow for preparing and using this compound.

Q3: this compound is reducing cancer cell migration and sphere formation but not affecting overall viability. Is this an expected outcome?

A3: Yes, this is an expected and reported outcome. This observation aligns perfectly with the known mechanism of this compound, which affects processes like metastasis and cancer stem cell (CSC) maintenance more profoundly than bulk tumor cell proliferation.

Mechanistic Explanation:

  • Metastasis: Cell migration requires changes in membrane fluidity. FADS2-mediated production of unsaturated fatty acids is crucial for this process. By inhibiting FADS2, this compound can suppress melanoma cell migration.

  • Cancer Stem Cells (CSCs): Studies have shown that this compound can eliminate CSCs from ovarian cancer cell lines and inhibit sphere formation, a key characteristic of CSCs in vitro. This suggests that CSCs may be particularly dependent on the FADS2 pathway.

Signaling Pathway: FADS2 Inhibition

G cluster_inputs Substrates cluster_outputs Products cluster_effects Downstream Effects SC26196 This compound FADS2 FADS2 (Δ6-Desaturase) SC26196->FADS2 Inhibits AA Arachidonic Acid (AA) FADS2->AA EPA_DHA EPA / DHA FADS2->EPA_DHA LA Linoleic Acid (LA) LA->FADS2 ALA α-Linolenic Acid (ALA) ALA->FADS2 Eicosanoids ↓ Prostaglandins ↓ HETEs AA->Eicosanoids Membrane ↓ Membrane Fluidity AA->Membrane CSC ↓ CSC Maintenance AA->CSC Proliferation Reduced Tumor Growth & Metastasis Eicosanoids->Proliferation ↓ Angiogenesis ↓ Inflammation Membrane->Proliferation ↓ Migration ↓ Invasion CSC->Proliferation ↓ Sphere Formation ↓ Tumorigenesis

Caption: this compound inhibits FADS2, blocking AA synthesis and downstream effects.

Q4: How can I confirm that this compound is active in my experimental system?

A4: The best way to confirm target engagement is to measure the direct biochemical consequences of FADS2 inhibition. This involves analyzing the cellular fatty acid profile.

Positive Control Experiment:

A robust positive control experiment involves treating your cells with this compound and then measuring the relative abundance of the FADS2 substrate (linoleic acid, LA) and its downstream product (arachidonic acid, AA). Active this compound will cause a detectable increase in LA and a corresponding decrease in AA. This analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) after converting the fatty acids to fatty acid methyl esters (FAMEs).

Expected Changes in Fatty Acid Composition

Fatty AcidExpected Change with this compoundRole in Pathway
Linoleic Acid (18:2n-6) ▲ IncreaseSubstrate of FADS2
Arachidonic Acid (20:4n-6) ▼ DecreaseProduct of the pathway
Δ6-Desaturase Index ▼ Decrease(Product / Substrate Ratio)
Q5: Could off-target effects of this compound be responsible for my unexpected results?

A5: this compound is known to be a highly selective inhibitor. However, as with any small molecule inhibitor, off-target effects, while not prominently documented, cannot be entirely ruled out.

Selectivity Profile:

This compound shows high selectivity for FADS2 over other key desaturases.

EnzymeCommon NameIC₅₀ for this compoundSelectivity vs. FADS2
FADS2 Δ6 Desaturase0.2 µM -
FADS1 Δ5 Desaturase>200 µM>1000-fold
SCD-1 Δ9 Desaturase>200 µM>1000-fold

If you suspect an off-target effect, consider the following:

  • Rescue Experiments: As mentioned, supplementing the culture medium with arachidonic acid should reverse the on-target effects of this compound. If an unexpected phenotype persists even with AA supplementation, it may hint at an off-target mechanism.

  • Use a Secondary Inhibitor: Compare the results from this compound with another structurally different FADS2 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown: The most rigorous approach is to compare the inhibitor's effect to that of a genetic knockdown (siRNA or shRNA) of FADS2. Concordant results strongly support an on-target mechanism.

Troubleshooting Logic for Off-Target Effects

G cluster_validation On-Target vs. Off-Target Validation start Unexpected Result Observed with this compound rescue Does Arachidonic Acid Rescue the Phenotype? start->rescue knockdown Does FADS2 Knockdown Recapitulate the Phenotype? rescue->knockdown No ontarget Result is Likely ON-TARGET rescue->ontarget Yes knockdown->ontarget Yes offtarget Result is Potentially OFF-TARGET knockdown->offtarget No

Caption: Decision tree for investigating potential off-target effects.

Appendices

Protocol 1: General Cell Viability/Proliferation Assay (MTS/MTT)

This protocol provides a general method for assessing cell viability. Note that this compound may not show a direct effect in this assay for reasons described in Q1.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in all wells (including vehicle control) should be consistent and low (<0.5%). Treat cells for the desired time period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Signal Measurement:

    • For MTS , measure the absorbance at 490 nm.

    • For MTT , first add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals, then measure absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance readings of treated wells to the vehicle control wells to determine the percent viability.

Protocol 2: Analysis of Cellular Fatty Acid Composition by GC-MS

This protocol confirms the biochemical activity of this compound by measuring its effect on FADS2 substrates and products.

  • Cell Treatment and Harvest: Culture cells to ~80% confluency in a 10 cm dish. Treat with this compound (e.g., 0.2-2 µM) or vehicle (DMSO) for 24-48 hours. Harvest cells by scraping and wash twice with cold PBS.

  • Lipid Extraction: Perform a total lipid extraction using a modified Bligh-Dyer method. Briefly, resuspend the cell pellet in a mixture of chloroform and methanol to extract lipids. An internal standard (e.g., C17:0 margaric acid) should be added for quantification.

  • Saponification and Methylation: The extracted lipids are saponified (e.g., using methanolic NaOH) to release free fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • GC-MS Analysis: Analyze the FAME composition using a gas chromatography system coupled to a mass spectrometer. Use an appropriate GC column (e.g., Agilent Select FAME GC column) to separate the different FAMEs.

  • Data Analysis: Identify and quantify the peaks corresponding to linoleic acid (18:2n-6) and arachidonic acid (20:4n-6) by comparing their retention times and mass spectra to known standards. Calculate the ratio of arachidonic acid to linoleic acid (the Δ6-desaturase index). A decrease in this index in this compound-treated cells confirms target engagement.

References

Technical Support Center: Protocol Refinement for SC-26196 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SC-26196 in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the enzyme Delta-6-desaturase (D6D), also known as fatty acid desaturase 2 (FADS2).[1] D6D is the rate-limiting enzyme in the metabolic pathway that converts dietary linoleic acid (LA) into arachidonic acid (AA).[2][3] By inhibiting D6D, this compound effectively reduces the biosynthesis of AA and its downstream pro-inflammatory metabolites, such as prostaglandins.[2] This inhibition of AA production has been shown to impede tumorigenesis and reduce inflammation.

Q2: What is the recommended dose and administration route for this compound in mice?

A2: Based on published studies, a common and effective dose for this compound in mice is 100 mg/kg body weight per day. The recommended route of administration is intragastric injection.

Q3: How should this compound be prepared for in vivo administration?

A3: this compound should be suspended in a vehicle such as 0.5% methyl cellulose for intragastric administration. It is important to ensure a uniform suspension before each administration.

Q4: What are the expected outcomes of this compound treatment in tumor models?

A4: Treatment with this compound has been shown to suppress tumor growth in various mouse models. This is achieved through the reduction of angiogenesis and inflammation within the tumor microenvironment. Specifically, a decrease in the levels of pro-angiogenic and pro-inflammatory factors such as PGE2, 12-HETE, 15-HETE, IL-6, and TNF-α has been observed in tumors from this compound-treated mice.

Q5: What is the reported toxicity profile of this compound in vivo?

A5: Studies have reported no signs of significant toxicity in mice treated with this compound at a dose of 100 mg/kg/day. Monitored signs of toxicity included reduced mobility, weight loss, piloerection, hunched posture, anorexia, diarrhea, or somnolence, none of which were observed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent tumor growth inhibition - Improper preparation or administration of this compound leading to inaccurate dosing.- Variability in the tumor model or cell line.- Ensure this compound is uniformly suspended in the vehicle before each administration.- Standardize the tumor implantation procedure and use a consistent cell passage number.- Increase the sample size to account for biological variability.
No significant effect on tumor growth - Insufficient dosage for the specific tumor model.- The tumor model is not dependent on the arachidonic acid pathway.- Consider a dose-response study to determine the optimal dose for your model.- Verify the expression and activity of Delta-6-desaturase in your tumor cells.- Investigate the fatty acid metabolism of your specific tumor model.
Precipitation of this compound in the vehicle - Poor solubility of this compound in the chosen vehicle.- Ensure vigorous mixing (e.g., vortexing) before each administration to create a uniform suspension.- Prepare the formulation fresh daily.
Difficulty with intragastric gavage - Improper technique causing stress or injury to the animals.- Ensure personnel are properly trained in animal handling and gavage techniques.- Use appropriate gavage needle size for the age and weight of the mice.
Unexpected animal morbidity or mortality - Although reported to be non-toxic, individual animal responses can vary.- Potential for off-target effects at higher doses or in specific strains.- Perform a pilot toxicity study with a small cohort of animals before commencing the main experiment.- Closely monitor animals daily for any signs of distress or adverse effects.- Consult with a veterinarian if unexpected health issues arise.

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

1. Cell Culture and Implantation:

  • Culture cancer cells (e.g., B16-F0 melanoma or LLC lung carcinoma) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.

2. Animal Grouping and Treatment:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups (n=8-10 mice per group).

  • Treatment Group: Administer this compound at 100 mg/kg body weight daily via intragastric gavage. The compound should be suspended in 0.5% methyl cellulose.

  • Control Group: Administer the vehicle (0.5% methyl cellulose) only, following the same schedule and route as the treatment group.

3. Monitoring and Data Collection:

  • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Monitor the body weight of each mouse twice a week.

  • Observe the animals daily for any signs of toxicity.

4. Study Termination and Tissue Collection:

  • Euthanize the mice when tumors in the control group reach the predetermined endpoint, or as per institutional animal care and use committee (IACUC) guidelines.

  • Excise the tumors and record their final weight.

  • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., fatty acid profiling, Western blot, qPCR) and another portion fixed in formalin for immunohistochemistry.

Data Presentation

Table 1: Effect of this compound on Tumor Growth

Treatment GroupMean Tumor Volume at Day X (mm³) ± SEMMean Tumor Weight at Endpoint (g) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control
This compound (100 mg/kg)

Table 2: Effect of this compound on Key Biomarkers

BiomarkerVehicle Control (relative expression)This compound (100 mg/kg) (relative expression)p-value
CD31 (Angiogenesis)
IL-6 (Inflammation)
TNF-α (Inflammation)
Arachidonic Acid Level

Mandatory Visualizations

SC26196_Signaling_Pathway cluster_input Dietary Intake cluster_pathway Arachidonic Acid Biosynthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Linoleic Acid Linoleic Acid γ-Linolenic Acid γ-Linolenic Acid Linoleic Acid->γ-Linolenic Acid Delta-6-Desaturase (FADS2) Dihomo-γ-linolenic Acid Dihomo-γ-linolenic Acid γ-Linolenic Acid->Dihomo-γ-linolenic Acid Arachidonic Acid Arachidonic Acid Dihomo-γ-linolenic Acid->Arachidonic Acid Delta-5-Desaturase Pro-inflammatory Eicosanoids (e.g., Prostaglandins) Pro-inflammatory Eicosanoids (e.g., Prostaglandins) Arachidonic Acid->Pro-inflammatory Eicosanoids (e.g., Prostaglandins) This compound This compound This compound->γ-Linolenic Acid Inhibits Inflammation & Angiogenesis Inflammation & Angiogenesis Pro-inflammatory Eicosanoids (e.g., Prostaglandins)->Inflammation & Angiogenesis Tumor Growth Tumor Growth Inflammation & Angiogenesis->Tumor Growth

Caption: this compound inhibits Delta-6-desaturase, blocking arachidonic acid synthesis.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Tumor Cell Culture C Subcutaneous Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Daily Intragastric Administration (Vehicle or this compound) E->F G Tumor Volume & Body Weight Measurement (2-3 times/week) F->G H Endpoint: Tumor Excision & Weight Measurement G->H At Endpoint I Tissue Processing for (IHC, Western, qPCR, etc.) H->I J Data Analysis & Interpretation I->J

Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

References

Technical Support Center: Assessing the Purity of SC-26196

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC-26196. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and ensure the purity of this compound procured from various suppliers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of fatty acid desaturase 2 (FADS2), also known as Δ6 desaturase.[1] Its chemical formula is C₂₇H₂₉N₅, with a molecular weight of approximately 423.55 g/mol .[2] The CAS number for this compound is 218136-59-5. By inhibiting FADS2, this compound blocks the rate-limiting step in the biosynthesis of long-chain polyunsaturated fatty acids, such as arachidonic acid.

Q2: What purity levels should I expect for this compound from different suppliers?

Purity specifications for this compound can vary between suppliers. It is common to find suppliers offering a minimum purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC). Some suppliers may provide batch-specific purity data, which can be higher, for instance, 98.00% or 99.38%. It is crucial to obtain and review the Certificate of Analysis (CoA) for each batch to ascertain the specific purity and the analytical method used for its determination.

Q3: What are the recommended analytical methods for assessing the purity of this compound?

The most common and recommended methods for purity assessment of this compound are:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of this compound and detecting any related impurities. A reversed-phase HPLC method with UV detection is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of this compound and can be coupled with liquid chromatography (LC-MS) to identify unknown impurities based on their mass-to-charge ratio.

Q4: What are potential impurities I might encounter in this compound?

Given the synthesis of this compound involves precursors like pyridine and piperazine, potential impurities could include:

  • Unreacted starting materials: Residual amounts of the initial reactants used in the synthesis.

  • Intermediates: Incomplete reactions can lead to the presence of synthesis intermediates.

  • Byproducts of side reactions: The synthesis process may yield structurally related compounds that are not the intended product.

  • Degradation products: this compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or extreme pH), leading to the formation of new impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause A: Silanol interactions. this compound contains basic nitrogen atoms that can interact with acidic silanol groups on the surface of the silica-based C18 column, leading to peak tailing.

    • Solution:

      • Use a base-deactivated column.

      • Lower the pH of the mobile phase (e.g., to pH 2-3) to protonate the basic nitrogens and reduce silanol interactions.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

  • Possible Cause B: Sample solvent mismatch. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Issue 2: Inconsistent retention times.

  • Possible Cause A: Inadequate column equilibration. Insufficient equilibration time between runs can lead to shifting retention times.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.

  • Possible Cause B: Fluctuations in mobile phase composition or temperature.

    • Solution: Use a reliable HPLC pump and a column oven to maintain a constant mobile phase composition and temperature.

Issue 3: Presence of unexpected peaks.

  • Possible Cause A: Contamination. The sample, solvent, or HPLC system may be contaminated.

    • Solution: Run a blank injection (mobile phase only) to check for system contamination. Use high-purity solvents and filter all samples and mobile phases.

  • Possible Cause B: Sample degradation. The sample may be degrading in the autosampler.

    • Solution: Use a cooled autosampler if available. Prepare fresh samples and analyze them promptly.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for the purity assessment of this compound. Method validation and optimization may be required for specific instrumentation and columns.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Program:

    • Start with a linear gradient and optimize as needed. A starting point could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integration values with the expected structure of this compound.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The sample can be introduced via direct infusion or through an LC-MS system.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of this compound (approximately 424.55).

Data Presentation

Table 1: Example Purity Data for this compound from Different Suppliers

SupplierBatch NumberPurity (%) by HPLCAnalytical Method
Supplier AA12399.2RP-HPLC, UV at 254 nm
Supplier BB45697.5RP-HPLC, UV at 254 nm
Supplier CC78995.8RP-HPLC, UV at 254 nm

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Purity Assessment sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter sample dissolve->filter hplc HPLC Analysis filter->hplc Inject nmr NMR Spectroscopy filter->nmr Prepare NMR tube ms Mass Spectrometry filter->ms Infuse/Inject purity_calc Calculate Purity (%) hplc->purity_calc structure_confirm Confirm Structure nmr->structure_confirm mw_confirm Confirm Molecular Weight ms->mw_confirm final_assessment Final Purity Assessment purity_calc->final_assessment structure_confirm->final_assessment mw_confirm->final_assessment

Caption: Experimental workflow for assessing the purity of this compound.

signaling_pathway la Linoleic Acid (Omega-6) fads2 FADS2 (Δ6 Desaturase) la->fads2 ala α-Linolenic Acid (Omega-3) ala->fads2 gla γ-Linolenic Acid fads2->gla sda Stearidonic Acid fads2->sda sc26196 This compound sc26196->fads2 Inhibits downstream Downstream Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) gla->downstream sda->downstream

Caption: this compound mechanism of action in the fatty acid biosynthesis pathway.

troubleshooting_logic start HPLC Peak Tailing Observed? cause1 Possible Cause: Silanol Interactions start->cause1 Yes cause2 Possible Cause: Column Overload start->cause2 Yes solution1a Use Base-Deactivated Column cause1->solution1a solution1b Lower Mobile Phase pH cause1->solution1b solution1c Add Competing Base (e.g., TEA) cause1->solution1c solution2 Reduce Sample Concentration cause2->solution2

References

Technical Support Center: SC-26196 & In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of SC-26196, a selective inhibitor of Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase), in in vitro experiments. The primary focus is on understanding the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the enzyme Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. FADS2 is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs).[1][2] It catalyzes the introduction of a double bond in fatty acid chains, a rate-limiting step in the synthesis of arachidonic acid (AA) from linoleic acid (LA).[3] By inhibiting FADS2, this compound blocks the conversion of LA to subsequent downstream PUFAs, thereby altering the cellular lipid profile.[2]

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system. Reported values include:

SystemIC50 ValueReference
Rat Liver Microsomal Assay0.2 µM
Human Skin Fibroblasts0.2 - 0.4 µM

Q3: How does the presence of serum in cell culture media affect the activity of this compound?

Troubleshooting Guide

Issue: I am not observing the expected inhibitory effect of this compound at the published IC50 concentrations.

Possible Cause 1: Presence of Serum in Culture Media

  • Explanation: As detailed in the FAQ, serum proteins can bind to this compound, reducing its effective concentration. If your experiments are conducted in the presence of fetal bovine serum (FBS) or other sera, a higher concentration of this compound may be required to achieve the desired biological effect compared to serum-free conditions.

  • Solution:

    • Perform a dose-response experiment: Test a range of this compound concentrations in your specific cell line and culture conditions (including your standard serum percentage) to determine the empirical IC50.

    • Reduce serum concentration: If experimentally feasible, lower the percentage of serum in your culture medium during the treatment period.

    • Use charcoal-stripped serum: Charcoal-stripped serum has reduced levels of lipids and other small molecules, which may lessen the sequestration of lipophilic compounds. Consider using this as an alternative to standard serum.

    • Conduct experiments in serum-free media: For short-term experiments, it may be possible to treat cells in a serum-free medium. However, be mindful of potential effects on cell health and signaling.

Possible Cause 2: Cell Type and Density

  • Explanation: The metabolic activity and expression of FADS2 can vary significantly between different cell lines. Higher cell densities can also impact the effective concentration of the inhibitor per cell.

  • Solution:

    • Confirm FADS2 expression: Verify that your cell line of interest expresses FADS2 at a functional level.

    • Optimize cell seeding density: Ensure consistent cell seeding densities across experiments to maintain a constant inhibitor-to-cell ratio.

Experimental Protocols

Protocol: Determining the Impact of Serum on this compound Activity

This protocol outlines a method to quantify the effect of serum on the IC50 of this compound in your cell line of interest. The assay is based on measuring the conversion of a radiolabeled FADS2 substrate.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Fetal Bovine Serum (FBS) or other serum

  • This compound

  • [1-14C]-Linoleic Acid (or other suitable FADS2 substrate)

  • Scintillation counter and fluid

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Thin Layer Chromatography (TLC) system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a consistent density and allow them to adhere overnight in complete culture medium.

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in both serum-free medium and medium containing your desired concentration of serum (e.g., 10% FBS).

  • Treatment:

    • Aspirate the culture medium from the cells.

    • Add the prepared this compound dilutions (or vehicle control) to the respective wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Substrate Addition: Add [1-14C]-Linoleic Acid to each well at a final concentration of approximately 2 µM.

  • Incubation: Incubate for a defined period (e.g., 4-24 hours) to allow for substrate conversion.

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Harvest the cells and extract total lipids using a standard method (e.g., Bligh-Dyer extraction).

  • Analysis:

    • Separate the fatty acid species using TLC.

    • Quantify the radioactivity in the spots corresponding to the substrate (e.g., linoleic acid) and the product (e.g., gamma-linolenic acid).

    • Calculate the percent conversion of the substrate to the product for each inhibitor concentration.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the this compound concentration for both serum-free and serum-containing conditions.

    • Determine the IC50 value for each condition using non-linear regression analysis.

Visualizations

SC26196_Mechanism_of_Action cluster_pathway Polyunsaturated Fatty Acid (PUFA) Synthesis cluster_inhibitor Inhibition LA Linoleic Acid (Omega-6) GLA Gamma-Linolenic Acid LA->GLA FADS2 (Δ6-desaturase) DGLA Dihomo-gamma-linolenic Acid GLA->DGLA Elongase AA Arachidonic Acid DGLA->AA FADS1 (Δ5-desaturase) SC26196 This compound SC26196->LA caption Mechanism of this compound Action

Caption: Mechanism of this compound Action

Serum_Impact_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells B Prepare this compound dilutions in Serum-Free (SF) and Serum-Containing (SC) media A->B C Treat cells with This compound dilutions (SF vs SC) B->C D Add radiolabeled substrate (e.g., [14C]-Linoleic Acid) C->D E Incubate D->E F Extract total lipids E->F G Separate lipids (TLC) F->G H Quantify radioactivity G->H I Calculate IC50 for SF and SC conditions H->I caption Workflow to test serum impact

Caption: Workflow to test serum impact

References

Validation & Comparative

SC-26196 vs. Other FADS2 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SC-26196 with other inhibitors of Fatty Acid Desaturase 2 (FADS2). The information presented is supported by experimental data to aid in the selection of appropriate research tools for studying lipid metabolism and related diseases.

Fatty Acid Desaturase 2 (FADS2), a key enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs), has emerged as a significant target in various pathological conditions, including inflammatory diseases and cancer. This guide offers a detailed comparison of the selective FADS2 inhibitor, this compound, against other compounds known to modulate FADS2 activity, providing a valuable resource for researchers in the field.

Quantitative Comparison of FADS2 Inhibitors

The efficacy of an inhibitor is a critical factor in experimental design. The following table summarizes the available quantitative data for this compound and other relevant compounds.

CompoundTarget(s)IC50Notes
This compound FADS2 (Δ6-desaturase) 0.2 µM (in vitro, rat liver microsomes) [1][2][3][4][5]Highly selective for FADS2 over FADS1 and Stearoyl-CoA Desaturase (SCD-1) (IC50 > 200 µM). Exhibits anti-inflammatory properties.
CAY10566SCD14.5 nM (mouse), 26 nM (human)Primarily a potent and selective SCD1 inhibitor. While sometimes mentioned in the context of FADS2, quantitative data strongly supports its role as an SCD1 inhibitor.
sc-26196AFADS2No specific IC50 value found in the public domain.A direct FADS2 inhibitor.
Other ModulatorsVarious (Indirect FADS2 activity)Not ApplicableIncludes compounds like Delta-Tocotrienol, Fasnall, PF-3845, Perilla oil extract, A939572, BRD7389, BMS-309403, and T863, which act through various indirect mechanisms.

FADS2 Signaling Pathway and Inhibition

FADS2 plays a crucial role in the conversion of essential fatty acids into long-chain polyunsaturated fatty acids (LCPUFAs), which are precursors for various signaling molecules. The expression and activity of FADS2 are regulated by multiple upstream factors, and its products influence several downstream pathways implicated in health and disease.

FADS2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_substrates Substrates cluster_products Products (LCPUFAs) cluster_downstream Downstream Effects SREBP SREBP-1/2 FADS2 FADS2 Gene (Fatty Acid Desaturase 2) SREBP->FADS2 activate transcription mTOR mTOR Signaling mTOR->SREBP activates GLA γ-Linolenic Acid (GLA) FADS2->GLA desaturates EPA Eicosapentaenoic Acid (EPA) FADS2->EPA desaturates LA Linoleic Acid (LA) (Omega-6) LA->GLA ALA α-Linolenic Acid (ALA) (Omega-3) ALA->EPA AA Arachidonic Acid (AA) GLA->AA Inflammation Inflammation (Prostaglandins, Leukotrienes) AA->Inflammation Cancer Cancer Progression (VEGF, MAPK, PPAR, RAS pathways) AA->Cancer DHA Docosahexaenoic Acid (DHA) EPA->DHA Membrane Membrane Fluidity & Signal Transduction DHA->Membrane Inhibitors Direct FADS2 Inhibitors (e.g., this compound) Inhibitors->FADS2 inhibit activity

Caption: FADS2 is a central enzyme in fatty acid metabolism, regulated by SREBP and mTOR, and is a target for direct inhibitors like this compound.

Experimental Protocols

FADS2 Enzyme Activity Assay (Radiometric)

This protocol provides a method to determine the enzymatic activity of FADS2 by measuring the conversion of a radiolabeled substrate to its product.

Materials:

  • Microsomal protein fraction containing FADS2

  • [1-14C]-Linoleic acid (or other suitable radiolabeled substrate)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)

  • Cofactors: ATP, CoA, NADH, MgCl2

  • This compound or other inhibitors

  • Quenching solution (e.g., 10% KOH in methanol)

  • Hexane

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing reaction buffer, cofactors, and the microsomal protein.

  • Add the FADS2 inhibitor (e.g., this compound) at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the radiolabeled substrate (e.g., [1-14C]-Linoleic acid).

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Saponify the lipids by heating at 60-70°C for 1 hour.

  • Acidify the mixture and extract the fatty acids using hexane.

  • Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the radioactivity of the product spot/peak using a scintillation counter.

  • Calculate the enzyme activity and the IC50 value of the inhibitor.

Cellular Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps to analyze the fatty acid profile in cells treated with FADS2 inhibitors.

Materials:

  • Cultured cells (e.g., HepG2, MCF-7)

  • FADS2 inhibitor (e.g., this compound)

  • Internal standards (e.g., deuterated fatty acids)

  • Methanol, Chloroform, and Saline (for lipid extraction)

  • Boron trifluoride (BF3) in methanol (for methylation)

  • Hexane

  • GC-MS system with a suitable column (e.g., FAME column)

Procedure:

  • Culture cells to the desired confluency and treat with the FADS2 inhibitor or vehicle control for a specified time.

  • Harvest the cells and wash with PBS.

  • Perform lipid extraction using a modified Folch method (chloroform:methanol). Add internal standards before extraction.

  • Dry the lipid extract under a stream of nitrogen.

  • Prepare fatty acid methyl esters (FAMEs) by adding BF3-methanol and heating at 100°C for 30 minutes.

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by GC-MS.

  • Identify and quantify the individual fatty acids by comparing their retention times and mass spectra with known standards.

  • Calculate the ratios of product to substrate fatty acids (e.g., γ-linolenic acid/linoleic acid) to assess FADS2 activity.

Experimental Workflow for Comparing FADS2 Inhibitors

A systematic approach is crucial for the effective comparison of different FADS2 inhibitors. The following workflow provides a logical sequence of experiments.

Experimental_Workflow cluster_initial Initial Screening cluster_cellular Cellular Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Comparison Inhibitor_Selection Select FADS2 Inhibitors (this compound, etc.) In_Vitro_Assay In Vitro FADS2 Enzyme Activity Assay Inhibitor_Selection->In_Vitro_Assay IC50_Determination Determine IC50 Values In_Vitro_Assay->IC50_Determination Cell_Culture Treat Cultured Cells with Inhibitors IC50_Determination->Cell_Culture Fatty_Acid_Profiling Fatty Acid Profiling (GC-MS) Cell_Culture->Fatty_Acid_Profiling Western_Blot Western Blot for FADS2 Expression Cell_Culture->Western_Blot Cell_Viability Cell Viability/Toxicity Assay Cell_Culture->Cell_Viability Downstream_Analysis Analyze Downstream Effects (e.g., Pro-inflammatory mediators, Cancer cell migration) Fatty_Acid_Profiling->Downstream_Analysis Data_Comparison Compare Potency, Selectivity, and Cellular Effects Western_Blot->Data_Comparison Cell_Viability->Data_Comparison Downstream_Analysis->Data_Comparison

References

A Comparative Guide to SC-26196 and CAY10566: Targeting Fatty Acid Desaturation in Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid metabolism research and drug discovery, the modulation of fatty acid desaturases presents a compelling strategy for investigating and potentially treating a myriad of diseases, including metabolic disorders and cancer. This guide provides a detailed comparison of two prominent small molecule inhibitors, SC-26196 and CAY10566, which target distinct key enzymes in the fatty acid desaturation pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, experimental data, and relevant protocols.

Introduction to Fatty Acid Desaturases and Their Inhibitors

Fatty acid desaturases are crucial enzymes that introduce double bonds into fatty acyl-CoA chains, leading to the synthesis of unsaturated fatty acids. These products play vital roles in cell membrane fluidity, signaling, and energy storage. The two compounds discussed herein, this compound and CAY10566, are selective inhibitors of Fatty Acid Desaturase 2 (FADS2) and Stearoyl-CoA Desaturase 1 (SCD1), respectively, representing two critical and distinct nodes in lipid metabolism.

This compound is a potent and selective inhibitor of FADS2, also known as Δ6 desaturase (D6D).[1] FADS2 is the rate-limiting enzyme in the synthesis of long-chain polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). By inhibiting FADS2, this compound effectively blocks the conversion of essential fatty acids like linoleic acid (LA) and α-linolenic acid (ALA) into these downstream bioactive lipids.[2]

CAY10566 is a highly potent and selective inhibitor of SCD1.[3][4] SCD1 catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1n-9) and palmitoleic acid (16:1n-7), from saturated fatty acids (SFAs) like stearic acid (18:0) and palmitic acid (16:0). These MUFAs are essential components of cell membranes and are implicated in various cellular processes, with their dysregulation being linked to cancer and metabolic diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and CAY10566, providing a direct comparison of their inhibitory potency against their respective targets.

ParameterThis compoundCAY10566
Target Enzyme Fatty Acid Desaturase 2 (FADS2 / Δ6 Desaturase)Stearoyl-CoA Desaturase 1 (SCD1)
IC50 (Enzymatic Assay) 0.2 µM (rat liver microsomes)4.5 nM (mouse), 26 nM (human)
IC50 (Cell-based Assay) 0.2-0.4 µM (inhibition of PUFA desaturation in human fibroblasts)6.8 - 7.9 nM (inhibition of SFA to MUFA conversion in HepG2 cells)
Selectivity Selective over FADS1 (Δ5 desaturase) and SCD1 (IC50 > 200 µM)Selective for SCD1

Mechanism of Action and Signaling Pathways

The distinct targets of this compound and CAY10566 result in different downstream biological consequences. The signaling pathways affected by each inhibitor are visualized below.

This compound and the Polyunsaturated Fatty Acid (PUFA) Synthesis Pathway

This compound blocks the initial and rate-limiting step in the conversion of essential fatty acids into long-chain PUFAs. This inhibition leads to a depletion of key signaling molecules like arachidonic acid, the precursor to prostaglandins and leukotrienes, which are involved in inflammation.

PUFA_Pathway cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway Linoleic Acid Linoleic Acid GLA GLA Linoleic Acid->GLA FADS2 (Δ6) DGLA DGLA GLA->DGLA Arachidonic Acid Arachidonic Acid DGLA->Arachidonic Acid FADS1 (Δ5) α-Linolenic Acid α-Linolenic Acid SDA SDA α-Linolenic Acid->SDA FADS2 (Δ6) ETA ETA SDA->ETA EPA EPA ETA->EPA FADS1 (Δ5) DHA DHA EPA->DHA SC26196 This compound SC26196->GLA SC26196->SDA

Caption: Inhibition of FADS2 by this compound in PUFA synthesis.
CAY10566 and the Monounsaturated Fatty Acid (MUFA) Synthesis Pathway

CAY10566 inhibits SCD1, leading to a decrease in MUFA levels and an accumulation of SFAs. This shift in the SFA/MUFA ratio can induce endoplasmic reticulum (ER) stress, activate the unfolded protein response (UPR), and modulate key signaling pathways like the AMP-activated protein kinase (AMPK) pathway, ultimately impacting cell proliferation and survival.

MUFA_Pathway cluster_synthesis MUFA Synthesis Saturated Fatty Acyl-CoAs Saturated Fatty Acyl-CoAs Monounsaturated Fatty Acyl-CoAs Monounsaturated Fatty Acyl-CoAs Saturated Fatty Acyl-CoAs->Monounsaturated Fatty Acyl-CoAs SCD1 ER Stress / UPR ER Stress / UPR Saturated Fatty Acyl-CoAs->ER Stress / UPR Membrane Fluidity Membrane Fluidity Monounsaturated Fatty Acyl-CoAs->Membrane Fluidity Cell Signaling Cell Signaling Monounsaturated Fatty Acyl-CoAs->Cell Signaling Lipid Droplet Formation Lipid Droplet Formation Monounsaturated Fatty Acyl-CoAs->Lipid Droplet Formation CAY10566 CAY10566 CAY10566->Monounsaturated Fatty Acyl-CoAs AMPK Activation AMPK Activation CAY10566->AMPK Activation Apoptosis Apoptosis ER Stress / UPR->Apoptosis Autophagy (Lipophagy) Autophagy (Lipophagy) AMPK Activation->Autophagy (Lipophagy) Reduced Lipid Deposition Reduced Lipid Deposition Autophagy (Lipophagy)->Reduced Lipid Deposition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies A Enzymatic Assay (IC50 Determination) B Cellular Desaturation Assay (Cellular Potency) A->B C Selectivity Profiling (Against other desaturases) B->C D Cell Viability / Proliferation Assays C->D E Western Blot (Pathway Modulation) D->E F Lipidomics Analysis (Changes in Lipid Profile) E->F G Gene Expression Analysis (e.g., qPCR, RNA-seq) F->G H Pharmacokinetics (ADME) G->H I Efficacy in Disease Models (e.g., Cancer Xenografts, Metabolic Disease Models) H->I J Toxicity Assessment I->J

References

Validating SC-26196 Efficacy: A Comparative Guide to Genetic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, validating the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comparative overview of using genetic methods to validate the experimental results of SC-26196, a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2).[1][2] We will explore how genetic approaches such as siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout can be used to mimic the pharmacological effects of this compound, thereby confirming its mechanism of action.

Data Presentation: Pharmacological vs. Genetic Inhibition of FADS2

The following table summarizes quantitative data from studies utilizing either this compound or genetic methods to inhibit fatty acid desaturase activity. This allows for a direct comparison of the outcomes of pharmacological and genetic approaches.

ParameterMethod of InhibitionTargetCell Line/ModelResultReference
IC50 This compoundFADS2 (Δ6-desaturase)Rat liver microsomes0.2 µM[2][3]
Desaturation Inhibition This compound (2 µM)FADS2Human skin fibroblasts87-95% inhibition of 18:2n-6 desaturation[4]
Cell Migration This compound (50 µM)FADS21205Lu melanoma cells~1.5-fold suppression of cell migration
Cell Migration shRNA knockdownFADS21205Lu melanoma cellsSignificant suppression of cell migration
Spheroid Formation siRNA knockdownSCD1NCI-H460 lung cancer cells2- to 3-fold decrease in spheroid-forming efficiency
Fatty Acid Metabolism CRISPR/Cas9 knockoutSCD1Goat mammary epithelial cellsSignificant decrease in triacylglycerol and cholesterol content
Tumor Growth Genetic deletion (1 allele)SCD1α-Synuclein mouse modelAmeliorated Parkinson's Disease-like phenotypes, validating SCD inhibitor effects

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key genetic validation experiments based on methodologies described in the scientific literature.

siRNA-Mediated Knockdown of FADS2 to Validate this compound Activity

This protocol outlines the steps to transiently reduce the expression of the FADS2 gene, the target of this compound, and assess the resulting phenotype.

a. Cell Culture and Seeding:

  • Culture the human cell line of interest (e.g., 1205Lu melanoma cells) in the recommended medium and conditions.

  • The day before transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

b. siRNA Transfection:

  • For each well, dilute 25 nM of FADS2-targeting siRNA or a non-targeting control siRNA into a suitable volume of serum-free medium.

  • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complex to the cells.

  • Incubate the cells for 24-72 hours.

c. Validation of Knockdown:

  • After the incubation period, harvest a subset of cells to validate FADS2 knockdown via qRT-PCR or Western blotting.

d. Phenotypic Assay (e.g., Cell Migration):

  • In parallel, treat a separate set of untransfected cells with this compound (e.g., 50 µM) or a vehicle control (e.g., DMSO).

  • Perform a cell migration assay (e.g., transwell migration assay) on both the siRNA-transfected and drug-treated cells.

  • Quantify the number of migrated cells. A significant reduction in migration in both the FADS2 knockdown and this compound-treated cells compared to their respective controls validates that the inhibitor's effect is on-target.

CRISPR/Cas9-Mediated Knockout of FADS2

This protocol describes the generation of a stable cell line with a permanent knockout of the FADS2 gene for long-term studies.

a. sgRNA Design and Cloning:

  • Design two to three single-guide RNAs (sgRNAs) targeting a conserved exon of the FADS2 gene using a publicly available tool.

  • Synthesize and clone the sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

b. Lentivirus Production and Transduction:

  • Co-transfect the sgRNA-Cas9 plasmid along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Harvest the virus-containing supernatant and transduce the target cells.

c. Selection and Clonal Isolation:

  • Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

  • Perform single-cell sorting into 96-well plates to isolate and expand individual clones.

d. Knockout Validation:

  • Expand the clones and screen for FADS2 knockout by genomic DNA sequencing to identify frameshift mutations and by Western blotting to confirm the absence of the FADS2 protein.

e. Phenotypic Analysis:

  • Compare the phenotype of the FADS2 knockout clones to the wild-type cells. The observed phenotype should align with the effects of this compound treatment.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

cluster_pathway FADS2 Signaling Pathway cluster_inhibition Methods of Inhibition SFA Saturated Fatty Acids (e.g., Linoleic Acid) FADS2 FADS2 (Δ6-Desaturase) SFA->FADS2 PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) FADS2->PUFA Signaling Downstream Signaling (Inflammation, Cell Migration) PUFA->Signaling SC26196 This compound SC26196->FADS2 Genetic Genetic Methods (siRNA, CRISPR) Genetic->FADS2

Figure 1. FADS2 signaling pathway and points of inhibition.

cluster_workflow Genetic Validation Workflow for this compound cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm start Hypothesis: This compound inhibits FADS2 Pharma_Treat Treat cells with This compound start->Pharma_Treat Genetic_KD Knockdown/Knockout of FADS2 gene start->Genetic_KD Pharma_Pheno Observe Phenotype A (e.g., reduced migration) Pharma_Treat->Pharma_Pheno Compare Compare Phenotypes (A vs. B) Pharma_Pheno->Compare Genetic_Pheno Observe Phenotype B (e.g., reduced migration) Genetic_KD->Genetic_Pheno Genetic_Pheno->Compare Conclusion Conclusion: Phenotypes match, This compound is on-target Compare->Conclusion

Figure 2. Workflow for on-target validation of this compound.

References

SC-26196: A Highly Selective Inhibitor of Delta-6 Desaturase for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SC-26196, a potent and selective inhibitor of delta-6 desaturase (FADS2), with other commercially available fatty acid desaturase inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies in lipid metabolism, inflammation, and cancer.

Executive Summary

This compound stands out as a highly specific inhibitor of delta-6 desaturase (Δ6D), the rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA). With an in vitro IC50 value of 0.2 µM for Δ6D, this compound demonstrates a remarkable selectivity of over 1000-fold against other key fatty acid desaturases, namely delta-5 desaturase (Δ5D) and stearoyl-CoA desaturase-1 (SCD1).[1][2] This high specificity minimizes off-target effects, making it an invaluable tool for elucidating the specific roles of Δ6D in various physiological and pathological processes. In contrast, other widely used inhibitors like CAY10566, MF-438, and A939572 are primarily potent inhibitors of SCD1, with significantly less activity against Δ6D.

Comparative Analysis of Inhibitor Specificity

The inhibitory activity of this compound and alternative compounds against key fatty acid desaturases is summarized in the table below. This quantitative data highlights the superior selectivity of this compound for delta-6 desaturase.

CompoundTarget EnzymeIC50 Value (µM)Selectivity Profile
This compound Delta-6 Desaturase (FADS2) 0.2 [1][3]Highly selective for Δ6D.
Delta-5 Desaturase (FADS1)>200[1]Over 1000-fold selectivity vs. Δ5D.
Stearoyl-CoA Desaturase (SCD-1)>200Over 1000-fold selectivity vs. SCD-1.
CAY10566Delta-6 Desaturase (FADS2)Data not availablePrimarily a potent SCD1 inhibitor. Mentioned as a direct FADS2 inhibitor, but specific IC50 is not provided.
Delta-5 Desaturase (FADS1)Data not available
Stearoyl-CoA Desaturase (SCD-1)0.026 (human), 0.0045 (mouse)
MF-438Delta-6 Desaturase (FADS2)>100Highly selective for SCD1.
Delta-5 Desaturase (FADS1)>100
Stearoyl-CoA Desaturase (SCD-1)0.0023 (rat)
A939572Delta-6 Desaturase (FADS2)Data not availablePrimarily a potent SCD1 inhibitor.
Delta-5 Desaturase (FADS1)Data not available
Stearoyl-CoA Desaturase (SCD-1)0.037 (human), <0.004 (mouse)

Signaling Pathway of Polyunsaturated Fatty Acid (PUFA) Biosynthesis

The following diagram illustrates the central role of delta-6 desaturase in the biosynthesis of n-6 and n-3 polyunsaturated fatty acids. This compound specifically targets the initial, rate-limiting step in both pathways.

PUFA_Biosynthesis cluster_n6 n-6 Pathway cluster_n3 n-3 Pathway LA Linoleic Acid (18:2n-6) D6D Delta-6 Desaturase (FADS2) LA->D6D this compound Inhibition GLA γ-Linolenic Acid (18:3n-6) Elongase Elongase GLA->Elongase DGLA Dihomo-γ-Linolenic Acid (20:3n-6) D5D Delta-5 Desaturase (FADS1) DGLA->D5D AA Arachidonic Acid (20:4n-6) ALA α-Linolenic Acid (18:3n-3) ALA->D6D this compound Inhibition SDA Stearidonic Acid (18:4n-3) SDA->Elongase ETA Eicosatetraenoic Acid (20:4n-3) ETA->D5D EPA Eicosapentaenoic Acid (20:5n-3) D6D->GLA D6D->SDA Elongase->DGLA Elongase->ETA D5D->AA D5D->EPA

Caption: PUFA biosynthesis pathway highlighting the inhibitory action of this compound on Delta-6 Desaturase.

Experimental Protocols

In Vitro Delta-6 Desaturase Inhibition Assay using Rat Liver Microsomes

This protocol outlines a method to determine the inhibitory potential of compounds on delta-6 desaturase activity using rat liver microsomes as the enzyme source.

Methodology:

  • Microsome Preparation: Isolate liver microsomes from rats through differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer (pH 7.4), NADPH, and the microsomal protein suspension.

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) or vehicle control to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Substrate Addition: Initiate the desaturation reaction by adding a radiolabeled substrate, such as [1-14C]-linoleic acid.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a solution of alcoholic potassium hydroxide.

  • Saponification and Extraction: Saponify the lipids by heating, then acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Analysis: Separate the substrate and the desaturated product (γ-linolenic acid) using high-performance liquid chromatography (HPLC) equipped with a radioactivity detector.

  • Data Analysis: Calculate the percentage of conversion of the substrate to the product and determine the IC50 value of the inhibitor.

Multiplexed Fatty Acid Desaturase Assay in HepG2 Cells

This cell-based assay allows for the simultaneous measurement of delta-5, delta-6, and delta-9 desaturase activities, providing a comprehensive assessment of an inhibitor's selectivity profile.

Methodology:

  • Cell Culture: Culture HepG2 cells in a suitable medium until they reach near-confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined duration.

  • Radiolabeled Substrate Incubation: Add a cocktail of 14C-labeled fatty acid tracers to the cell culture medium. This cocktail typically includes:

    • [1-14C]-stearic acid to measure delta-9 desaturase (SCD1) activity (conversion to oleic acid).

    • [1-14C]-α-linolenic acid to measure delta-6 desaturase activity (conversion to stearidonic acid).

    • [1-14C]-eicosatrienoic acid to measure delta-5 desaturase activity (conversion to arachidonic acid).

  • Lipid Extraction: After incubation, wash the cells and extract the total lipids.

  • Saponification and Derivatization: Saponify the lipid extract and then derivatize the fatty acids to fatty acid methyl esters (FAMEs).

  • Analysis: Separate and quantify the different FAMEs using reverse-phase HPLC with a radioactivity detector.

  • Data Analysis: Determine the conversion rates for each desaturase reaction and calculate the respective IC50 values for the inhibitor to assess its potency and selectivity.

Experimental Workflow for Inhibitor Specificity Profiling

The following diagram illustrates a typical workflow for assessing the specificity of a desaturase inhibitor using a cell-based assay.

Inhibitor_Specificity_Workflow A Culture HepG2 Cells B Treat cells with varying concentrations of inhibitor A->B C Incubate with radiolabeled fatty acid cocktail (e.g., ¹⁴C-stearic, ¹⁴C-linolenic, ¹⁴C-eicosatrienoic acids) B->C D Extract total lipids C->D E Saponify and derivatize to FAMEs D->E F Analyze FAMEs by Radio-HPLC E->F G Quantify substrate and product peaks for Δ9D, Δ6D, and Δ5D F->G H Calculate IC50 values for each desaturase G->H I Determine selectivity profile H->I

Caption: Workflow for determining the specificity of a desaturator inhibitor in a cell-based assay.

Conclusion

This compound is a superior research tool for investigating the specific functions of delta-6 desaturase due to its high potency and exceptional selectivity. For studies requiring the targeted inhibition of Δ6D with minimal confounding effects from other desaturases, this compound is the inhibitor of choice. In contrast, compounds such as CAY10566, MF-438, and A939572 are highly potent SCD1 inhibitors and are more suitable for research focused on the roles of monounsaturated fatty acid synthesis. The experimental protocols provided in this guide offer robust methods for confirming the specificity and efficacy of these inhibitors in your own research setting.

References

A Comparative Analysis of SC-26196 and Other Desaturase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SC-26196 and other prominent desaturase inhibitors. This document summarizes key performance data, outlines experimental methodologies, and visualizes affected signaling pathways to support informed decisions in research and development.

Executive Summary

Fatty acid desaturases are critical enzymes in lipid metabolism, regulating the synthesis of unsaturated fatty acids that play vital roles in cellular structure, signaling, and energy homeostasis. Their dysregulation has been implicated in numerous diseases, including cancer, metabolic disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a selective inhibitor of fatty acid desaturase 2 (FADS2 or Δ6-desaturase), with other inhibitors targeting FADS2 and stearoyl-CoA desaturase (SCD1).

Comparative Efficacy of Desaturase Inhibitors

The following table summarizes the in vitro potency of this compound and other selected desaturase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 (in vitro)Species/Assay SystemReference
This compound FADS2 (Δ6-desaturase) 0.2 µM Rat liver microsomal assay [1][2][3]
This compoundFADS1 (Δ5-desaturase)>200 µMin vitro[4]
This compoundSCD1 (Δ9-desaturase)>200 µMin vitro[4]
CAY10566SCD14.5 nMMouse enzymatic assay
26 nMHuman enzymatic assay
6.8 - 7.9 nMHepG2 cells
A939572SCD1<4 nMMouse SCD1
37 nMHuman SCD1
MF-438SCD12.3 nMRat SCD1

Mechanism of Action and Biological Effects

This compound: A Selective FADS2 Inhibitor

This compound is a potent and selective inhibitor of FADS2 (Δ6-desaturase), the rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA) and eicosapentaenoic acid (EPA). By blocking this step, this compound effectively reduces the production of these pro-inflammatory and signaling molecules. This mechanism underpins its observed anti-inflammatory and anti-tumorigenic properties. Notably, this compound displays high selectivity for FADS2, with significantly lower activity against FADS1 (Δ5-desaturase) and SCD1 (Δ9-desaturase).

SCD1 Inhibitors: CAY10566, A939572, and MF-438

CAY10566, A939572, and MF-438 are potent inhibitors of SCD1, an enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid, from saturated fatty acids. These MUFAs are essential components of cell membranes and are involved in cellular signaling and lipid storage. Inhibition of SCD1 leads to an accumulation of saturated fatty acids, which can induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells. Furthermore, SCD1 inhibition has been shown to impact key oncogenic signaling pathways, including the PI3K-AKT-mTOR and Wnt/β-catenin pathways.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

FADS2_Inhibition_Pathway cluster_PUFA PUFA Biosynthesis Pathway Linoleic Acid (Omega-6) Linoleic Acid (Omega-6) γ-Linolenic Acid γ-Linolenic Acid Linoleic Acid (Omega-6)->γ-Linolenic Acid FADS2 (Δ6-desaturase) Dihomo-γ-linolenic Acid Dihomo-γ-linolenic Acid γ-Linolenic Acid->Dihomo-γ-linolenic Acid Elongase α-Linolenic Acid (Omega-3) α-Linolenic Acid (Omega-3) Stearidonic Acid Stearidonic Acid α-Linolenic Acid (Omega-3)->Stearidonic Acid FADS2 (Δ6-desaturase) Arachidonic Acid Arachidonic Acid Dihomo-γ-linolenic Acid->Arachidonic Acid FADS1 (Δ5-desaturase) Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid->Pro-inflammatory Eicosanoids COX, LOX SC26196 SC26196 FADS2 (Δ6-desaturase) FADS2 (Δ6-desaturase) SC26196->FADS2 (Δ6-desaturase) Inhibits

FADS2 Inhibition by this compound

SCD1_Inhibition_Pathway cluster_SCD1 SCD1-Mediated Lipogenesis cluster_signaling Downstream Signaling Saturated Fatty Acyl-CoAs Saturated Fatty Acyl-CoAs Monounsaturated Fatty Acyl-CoAs Monounsaturated Fatty Acyl-CoAs Saturated Fatty Acyl-CoAs->Monounsaturated Fatty Acyl-CoAs SCD1 (Δ9-desaturase) ER Stress & Apoptosis ER Stress & Apoptosis Saturated Fatty Acyl-CoAs->ER Stress & Apoptosis Membrane Fluidity Membrane Fluidity Monounsaturated Fatty Acyl-CoAs->Membrane Fluidity Signal Transduction Signal Transduction Monounsaturated Fatty Acyl-CoAs->Signal Transduction SCD1_Inhibitors SCD1 Inhibitors (CAY10566, A939572, MF-438) SCD1 (Δ9-desaturase) SCD1 (Δ9-desaturase) SCD1_Inhibitors->SCD1 (Δ9-desaturase) Inhibit PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway SCD1_Inhibitors->PI3K/AKT/mTOR Pathway Modulates Wnt/β-catenin Pathway Wnt/β-catenin Pathway SCD1_Inhibitors->Wnt/β-catenin Pathway Modulates

SCD1 Inhibition and Downstream Effects

Experimental_Workflow cluster_prep Preparation cluster_assay Desaturase Activity Assay cluster_data Data Analysis Rat Liver Microsome Preparation Rat Liver Microsome Preparation Incubation Incubate microsomes with radiolabeled fatty acid substrate (e.g., [14C]-linoleic acid) and NADPH Rat Liver Microsome Preparation->Incubation Inhibitor Addition Add varying concentrations of test inhibitor (e.g., this compound) Incubation->Inhibitor Addition Reaction Termination Stop reaction with quenching solution Inhibitor Addition->Reaction Termination Lipid Extraction Extract lipids Reaction Termination->Lipid Extraction Analysis Separate and quantify radiolabeled substrate and product via HPLC Lipid Extraction->Analysis Calculate % Inhibition Calculate % Inhibition Analysis->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Workflow for Desaturase Inhibition Assay

Experimental Protocols

Rat Liver Microsomal Assay for Desaturase Activity

The in vitro inhibitory activity of desaturase inhibitors is commonly determined using a rat liver microsomal assay. The following provides a generalized protocol:

  • Preparation of Rat Liver Microsomes:

    • Livers are excised from rats and homogenized in a buffered solution.

    • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in desaturase enzymes.

    • The protein concentration of the microsomal preparation is determined using a standard method (e.g., Lowry assay).

  • Desaturase Activity Assay:

    • The assay is typically performed in a reaction mixture containing the liver microsomes, a radiolabeled fatty acid substrate (e.g., [1-14C]linoleic acid for FADS2 activity), and necessary cofactors such as NADPH.

    • The test inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

    • The reaction is terminated by the addition of a quenching solution (e.g., a strong acid or base).

    • The lipids are extracted from the reaction mixture.

    • The radiolabeled substrate and the desaturated product are separated and quantified using high-performance liquid chromatography (HPLC) with a radioactivity detector.

  • Data Analysis:

    • The percentage of inhibition at each inhibitor concentration is calculated by comparing the amount of product formed in the presence of the inhibitor to that in the control (vehicle-treated) samples.

    • The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for studying the roles of FADS2 and the downstream pathways involved in inflammation and tumorigenesis. Its high selectivity for FADS2 over FADS1 and SCD1 allows for targeted investigations. In contrast, inhibitors like CAY10566, A939572, and MF-438 provide potent means to probe the functions of SCD1 in lipid metabolism and cancer cell signaling. The choice of inhibitor will depend on the specific research question and the desired biological target. The data and protocols presented in this guide are intended to assist researchers in making these critical decisions.

References

SC-26196: A Comparative Guide for FADS2 Inhibition in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SC-26196 with Alternative FADS2 Inhibitors, Supported by Experimental Data.

Fatty Acid Desaturase 2 (FADS2), a key enzyme in the metabolic pathways of polyunsaturated fatty acids, has emerged as a significant target in various research fields, including oncology and inflammatory diseases. The inhibition of FADS2 can modulate cellular lipid composition and signaling, making it a focal point for therapeutic development. This guide provides a comparative analysis of this compound, a potent FADS2 inhibitor, against other available modulators, supported by experimental data and detailed protocols to aid in research design.

This compound: A Profile

This compound is a selective and orally active inhibitor of FADS2, also known as Delta-6 desaturase (D6D).[1][2] It operates through a competitive inhibition mechanism, directly targeting the enzyme's active site.[3] This selectivity and potency make this compound a valuable tool for investigating the roles of FADS2 in various biological processes.

Comparative Analysis of FADS2 Inhibitors

FADS2 inhibitors can be broadly categorized into direct inhibitors and indirect modulators. This compound falls into the category of direct inhibitors, which also includes compounds like CAY10566. In contrast, indirect modulators affect FADS2 activity by influencing its expression or the availability of its substrates. This category includes compounds that target regulatory pathways such as SREBP-1c.[3]

The table below summarizes the key characteristics and quantitative data for this compound and a selection of other FADS2 modulators.

Inhibitor/ModulatorTargetMechanism of ActionIC50SelectivityKey Applications
This compound FADS2 Direct, Competitive Inhibitor 0.2 µM (rat liver microsomes) [1]Selective over FADS1 and SCD-1 (>200 µM) Anti-inflammatory studies, cancer research (melanoma, ovarian), lipid metabolism
CAY10566FADS2, SCDDirect InhibitorNot specified in provided resultsInhibits both FADS2 and SCDCancer research, lipid metabolism
CP 24,879FADS2Direct, Non-competitive InhibitorNot specified in provided resultsNot specified in provided resultsLipid biosynthesis modulation
Delta-TocotrienolSREBP-1cIndirect Modulator (downregulates FADS2 expression)Not applicableBroad effects on lipid metabolismFADS2 gene expression studies
BRD7389SREBPsIndirect Modulator (inhibits SREBP processing)Not applicableAffects multiple SREBP target genesFADS2 gene expression studies

The FADS2 Signaling Pathway and Modulation

FADS2 is a central enzyme in the synthesis of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and eicosapentaenoic acid (EPA), from their precursors, linoleic acid (LA) and alpha-linolenic acid (ALA). The expression of FADS2 is transcriptionally regulated by sterol regulatory element-binding proteins (SREBPs), which are in turn influenced by upstream signaling pathways like the mTOR pathway. In certain cancer cells, FADS2 provides an alternative pathway for fatty acid desaturation, producing sapienate from palmitate, which can compensate for the inhibition of stearoyl-CoA desaturase (SCD).

The diagram below illustrates the FADS2-mediated fatty acid desaturation pathway and highlights the points of intervention for both direct and indirect inhibitors.

Caption: FADS2 signaling and points of inhibition.

Experimental Protocols

In Vitro FADS2 Inhibition Assay (Microsomal)

This protocol is adapted from methodologies used to determine the IC50 of FADS2 inhibitors.

1. Materials:

  • Rat liver microsomes (source of FADS2 enzyme)

  • Radiolabeled substrate (e.g., [1-14C]linoleic acid)

  • This compound and other test compounds

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Cofactors (e.g., NADH, ATP, Coenzyme A)

  • Scintillation fluid and vials

  • Thin Layer Chromatography (TLC) equipment

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, cofactors, and a specific concentration of the inhibitor (or vehicle control).

  • Enzyme Addition: Add the rat liver microsomes to the reaction mixture and pre-incubate for a designated time at 37°C.

  • Initiate Reaction: Add the radiolabeled substrate to start the reaction. Incubate at 37°C for a specified duration (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., a solution of potassium hydroxide in ethanol).

  • Extraction: Extract the fatty acids from the mixture using a suitable organic solvent (e.g., hexane).

  • Separation: Separate the substrate from the product using TLC.

  • Quantification: Scrape the corresponding spots from the TLC plate into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the inhibition curve.

The following diagram outlines the general workflow for evaluating FADS2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular_effects Cellular Effect Measurement cluster_invivo In Vivo Validation microsomal_assay Microsomal Inhibition Assay (IC50) cell_based_assay Cell-Based Assays (e.g., HepG2, Melanoma cells) microsomal_assay->cell_based_assay Confirm cellular activity proliferation Proliferation Assay cell_based_assay->proliferation migration Migration Assay cell_based_assay->migration lipidomics Lipid Profiling (e.g., Raman, MS) cell_based_assay->lipidomics animal_model Animal Model Studies (e.g., Mouse) cell_based_assay->animal_model Validate in vivo tissue_analysis Tissue Analysis (e.g., Liver, Adipose) animal_model->tissue_analysis efficacy_study Efficacy in Disease Model (e.g., Inflammation, Tumor) animal_model->efficacy_study

Caption: Workflow for FADS2 inhibitor evaluation.

Conclusion

This compound stands out as a highly selective and potent direct inhibitor of FADS2, making it an excellent research tool for dissecting the specific functions of this enzyme. Its well-characterized IC50 value and demonstrated efficacy in both in vitro and in vivo models provide a solid foundation for its use. While other direct inhibitors like CAY10566 are available, their potential off-target effects on other desaturases like SCD should be considered in experimental design. Indirect modulators offer a different approach by targeting the regulatory mechanisms of FADS2 expression, which can be useful for studying the broader context of lipid metabolic regulation. The choice of inhibitor will ultimately depend on the specific research question, whether it is to acutely block enzymatic activity or to study the long-term consequences of altered FADS2 expression.

References

Confirming the On-Target Effects of SC-26196: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SC-26196, a selective inhibitor of Fatty Acid Desaturase 2 (FADS2), with alternative compounds that directly or indirectly modulate FADS2 activity. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to this compound and FADS2

This compound is a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Δ6 desaturase.[1][2][3][4] FADS2 is a key enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs), catalyzing the rate-limiting step in the biosynthesis of arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). By inhibiting FADS2, this compound effectively reduces the production of these crucial signaling molecules, leading to various biological effects, including anti-inflammatory responses and anti-tumor activity.

Quantitative Comparison of FADS2 Modulators

The following table summarizes the quantitative data for this compound and a selection of alternative compounds that modulate FADS2 activity.

CompoundTarget(s)Mechanism of ActionIC50 / Effective ConcentrationSelectivity
This compound FADS2 Direct, selective inhibitor 0.2 µM (for FADS2) Highly selective over FADS1 and SCD-1 (IC50 > 200 µM)
CAY10566SCD1, FADS2Direct inhibitorIC50 = 4.5 nM (mouse SCD1), 26 nM (human SCD1)Primarily targets SCD1, but also inhibits FADS2.
A939572SCD1Direct inhibitorIC50 = 0.4 nMPrimarily targets SCD1, indirectly affects fatty acid pools for FADS2.
FasnallFASNDirect inhibitorIC50 = 3.71 µMInhibits fatty acid synthesis, reducing substrate availability for FADS2.
BMS-309403FABP4Direct inhibitorKi < 2 nMIndirectly modulates lipid metabolism.
Delta-TocotrienolSREBP-1cIndirect modulatorEffective concentrations vary depending on the study.Downregulates FADS2 expression by inhibiting SREBP-1c transcription.
BRD7389SREBPIndirect modulatorEffective concentrations vary depending on the study.Inhibits SREBP processing, leading to decreased FADS2 transcription.
T863SREBPIndirect modulatorEffective concentrations vary depending on the study.Modulates the SREBP pathway, impacting FADS2 expression.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

FADS2_Signaling_Pathway cluster_direct Direct Inhibition cluster_indirect Indirect Modulation Linoleic Acid Linoleic Acid γ-Linolenic Acid γ-Linolenic Acid Linoleic Acid->γ-Linolenic Acid FADS2 This compound This compound FADS2 FADS2 This compound->FADS2 CAY10566 CAY10566 CAY10566->FADS2 SREBP SREBP FADS2 gene FADS2 gene SREBP->FADS2 gene activates FASN FASN Fatty Acid Synthesis Fatty Acid Synthesis FASN->Fatty Acid Synthesis Fatty Acid Synthesis->Linoleic Acid FADS2 gene->FADS2 expresses BRD7389 BRD7389 BRD7389->SREBP T863 T863 T863->SREBP Delta-Tocotrienol Delta-Tocotrienol Delta-Tocotrienol->SREBP Fasnall Fasnall Fasnall->FASN

Caption: FADS2 Signaling and Inhibition Pathways

Experimental_Workflow_FADS2_Activity cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Microsomal Fraction Prepare Microsomal Fraction (Source of FADS2) Incubate Incubate with Radiolabeled Substrate (e.g., [14C]Linoleic Acid) +/- Inhibitor Microsomal Fraction->Incubate Lipid Extraction Extract Lipids Incubate->Lipid Extraction TLC/HPLC Separate Products (TLC or HPLC) Lipid Extraction->TLC/HPLC Quantify Quantify Radioactivity of Substrate and Product TLC/HPLC->Quantify Cell Culture Culture Cells Treat Treat with Inhibitor Cell Culture->Treat Lipid Extraction 2 Extract Cellular Lipids Treat->Lipid Extraction 2 GC-MS Analyze Fatty Acid Profile (GC-MS) Lipid Extraction 2->GC-MS Western_Blot_Workflow Cell Lysis Cell Lysis and Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis->SDS-PAGE Transfer Protein Transfer (to PVDF or Nitrocellulose) SDS-PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary Ab Primary Antibody Incubation (anti-FADS2) Blocking->Primary Ab Secondary Ab Secondary Antibody Incubation (HRP-conjugated) Primary Ab->Secondary Ab Detection Chemiluminescent Detection Secondary Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis

References

Evaluating the Efficacy of SC-26196 Against FADS2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of SC-26196, a selective inhibitor of Fatty Acid Desaturase 2 (FADS2). This document summarizes the available data on its efficacy, compares it with other FADS2 inhibitors, and details relevant experimental protocols. A significant gap in the current literature is the lack of direct experimental data on the efficacy of this compound or other inhibitors against specific FADS2 mutants; a critical area for future investigation.

I. Comparative Efficacy of FADS2 Inhibitors

This compound is a potent and selective inhibitor of FADS2, also known as Delta-6-Desaturase (Δ6D). It exhibits competitive inhibition, targeting the enzyme's active site.[1] The available data on the half-maximal inhibitory concentration (IC50) of this compound and other known FADS2 inhibitors against the wild-type enzyme are summarized below.

InhibitorTarget(s)IC50 (Wild-Type FADS2)SelectivityMechanism of Action
This compound FADS2 (Δ6D) 0.2 µM (rat liver microsomes) Selective over FADS1 and SCD-1Competitive Inhibition
CAY10566FADS2Data not availableDirect FADS2 inhibitorDirect Binding

Note: While several compounds are described as FADS2 inhibitors, quantitative IC50 values are not always publicly available, highlighting a need for more comprehensive comparative studies. Currently, no published data directly compares the efficacy of this compound or other inhibitors against known FADS2 mutants.

II. The Landscape of FADS2 Mutations

Genetic variations in the FADS2 gene, primarily single nucleotide polymorphisms (SNPs), have been extensively studied. These variants are associated with altered FADS2 enzyme activity and subsequent changes in fatty acid metabolism, which have been linked to various health outcomes. However, the impact of these mutations on the binding and efficacy of FADS2 inhibitors like this compound has not been experimentally determined.

Future research should focus on characterizing the enzymatic activity of FADS2 mutants and evaluating the inhibitory effects of this compound and other compounds on these variants. This would be a crucial step in understanding potential mechanisms of resistance and for the development of more targeted therapies.

III. Experimental Protocols

A. In Vitro FADS2 Activity Assay (Biochemical Assay)

This protocol outlines a general method for measuring FADS2 activity in vitro, which can be adapted to screen for and characterize inhibitors.

Objective: To determine the enzymatic activity of FADS2 by measuring the conversion of a substrate to its product.

Materials:

  • Recombinant human FADS2 enzyme

  • Fatty acid substrate (e.g., linoleic acid)

  • Cofactors (e.g., NADH, ATP, Coenzyme A)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Quenching solution (e.g., methanolic KOH)

  • Internal standard

  • Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument

Procedure:

  • Enzyme Preparation: Purified recombinant FADS2 is prepared. Several expression systems, such as E. coli, can be used for this purpose.[2][3]

  • Reaction Setup: A reaction mixture is prepared containing the reaction buffer, cofactors, and the fatty acid substrate.

  • Inhibitor Addition: The test inhibitor (this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Enzyme Addition: The reaction is initiated by adding the FADS2 enzyme.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Quenching: The reaction is stopped by adding a quenching solution.

  • Fatty Acid Methyl Ester (FAME) Derivatization: The fatty acids in the mixture are converted to their methyl esters for analysis.

  • Analysis: The levels of the substrate and product are quantified using GC-MS. The activity of the enzyme is determined by the rate of product formation.

  • Data Analysis: The IC50 value of the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.

B. Cell-Based FADS2 Inhibition Assay

This protocol describes a method to assess the inhibition of FADS2 activity within a cellular context.

Objective: To evaluate the ability of a compound to inhibit FADS2 activity in intact cells.

Materials:

  • A suitable cell line expressing FADS2 (e.g., HepG2)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Labeled fatty acid substrate (e.g., [14C]-linoleic acid)

  • Scintillation counter or other appropriate detection instrument

Procedure:

  • Cell Culture: Cells are cultured to a suitable confluency in multi-well plates.

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test inhibitor for a defined period.

  • Substrate Addition: The labeled fatty acid substrate is added to the cell culture medium.

  • Incubation: The cells are incubated for a further period to allow for substrate uptake and metabolism.

  • Cell Lysis and Lipid Extraction: The cells are harvested, and total lipids are extracted.

  • Analysis: The radioactive product is separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of radioactivity in the product is measured.

  • Data Analysis: The inhibition of FADS2 activity is calculated by comparing the amount of product formed in inhibitor-treated cells to that in control cells.

IV. Visualizing Key Processes

To aid in the understanding of the experimental design and the biological context of FADS2, the following diagrams have been generated.

FADS2_Signaling_Pathway cluster_PUFA Polyunsaturated Fatty Acid (PUFA) Synthesis Linoleic Acid (Omega-6) Linoleic Acid (Omega-6) FADS2 FADS2 Linoleic Acid (Omega-6)->FADS2 Alpha-Linolenic Acid (Omega-3) Alpha-Linolenic Acid (Omega-3) Alpha-Linolenic Acid (Omega-3)->FADS2 Arachidonic Acid Arachidonic Acid Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) Elongase Elongase Eicosapentaenoic Acid (EPA)->Elongase Docosahexaenoic Acid (DHA) Docosahexaenoic Acid (DHA) FADS2->Docosahexaenoic Acid (DHA) Gamma-Linolenic Acid Gamma-Linolenic Acid FADS2->Gamma-Linolenic Acid Stearidonic Acid Stearidonic Acid FADS2->Stearidonic Acid FADS1 FADS1 FADS1->Arachidonic Acid FADS1->Eicosapentaenoic Acid (EPA) Dihomo-gamma-linolenic Acid Dihomo-gamma-linolenic Acid Elongase->Dihomo-gamma-linolenic Acid Eicosatetraenoic Acid Eicosatetraenoic Acid Elongase->Eicosatetraenoic Acid Docosapentaenoic Acid Docosapentaenoic Acid Elongase->Docosapentaenoic Acid Gamma-Linolenic Acid->Elongase Dihomo-gamma-linolenic Acid->FADS1 Stearidonic Acid->Elongase Eicosatetraenoic Acid->FADS1 Docosapentaenoic Acid->FADS2 SC26196 SC26196 SC26196->FADS2 Inhibition

Caption: The FADS2 signaling pathway in PUFA synthesis.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay A1 Prepare reaction mix with substrate & cofactors A2 Add this compound / Vehicle Control A1->A2 A3 Initiate reaction with recombinant FADS2 A2->A3 A4 Incubate at 37°C A3->A4 A5 Quench reaction & derivatize to FAMEs A4->A5 A6 Analyze by GC-MS A5->A6 Determine IC50 Determine IC50 A6->Determine IC50 B1 Culture FADS2-expressing cells B2 Treat cells with this compound / Vehicle Control B1->B2 B3 Add labeled fatty acid substrate B2->B3 B4 Incubate B3->B4 B5 Lyse cells & extract lipids B4->B5 B6 Separate and quantify labeled product B5->B6 Determine cellular inhibition Determine cellular inhibition B6->Determine cellular inhibition

Caption: Workflow for evaluating FADS2 inhibitor efficacy.

References

A Head-to-Head Comparison of SC-26196 and Novel FADS2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid metabolism research and drug discovery, Fatty Acid Desaturase 2 (FADS2) has emerged as a critical enzyme and a promising therapeutic target. FADS2 catalyzes the rate-limiting step in the biosynthesis of polyunsaturated fatty acids (PUFAs), which are pivotal in a myriad of cellular processes and have been implicated in inflammatory diseases, metabolic disorders, and various cancers.[1][2] The selective inhibition of FADS2 is therefore of significant interest to the scientific community.

This guide provides a detailed head-to-head comparison of the well-characterized FADS2 inhibitor, SC-26196, with a novel, naturally occurring FADS2 inhibitor, the FADS2 alternative transcript 2 (FADS2AT2). While this compound represents a traditional small molecule approach to enzyme inhibition, FADS2AT2 offers a unique biological mechanism for modulating FADS2 activity. This comparison will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies used to characterize them, providing researchers with a comprehensive resource for selecting the appropriate tool for their studies.

Performance and Specificity: A Quantitative Comparison

The efficacy and selectivity of an inhibitor are paramount for its utility in research and potential therapeutic development. This compound is a potent and highly selective inhibitor of FADS2. In contrast, direct IC50 values are not applicable to FADS2AT2 as it functions through a non-catalytic, regulatory mechanism.

InhibitorTypeTarget(s)IC50 (FADS2)SelectivityKey Findings
This compound Small MoleculeFADS2 (Δ6-desaturase)0.2 µM (in vitro)High selectivity over FADS1 and SCD-1 (IC50 > 200 µM)Potent, orally active, and demonstrates anti-inflammatory properties.[3]
CAY10566 Small MoleculePrimarily SCD1, also inhibits FADS2Not explicitly defined for FADS2Primarily targets SCD1Often used in studies to inhibit SCD1, but also shows effects on FADS2-mediated pathways.
CP-24879 Small MoleculeFADS1 and FADS2 (Dual Inhibitor)Not explicitly defined for FADS2 aloneDual inhibitor of FADS1 and FADS2Used to investigate the combined roles of FADS1 and FADS2 in cellular processes like ferroptosis.
FADS2AT2 Alternative RNA TranscriptFADS2Not ApplicableSuppresses Δ6-desaturation of omega-3 but not omega-6 PUFAsA novel, non-catalytic isoform that regulates FADS2 activity in a substrate-specific manner.

Mechanism of Action: Small Molecule vs. Biological Regulation

The fundamental difference between this compound and FADS2AT2 lies in their mechanism of action. This distinction has significant implications for their experimental use and potential physiological effects.

This compound acts as a direct competitive inhibitor of the FADS2 enzyme. It binds to the active site, preventing the substrate from accessing it and thereby blocking the desaturation of fatty acids. This direct inhibition leads to a rapid and dose-dependent decrease in the production of downstream PUFAs.

FADS2AT2 , on the other hand, represents a more nuanced, biological mode of regulation. It is a naturally occurring, non-catalytic isoform of FADS2. FADS2AT2 is thought to inhibit FADS2 activity by selectively binding to omega-3 fatty acid substrates, making them unavailable for desaturation by the active FADS2 enzyme. This mechanism allows for the specific modulation of one branch of the PUFA synthesis pathway without affecting the other.

Signaling Pathways and Experimental Workflows

To visualize the interplay of these inhibitors with the FADS2 pathway and the experimental approaches to study them, the following diagrams are provided.

FADS2_Signaling_Pathway FADS2 Signaling Pathway and Inhibition cluster_n6 Omega-6 Pathway cluster_n3 Omega-3 Pathway Linoleic Acid Linoleic Acid γ-Linolenic Acid γ-Linolenic Acid Linoleic Acid->γ-Linolenic Acid FADS2 (Δ6-desaturase) Arachidonic Acid Arachidonic Acid γ-Linolenic Acid->Arachidonic Acid Elongase/FADS1 α-Linolenic Acid α-Linolenic Acid Stearidonic Acid Stearidonic Acid α-Linolenic Acid->Stearidonic Acid FADS2 (Δ6-desaturase) EPA/DHA EPA/DHA Stearidonic Acid->EPA/DHA Elongase/FADS1 This compound This compound FADS2 (Δ6-desaturase) FADS2 (Δ6-desaturase) This compound->FADS2 (Δ6-desaturase) Inhibits both pathways FADS2AT2 FADS2AT2 FADS2AT2->α-Linolenic Acid Sequestered

FADS2 pathway and inhibitor action.

Experimental_Workflow Experimental Workflow for FADS2 Inhibitor Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme_Source Microsomal Fractions or Recombinant FADS2 Incubation Incubate with Inhibitor (this compound) Enzyme_Source->Incubation Substrate Radiolabeled Fatty Acid (e.g., [14C]-Linoleic Acid) Substrate->Incubation Extraction Lipid Extraction Incubation->Extraction Analysis_Biochem HPLC or TLC Analysis of Radiolabeled Products Extraction->Analysis_Biochem Cell_Culture Culture Cells (e.g., HepG2, HEK293) Treatment Treat with Inhibitor (this compound or express FADS2AT2) Cell_Culture->Treatment Lipid_Analysis Lipid Extraction and GC-MS/LC-MS Analysis Treatment->Lipid_Analysis Functional_Assays Cell Viability, Proliferation, Migration Assays Treatment->Functional_Assays

References

A Comparative Analysis of the Anti-Inflammatory Compound SC-26196 Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of SC-26196, a selective delta-6 desaturase inhibitor, with established non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib, a selective COX-2 inhibitor; NS-398, another selective COX-2 inhibitor; and Indomethacin, a non-selective COX inhibitor. This document summarizes their mechanisms of action, presents available quantitative data from in vitro and in vivo studies, details common experimental protocols for evaluating anti-inflammatory efficacy, and visualizes key pathways and workflows.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of these compounds stem from their interference with distinct enzymatic pathways involved in the production of pro-inflammatory mediators.

This compound targets the fatty acid desaturase 2 (FADS2), also known as delta-6 desaturase. This enzyme is crucial for the conversion of linoleic acid into arachidonic acid (AA), the primary precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes. By inhibiting FADS2, this compound effectively reduces the substrate pool for downstream inflammatory pathways.[1]

Celecoxib, NS-398, and Indomethacin , on the other hand, act on the cyclooxygenase (COX) enzymes. COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a key intermediate in the synthesis of various prostaglandins that mediate pain, inflammation, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated during inflammation.

  • Celecoxib and NS-398 are selective inhibitors of COX-2, which theoretically allows them to exert anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with the inhibition of COX-1.[2]

  • Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.[3][4][5]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the in vitro inhibitory concentrations (IC50) of the compared compounds against their respective target enzymes. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 ValueSelectivity
This compound Delta-6 Desaturase (FADS2)0.2 µMSelective for FADS2 over FADS1 and SCD-1 (>200 µM)
Celecoxib COX-115 µMCOX-1/COX-2 ratio: ~0.0027 (Highly selective for COX-2)
COX-20.04 µM
NS-398 COX-1>100 µMCOX-1/COX-2 ratio: <0.01 (Highly selective for COX-2)
COX-21.77 - 3.8 µM
Indomethacin COX-10.018 - 0.063 µMCOX-1/COX-2 ratio: ~0.69 (Non-selective)
COX-20.026 - 0.48 µM

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

CompoundAnimal ModelDoseRoute of Administration% Inhibition of EdemaReference
This compound MouseNot SpecifiedOralDecreased edema
Celecoxib Rat30 mg/kgOralSignificant prevention of full edema manifestation
Indomethacin Rat5 mg/kgIntraperitonealSignificant inhibition
Rat10 mg/kgOralED50 (Dose for 50% effect)

Effects on Inflammatory Mediators

The anti-inflammatory effects of these compounds are mediated by their ability to reduce the production of pro-inflammatory molecules like prostaglandin E2 (PGE2) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

CompoundModelEffect on PGE2Effect on TNF-αEffect on IL-6Reference
This compound Not SpecifiedExpected to decrease due to reduced AA precursorNo direct data foundNo direct data found
Celecoxib Carrageenan-induced paw edema (Rat)Significant reductionSignificant reductionNot Specified
Indomethacin Carrageenan-induced paw edema (Rat)Significant reductionSignificant reductionNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response, resulting in edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. The inflammatory response is biphasic, with an early phase (0-2.5 hours) mediated by histamine, serotonin, and bradykinin, and a late phase (2.5-6 hours) primarily mediated by prostaglandins.

Procedure:

  • Animals: Male Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the compound being evaluated.

  • Compound Administration: The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time before the carrageenan injection (e.g., 60 minutes).

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

In Vitro Prostaglandin E2 (PGE2) Immunoassay

Objective: To quantify the amount of PGE2 produced by cells in culture following treatment with a test compound.

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of anti-PGE2 antibody sites. The amount of bound enzyme-labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample.

Procedure:

  • Cell Culture: A suitable cell line (e.g., macrophages, fibroblasts) is cultured in appropriate media.

  • Stimulation and Treatment: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce PGE2 production. Concurrently, cells are treated with various concentrations of the test compound or vehicle.

  • Sample Collection: After a specified incubation period, the cell culture supernatant is collected.

  • ELISA:

    • A microplate pre-coated with an antibody specific for the Fc region of the anti-PGE2 antibody is used.

    • Standards of known PGE2 concentrations and the collected samples are added to the wells.

    • A fixed amount of PGE2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to each well.

    • A monoclonal antibody against PGE2 is then added, initiating the competitive binding.

    • After incubation and washing steps to remove unbound reagents, a substrate for the enzyme is added.

    • The resulting color change is measured spectrophotometrically.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of PGE2 in the samples is then determined by interpolating their absorbance values from the standard curve.

Cytokine Measurement by ELISA

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in biological samples.

Principle: A sandwich ELISA is typically used. A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that also recognizes the cytokine is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.

Procedure:

  • Coating: Microplate wells are coated with a capture antibody specific for the target cytokine and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: Standards of known cytokine concentrations and the biological samples (e.g., serum, cell culture supernatant) are added to the wells and incubated.

  • Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated.

  • Enzyme Conjugate: After another wash, streptavidin conjugated to an enzyme (e.g., HRP) is added and incubated.

  • Substrate Addition: The plate is washed again, and a chromogenic substrate for the enzyme is added.

  • Measurement: The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined as described for the PGE2 assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Inflammatory_Pathway_SC26196 FADS2 Delta-6 Desaturase (FADS2) Arachidonic_Acid Arachidonic Acid FADS2->Arachidonic_Acid Product Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids Arachidonic_Acid->Pro_inflammatory_Eicosanoids Precursor SC26196 This compound SC26196->FADS2 Inhibition

Caption: Mechanism of action of this compound.

Inflammatory_Pathway_COX_Inhibitors COX1_COX2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Product Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Celecoxib_NS398 Celecoxib NS-398 Celecoxib_NS398->COX1_COX2 Selective Inhibition of COX-2 Indomethacin Indomethacin Indomethacin->COX1_COX2 Non-selective Inhibition

Caption: Mechanism of action of COX inhibitors.

Experimental_Workflow_Paw_Edema Grouping Random Grouping Administration Compound/Vehicle Administration Grouping->Administration Induction Carrageenan Injection Administration->Induction Measurement Paw Volume Measurement (0-5 hours) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Carrageenan-induced paw edema workflow.

Experimental_Workflow_ELISA Treatment Treatment with Test Compound Collection Sample Collection (Supernatant/Serum) Treatment->Collection ELISA ELISA Procedure Collection->ELISA Measurement_ELISA Absorbance Measurement ELISA->Measurement_ELISA Analysis_ELISA Data Analysis (Concentration) Measurement_ELISA->Analysis_ELISA

Caption: General ELISA workflow for inflammatory mediators.

References

Safety Operating Guide

Safe Disposal and Handling of SC-26196

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of SC-26196, a potent and selective inhibitor of delta-6 desaturase (Δ6D). Adherence to these procedures is critical due to the compound's potential hazards.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is imperative to prevent its release into the environment. When handling this compound, personal protective equipment (PPE), including safety goggles with side shields, protective gloves, and impervious clothing, should be worn.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular Formula C₂₇H₂₉N₅[1]
Molecular Weight 423.55 g/mol [1]
IC₅₀ (Δ6 Desaturase) 0.2 µM (in a rat liver microsomal assay)
Solubility Soluble to 25 mM in DMSO
Storage Temperature -20°C

Proper Disposal Procedures

The primary directive for the disposal of this compound is to send it to an approved waste disposal plant. The following step-by-step procedures should be followed for the proper disposal of solid this compound waste and contaminated materials in a laboratory setting:

  • Segregation of Waste:

    • Solid chemical waste, such as unused this compound, reaction byproducts, or contaminated consumables (e.g., weighing paper, pipette tips), must be segregated from non-hazardous laboratory trash.

    • Do not mix this compound waste with incompatible materials. The Safety Data Sheet (SDS) for this compound indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.

  • Containment of Solid Waste:

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and compatible hazardous waste container.

    • A common practice is to use a sturdy, sealable container, such as a five-gallon bucket with a lid, lined with a plastic bag.

    • Ensure the container is appropriate for solid waste and is in good condition with no leaks or cracks.

  • Labeling of Waste Container:

    • The waste container must be labeled clearly as "Hazardous Waste."

    • The label should include the full chemical name: "(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile" or its common name "this compound."

    • Indicate the approximate amount of waste in the container.

    • Include the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).

    • Note the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and sources of ignition or extreme temperatures.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Disposal of Empty Containers:

    • Due to the acute aquatic toxicity of this compound, empty containers that held the compound should be treated as hazardous waste.

    • If local regulations permit, triple rinsing the container with a suitable solvent may be an option. However, the rinsate must be collected and disposed of as hazardous liquid waste. Given the nature of this compound, disposing of the empty container as solid hazardous waste is the more prudent approach.

    • Deface the original product label on the empty container to avoid confusion.

  • Arranging for Pickup and Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Mechanism of Action: Inhibition of Delta-6 Desaturase

This compound functions as a selective inhibitor of the enzyme delta-6 desaturase (FADS2). This enzyme is critical in the metabolic pathway for the synthesis of polyunsaturated fatty acids (PUFAs). Specifically, it catalyzes the introduction of a double bond in linoleic acid and α-linolenic acid, a rate-limiting step in the production of arachidonic acid (AA) and other downstream signaling molecules involved in inflammation and cell growth.

SC26196_Mechanism Linoleic_Acid Linoleic Acid (Omega-6 PUFA) GLA γ-Linolenic Acid (GLA) Linoleic_Acid->GLA FADS2 DGLA Dihomo-γ-linolenic Acid (DGLA) GLA->DGLA Arachidonic_Acid Arachidonic Acid (AA) DGLA->Arachidonic_Acid Δ5 Desaturase Pro_inflammatory_mediators Pro-inflammatory Mediators Arachidonic_Acid->Pro_inflammatory_mediators SC26196 This compound FADS2 Δ6 Desaturase (FADS2) SC26196->FADS2 Inhibition

References

Personal protective equipment for handling SC-26196

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for SC-26196

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of this compound, a potent and selective Δ6 desaturase inhibitor.

This document provides critical safety and logistical information for the laboratory use of this compound (CAS Number: 218136-59-5). Adherence to these guidelines is essential to ensure a safe research environment and prevent accidental exposure or environmental contamination.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel handling this compound must be thoroughly trained on its potential hazards and the necessary safety protocols.

Key Safety Data:

PropertyValueReference
Molecular Formula C₂₇H₂₉N₅[1]
Molecular Weight 423.55 g/mol
Appearance White to tan powder
Solubility Soluble to 25 mM in DMSO
Storage Temperature Store at -20°C
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects
Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

PPE CategoryRequired Equipment
Eye Protection Safety goggles with side-shields or a face shield in combination with goggles must be worn to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber) are mandatory. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
Body Protection A lab coat or impervious clothing is required to prevent skin contact.
Respiratory A suitable respirator should be used if there is a risk of generating dust or aerosols, especially when handling the powder form.

Logical Workflow for Safe Handling of this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Proceed if safe Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces After experiment Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

Caption: Workflow for the safe handling and disposal of this compound.

Operational and Disposal Plans

A clear and concise plan for the use and disposal of this compound is crucial for maintaining a safe laboratory environment.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Appropriate glassware (e.g., volumetric flask)

  • Calibrated balance

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Ensure all work is conducted in a chemical fume hood. Put on all required personal protective equipment.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated balance. Avoid generating dust.

  • Dissolving: Add the weighed this compound to the appropriate volumetric flask. Add a portion of the DMSO and vortex or sonicate until the solid is completely dissolved.

  • Final Volume: Add DMSO to the final desired volume and mix thoroughly.

  • Storage: Store the stock solution at -20°C in a tightly sealed container.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm.

  • Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.

  • Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container for proper disposal.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., DMSO), and the rinsate collected as hazardous waste. The defaced or removed original label on the container should be disposed of according to institutional guidelines.

Signaling Pathway Inhibition by this compound:

Linoleic Acid Linoleic Acid Δ6 Desaturase Δ6 Desaturase Linoleic Acid->Δ6 Desaturase This compound This compound This compound->Δ6 Desaturase Inhibits γ-Linolenic Acid γ-Linolenic Acid Δ6 Desaturase->γ-Linolenic Acid Arachidonic Acid Arachidonic Acid γ-Linolenic Acid->Arachidonic Acid Further Steps

Caption: this compound inhibits the conversion of linoleic acid to γ-linolenic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.